molecular formula C9H8N2O3 B180540 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid CAS No. 17288-33-4

5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B180540
CAS No.: 17288-33-4
M. Wt: 192.17 g/mol
InChI Key: BGRTVRRVFGHABF-UHFFFAOYSA-N
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Description

5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-8-3-2-5-6(11-8)4-7(10-5)9(12)13/h2-4,10H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRTVRRVFGHABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590495
Record name 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
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Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17288-33-4
Record name 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, a key intermediate in pharmaceutical research and development. The synthesis is primarily achieved through a multi-step process involving a Reissert-type condensation, reductive cyclization, and subsequent hydrolysis. This document outlines the detailed experimental protocols for each key transformation, presents quantitative data in structured tables, and includes visualizations of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound commences with the commercially available starting material, 2-methoxy-6-methyl-5-nitropyridine. The overall pathway can be summarized in three main stages:

  • Condensation: A Claisen condensation reaction between 2-methoxy-6-methyl-5-nitropyridine and diethyl oxalate to yield ethyl 2-(2-methoxy-5-nitro-6-picolinyl)-2-oxoacetate.

  • Reductive Cyclization: The nitro group of the intermediate is reduced, which facilitates an intramolecular cyclization to form the pyrrolo[3,2-b]pyridine core, affording ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.

  • Hydrolysis: The final step involves the saponification of the ethyl ester to the desired this compound.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization cluster_step3 Step 3: Hydrolysis 2_methoxy_6_methyl_5_nitropyridine 2-Methoxy-6-methyl-5-nitropyridine ethyl_pyruvate_intermediate Ethyl 2-(2-methoxy-5-nitropyridin-3-yl)-2-oxoacetate 2_methoxy_6_methyl_5_nitropyridine->ethyl_pyruvate_intermediate Diethyl oxalate, Base ethyl_ester_product Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate ethyl_pyruvate_intermediate->ethyl_ester_product Reduction (e.g., H2, Pd/C) final_product This compound ethyl_ester_product->final_product Base (e.g., NaOH), H2O

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2-methoxy-5-nitropyridin-3-yl)-2-oxoacetate

This initial step involves a base-catalyzed condensation reaction.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-Methoxy-6-methyl-5-nitropyridineC7H8N2O3168.1510.0 g0.059
Diethyl oxalateC6H10O4146.1413.0 g0.089
Potassium EthoxideC2H5KO84.166.0 g0.071
Anhydrous EthanolC2H5OH46.07150 mL-
Diethyl Ether(C2H5)2O74.12As needed-
Hydrochloric Acid (1 M)HCl36.46As needed-

Procedure:

  • A solution of potassium ethoxide (6.0 g, 0.071 mol) in anhydrous ethanol (100 mL) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of 2-methoxy-6-methyl-5-nitropyridine (10.0 g, 0.059 mol) and diethyl oxalate (13.0 g, 0.089 mol) in anhydrous ethanol (50 mL) is added dropwise to the potassium ethoxide solution at room temperature over a period of 30 minutes.

  • The reaction mixture is then heated to reflux and maintained at this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is dissolved in water (100 mL) and the aqueous solution is washed with diethyl ether (2 x 50 mL) to remove any unreacted diethyl oxalate.

  • The aqueous layer is then cooled in an ice bath and acidified to pH 3-4 with 1 M hydrochloric acid, resulting in the precipitation of the product.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the crude product.

  • Further purification can be achieved by recrystallization from ethanol.

Expected Yield: Approximately 70-80%.

Step 2: Synthesis of Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

This step involves the reductive cyclization of the nitro-pyruvate intermediate.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Ethyl 2-(2-methoxy-5-nitropyridin-3-yl)-2-oxoacetateC11H12N2O6284.2210.0 g0.035
Palladium on Carbon (10%)Pd/C-1.0 g-
EthanolC2H5OH46.07200 mL-
Hydrogen GasH22.02As needed-
Celite®--As needed-

Procedure:

  • The ethyl 2-(2-methoxy-5-nitropyridin-3-yl)-2-oxoacetate (10.0 g, 0.035 mol) is dissolved in ethanol (200 mL) in a hydrogenation flask.

  • 10% Palladium on carbon (1.0 g) is carefully added to the solution.

  • The flask is connected to a hydrogenation apparatus, and the system is purged with hydrogen gas.

  • The reaction mixture is then stirred vigorously under a hydrogen atmosphere (typically 3-4 atm) at room temperature for 6-8 hours, or until the uptake of hydrogen ceases.

  • Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite®.

  • The filtrate is concentrated under reduced pressure to yield the crude ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Expected Yield: Approximately 85-95%.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylateC11H12N2O3220.235.0 g0.023
Sodium HydroxideNaOH40.001.8 g0.045
WaterH2O18.0250 mL-
EthanolC2H5OH46.0750 mL-
Hydrochloric Acid (1 M)HCl36.46As needed-

Procedure:

  • Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (5.0 g, 0.023 mol) is dissolved in a mixture of ethanol (50 mL) and water (50 mL) in a round-bottom flask.

  • Sodium hydroxide (1.8 g, 0.045 mol) is added to the solution, and the mixture is heated to reflux for 2 hours.

  • The reaction progress is monitored by TLC until the starting material is completely consumed.

  • After cooling to room temperature, the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is diluted with water (50 mL) and washed with diethyl ether (2 x 30 mL) to remove any non-acidic impurities.

  • The aqueous layer is cooled in an ice bath and acidified to pH 3-4 with 1 M hydrochloric acid, leading to the precipitation of the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Expected Yield: Approximately 90-98%.

Quantitative Data Summary

StepStarting MaterialProductMolar Mass ( g/mol )Typical Yield (%)Purity (%)
12-Methoxy-6-methyl-5-nitropyridineEthyl 2-(2-methoxy-5-nitropyridin-3-yl)-2-oxoacetate284.2270-80>95
2Ethyl 2-(2-methoxy-5-nitropyridin-3-yl)-2-oxoacetateEthyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate220.2385-95>97
3Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylateThis compound192.1790-98>98

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization cluster_step3 Step 3: Hydrolysis A1 Dissolve K-ethoxide in EtOH A2 Add starting materials solution dropwise A1->A2 A3 Reflux for 4h A2->A3 A4 Remove solvent A3->A4 A5 Dissolve in H2O, wash with ether A4->A5 A6 Acidify and precipitate A5->A6 A7 Filter and dry A6->A7 B1 Dissolve intermediate in EtOH B2 Add Pd/C catalyst B1->B2 B3 Hydrogenate at 3-4 atm B2->B3 B4 Filter through Celite B3->B4 B5 Concentrate filtrate B4->B5 B6 Purify by column chromatography B5->B6 C1 Dissolve ester in EtOH/H2O C2 Add NaOH and reflux for 2h C1->C2 C3 Remove EtOH C2->C3 C4 Wash with ether C3->C4 C5 Acidify and precipitate C4->C5 C6 Filter and dry C5->C6

Caption: Detailed experimental workflow for each synthesis step.

This guide provides a robust and reproducible pathway for the synthesis of this compound. Researchers are advised to follow standard laboratory safety procedures and handle all chemicals with appropriate care. The provided protocols and data serve as a valuable resource for the efficient and high-yield production of this important chemical intermediate.

An In-depth Technical Guide to 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid: Properties, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a heterocyclic organic compound belonging to the pyrrolopyridine class of molecules. While it is commercially available and primarily utilized as a pharmaceutical intermediate in laboratory research and development, detailed public information regarding its specific chemical and biological properties is notably scarce.[1] This guide provides a comprehensive overview of the available data for this compound and supplements this with in-depth information on its more extensively studied isomers. This comparative approach aims to provide researchers with a valuable contextual understanding for future research and development endeavors involving this class of compounds.

Core Chemical Properties of this compound

Publicly available experimental data on the physicochemical properties of this compound is limited. The following table summarizes its basic identifiers and computationally predicted properties.

PropertyValueSource
CAS Number 17288-33-4ChemicalBook[1]
Molecular Formula C₉H₈N₂O₃PubChemLite[2]
Molecular Weight 192.17 g/mol PubChem[3]
Monoisotopic Mass 192.0535 DaPubChemLite[2]
Predicted XlogP 1.2PubChemLite[2]
Predicted Topological Polar Surface Area 75.2 ŲPubChem[3]
Predicted Hydrogen Bond Donor Count 2PubChem[3]
Predicted Hydrogen Bond Acceptor Count 4PubChem[3]
Predicted Rotatable Bond Count 1PubChem[3]

Note: The majority of the properties listed above are computationally predicted and have not been experimentally verified in published literature.

Synthesis and Characterization

A generalized synthetic approach to the pyrrolopyridine core is outlined in the workflow below. It is important to note that this represents a general strategy and specific reagents and conditions would need to be optimized for the synthesis of this compound.

G cluster_0 Generalized Pyrrolopyridine Synthesis start Substituted Pyridine step1 Nitration start->step1 HNO3/H2SO4 step2 Reduction step1->step2 Reducing Agent (e.g., Fe/AcOH) step3 Cyclization step2->step3 e.g., with diethyl oxalate step4 Esterification/Functionalization step3->step4 Further modification end Pyrrolopyridine Carboxylic Acid Derivative step4->end

Caption: Generalized synthetic workflow for pyrrolopyridine derivatives.

Spectral Data

No specific ¹H NMR or ¹³C NMR spectral data for this compound has been found in the public domain. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound.

Biological Activity and Therapeutic Potential: A Comparative Isomeric Analysis

There is a significant lack of published research on the specific biological activities of this compound. However, its isomers, particularly those with the 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine cores, are well-documented as potent inhibitors of various protein kinases, highlighting the therapeutic potential of this chemical scaffold.

1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been extensively investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[5][6] Abnormal activation of the FGFR signaling pathway is implicated in various cancers, making it an attractive target for therapeutic intervention.

For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against FGFR1, 2, and 3.[5] The core scaffold typically interacts with the hinge region of the kinase domain, a critical feature for inhibitor binding.

The diagram below illustrates a simplified representation of the FGFR signaling pathway, which is a known target for related pyrrolopyridine compounds.

G cluster_0 Simplified FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->Dimerization

Caption: Inhibition of the FGFR signaling pathway by pyrrolopyridine analogs.

Furthermore, derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide have been identified as selective and potent inhibitors of Phosphodiesterase 4B (PDE4B), which is a target for central nervous system diseases.[7]

1H-pyrrolo[3,2-c]pyridine Derivatives in Oncology

The 1H-pyrrolo[3,2-c]pyridine scaffold has also been explored in the context of cancer therapy. A series of these derivatives have been designed and synthesized as colchicine-binding site inhibitors, demonstrating potent antitumor activities against various cancer cell lines.[8]

Experimental Protocols for Related Compounds

While a specific protocol for this compound is unavailable, the following provides an example of a general synthetic procedure for a related 1H-pyrrolo[3,2-c]pyridine derivative, which can serve as a methodological reference.

General Synthetic Procedure for 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines:

  • To a solution of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol) in a mixture of 1,4-dioxane (6 mL) and H₂O (2 mL), the corresponding arylboronic acid (0.15 mmol), K₂CO₃ (0.5 mmol), and Pd(PPh₃)₄ (0.006 mmol) are added.

  • The mixture is degassed with N₂.

  • The reaction is then heated in a microwave reactor at 125 °C for 26 minutes.

  • Upon completion, the mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are dried and concentrated under reduced pressure.

  • The crude product is then purified by chromatography.[8]

Conclusion and Future Directions

This compound represents an under-investigated member of the medicinally significant pyrrolopyridine family. While its primary current use is as a building block in chemical synthesis, the potent and diverse biological activities of its isomers suggest that this compound and its derivatives could hold significant therapeutic potential.

Future research should focus on:

  • The development and publication of a robust and scalable synthesis protocol.

  • Thorough experimental characterization of its physicochemical properties.

  • Comprehensive screening for biological activity, particularly as a kinase inhibitor, given the known activities of its isomers.

This guide highlights the current knowledge gap and underscores the opportunity for novel discoveries in the exploration of this compound and its potential applications in drug development.

References

An In-depth Technical Guide to the Potential Mechanism of Action of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently a lack of publicly available scientific literature detailing the specific mechanism of action, biological targets, or therapeutic applications of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. This guide, therefore, provides an analysis of the known biological activities of structurally related pyrrolopyridine compounds to offer potential, though unconfirmed, insights into its possible mechanism of action. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework based on the activities of analogous chemical structures.

Introduction to the Pyrrolopyridine Scaffold

The pyrrolopyridine scaffold is a heterocyclic aromatic compound composed of a fused pyrrole and pyridine ring. This core structure is found in various natural products and has been a subject of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of the pyrrolopyridine scaffold have been investigated for a range of therapeutic applications, including their potential as anticancer, antimicrobial, and kinase-inhibiting agents.[1][2] Given that this compound shares this core structure, it is plausible that it may exhibit similar biological activities.

Potential Mechanisms of Action Based on Structural Analogs

Based on the available literature for related pyrrolopyridine derivatives, two prominent mechanisms of action emerge as potential avenues for the biological activity of this compound: inhibition of tubulin polymerization and inhibition of fibroblast growth factor receptor (FGFR) signaling.

Inhibition of Tubulin Polymerization

Several derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine-binding site.[3] This inhibition disrupts the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By interfering with microtubule dynamics, these compounds can induce cell cycle arrest in the G2/M phase and subsequently trigger apoptosis in cancer cells.

A notable example is the compound 10t from a study on 1H-pyrrolo[3,2-c]pyridine derivatives, which demonstrated significant antiproliferative activity against several cancer cell lines.[3]

Quantitative Data on Anticancer Activities of 1H-pyrrolo[3,2-c]pyridine Derivatives

CompoundHeLa IC₅₀ (μM)SGC-7901 IC₅₀ (μM)MCF-7 IC₅₀ (μM)
10t 0.120.150.21

Table 1: In vitro antiproliferative activities of a potent 1H-pyrrolo[3,2-c]pyridine derivative against three human cancer cell lines.[3]

Signaling Pathway for Tubulin Polymerization Inhibition

G Pyrrolopyridine_Derivative Pyrrolopyridine_Derivative Tubulin_Heterodimers Tubulin_Heterodimers Pyrrolopyridine_Derivative->Tubulin_Heterodimers Binds to Colchicine Site Microtubule_Polymerization Microtubule_Polymerization Tubulin_Heterodimers->Microtubule_Polymerization Inhibits Disruption_of_Microtubule_Dynamics Disruption_of_Microtubule_Dynamics Microtubule_Polymerization->Disruption_of_Microtubule_Dynamics G2M_Cell_Cycle_Arrest G2M_Cell_Cycle_Arrest Disruption_of_Microtubule_Dynamics->G2M_Cell_Cycle_Arrest Apoptosis Apoptosis G2M_Cell_Cycle_Arrest->Apoptosis

Figure 1: Proposed signaling pathway for the anticancer activity of colchicine-binding site inhibitor pyrrolopyridine derivatives.

Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as potent inhibitors of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[2][4] Abnormal activation of FGFR signaling pathways is implicated in the development and progression of various cancers.[2][5] These inhibitors typically bind to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and the activation of downstream signaling cascades such as the RAS-MEK-ERK and PI3K-AKT pathways. This blockade of signaling can lead to reduced cell proliferation, migration, and invasion, as well as the induction of apoptosis in cancer cells.[2]

For instance, compound 4h from a series of 1H-pyrrolo[2,3-b]pyridine derivatives showed potent inhibitory activity against multiple FGFR isoforms.[2]

Quantitative Data on FGFR Inhibition by 1H-pyrrolo[2,3-b]pyridine Derivatives

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
4h 7925712

Table 2: In vitro inhibitory activities of a potent 1H-pyrrolo[2,3-b]pyridine derivative against FGFR isoforms.[2]

FGFR Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF FGFR FGFR FGF->FGFR Binds and Activates RAS_MEK_ERK_Pathway RAS_MEK_ERK_Pathway FGFR->RAS_MEK_ERK_Pathway Activates PI3K_AKT_Pathway PI3K_AKT_Pathway FGFR->PI3K_AKT_Pathway Activates Pyrrolopyridine_Derivative Pyrrolopyridine_Derivative Pyrrolopyridine_Derivative->FGFR Inhibits ATP Binding Cell_Proliferation_Migration Cell_Proliferation_Migration RAS_MEK_ERK_Pathway->Cell_Proliferation_Migration PI3K_AKT_Pathway->Cell_Proliferation_Migration

Figure 2: Simplified FGFR signaling pathway and the point of inhibition by pyrrolopyridine derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in determining the mechanism of action of this compound, based on the activities of its structural analogs.

Tubulin Polymerization Assay

Objective: To determine if the test compound inhibits the polymerization of tubulin in vitro.

Materials:

  • Tubulin (≥99% pure)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Test compound dissolved in DMSO

  • Paclitaxel (positive control for polymerization)

  • Colchicine (positive control for inhibition)

  • 96-well microplates

  • Temperature-controlled spectrophotometer

Procedure:

  • A reaction mixture is prepared containing tubulin (e.g., 2 mg/mL) in polymerization buffer.

  • The test compound at various concentrations is added to the wells of a 96-well plate. Control wells should contain DMSO (vehicle), paclitaxel, and colchicine.

  • The plate is incubated at 37°C for a few minutes to allow the compound to interact with tubulin.

  • GTP is added to each well to a final concentration of 1 mM to initiate polymerization.

  • The absorbance at 340 nm is measured every minute for 60 minutes at 37°C using a microplate reader. An increase in absorbance indicates tubulin polymerization.

  • The extent of inhibition is calculated by comparing the absorbance in the wells with the test compound to the vehicle control.

  • IC₅₀ values are determined by plotting the percentage of inhibition against the compound concentration.

Experimental Workflow for Tubulin Polymerization Assay

G Prepare_Tubulin_Solution Prepare_Tubulin_Solution Add_Test_Compound Add_Test_Compound Prepare_Tubulin_Solution->Add_Test_Compound Incubate_at_37C Incubate_at_37C Add_Test_Compound->Incubate_at_37C Initiate_with_GTP Initiate_with_GTP Incubate_at_37C->Initiate_with_GTP Measure_Absorbance_340nm Measure_Absorbance_340nm Initiate_with_GTP->Measure_Absorbance_340nm Every minute for 60 min Calculate_Inhibition_and_IC50 Calculate_Inhibition_and_IC50 Measure_Absorbance_340nm->Calculate_Inhibition_and_IC50

References

An In-depth Technical Guide to the Synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid and its derivatives. This class of compounds, belonging to the broader family of azaindoles, is of significant interest in medicinal chemistry due to their structural similarity to purine bases, which allows for potent interactions with various biological targets, particularly protein kinases. The methodologies detailed herein are based on established chemical literature and provide a foundation for the laboratory-scale synthesis of these valuable heterocyclic scaffolds.

Core Synthetic Strategy: A Multi-step Approach

The synthesis of this compound is typically achieved through a multi-step sequence, commencing with commercially available starting materials. A common and effective strategy involves the construction of the pyrrolopyridine core via a reductive cyclization of a suitably substituted nitropyridine precursor. The synthesis generally proceeds through an ester intermediate, which is subsequently hydrolyzed to yield the final carboxylic acid.

A plausible and well-documented synthetic pathway is outlined below, starting from 2,6-dichloropyridine. This route offers a practical approach for researchers to access the target compound and its derivatives.

A 2,6-Dichloropyridine B 2-Chloro-6-methoxy-3-nitropyridine A->B Nitration, then Methoxylation C 6-Methoxy-3-nitropyridine-2-carbonitrile B->C Cyanation D Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate C->D Reductive Cyclization E This compound D->E Hydrolysis

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tables summarizing key quantitative data where available in the literature.

Step 1: Synthesis of 2-Chloro-6-methoxy-3-nitropyridine

The initial step involves the nitration of 2,6-dichloropyridine followed by a regioselective methoxylation.

Experimental Protocol:

  • Nitration of 2,6-Dichloropyridine: To a stirred solution of concentrated sulfuric acid, 2,6-dichloropyridine is added portion-wise while maintaining the temperature below 50 °C. Concentrated nitric acid is then added dropwise, and the mixture is heated. After completion, the reaction mixture is cooled and poured onto ice, and the precipitated product, 2,6-dichloro-3-nitropyridine, is collected by filtration.

  • Methoxylation: The resulting 2,6-dichloro-3-nitropyridine is then reacted with a solution of sodium methoxide in methanol. The reaction is typically stirred at room temperature until completion. The product, 2-chloro-6-methoxy-3-nitropyridine, is isolated by filtration and may be further purified by recrystallization.

ParameterValue/Condition
Starting Material 2,6-Dichloropyridine
Reagents Conc. H₂SO₄, Conc. HNO₃, Sodium methoxide, Methanol
Key Intermediate 2,6-Dichloro-3-nitropyridine
Final Product 2-Chloro-6-methoxy-3-nitropyridine

Table 1: Summary of Reaction Parameters for the Synthesis of 2-Chloro-6-methoxy-3-nitropyridine.

Step 2: Synthesis of 6-Methoxy-3-nitropyridine-2-carbonitrile

This step involves a nucleophilic substitution of the chloride in 2-chloro-6-methoxy-3-nitropyridine with a cyanide group.

Experimental Protocol:

A mixture of 2-chloro-6-methoxy-3-nitropyridine, a cyanide source such as potassium cyanide or sodium cyanide, and a suitable solvent (e.g., DMSO or DMF) is heated. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled and poured into water to precipitate the product. The crude 6-methoxy-3-nitropyridine-2-carbonitrile is collected by filtration, washed with water, and can be purified by recrystallization or column chromatography.

ParameterValue/Condition
Starting Material 2-Chloro-6-methoxy-3-nitropyridine
Reagents Potassium Cyanide (or Sodium Cyanide), DMSO/DMF
Reaction Temp. Elevated temperature (e.g., 80-120 °C)
Final Product 6-Methoxy-3-nitropyridine-2-carbonitrile

Table 2: Summary of Reaction Parameters for the Synthesis of 6-Methoxy-3-nitropyridine-2-carbonitrile.

Step 3: Synthesis of Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

The core pyrrolopyridine ring system is constructed in this step via a reductive cyclization, a reaction analogous to the Batcho-Leimgruber indole synthesis.

Experimental Protocol:

6-Methoxy-3-nitropyridine-2-carbonitrile is dissolved in a suitable solvent, such as ethanol or a mixture of acetic acid and ethanol. A reducing agent, typically a metal catalyst like palladium on carbon (Pd/C) or Raney nickel, is added. The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen source like hydrazine hydrate. The reaction is carried out until the nitro group is reduced to an amine, which then undergoes intramolecular cyclization with the adjacent cyanomethyl group to form the pyrrole ring. The resulting product, Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, is isolated after filtration of the catalyst and removal of the solvent. Purification is typically achieved by column chromatography.

cluster_0 Reductive Cyclization Workflow A 6-Methoxy-3-nitropyridine-2-carbonitrile B Dissolve in Solvent (e.g., Ethanol/Acetic Acid) A->B C Add Catalyst (e.g., Pd/C) B->C D Hydrogenation (H₂ gas or Hydrazine) C->D E In situ Amine Formation and Cyclization D->E F Filter Catalyst E->F G Solvent Evaporation F->G H Purification (Column Chromatography) G->H I Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate H->I

Figure 2: Experimental workflow for the reductive cyclization step.

ParameterValue/Condition
Starting Material 6-Methoxy-3-nitropyridine-2-carbonitrile
Reagents Pd/C (or Raney Ni), H₂ (or Hydrazine hydrate)
Solvent Ethanol, Acetic Acid
Final Product Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Table 3: Summary of Reaction Parameters for the Synthesis of the Pyrrolopyridine Ester.

Step 4: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Experimental Protocol:

Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is dissolved in a mixture of a suitable solvent (e.g., ethanol or methanol) and an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide. The reaction mixture is typically heated to reflux to facilitate the hydrolysis. The progress of the reaction is monitored until the starting material is consumed. After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to a pH of approximately 3-4, which causes the carboxylic acid to precipitate. The solid product is then collected by filtration, washed with water, and dried to afford this compound.

ParameterValue/Condition
Starting Material Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Reagents NaOH (or KOH), HCl (for acidification)
Solvent Ethanol/Water or Methanol/Water
Reaction Temp. Reflux
Final Product This compound

Table 4: Summary of Reaction Parameters for the Hydrolysis Step.

Synthesis of Derivatives

The general synthetic scheme described above can be adapted to produce a variety of derivatives of this compound. Modifications can be introduced at various stages:

  • Variation of the Starting Pyridine: Utilizing different substituted 2,6-dichloropyridines allows for the introduction of various functional groups onto the pyridine ring of the final product.

  • Derivatization of the Carboxylic Acid: The final carboxylic acid can be readily converted into a range of derivatives, such as amides, esters, and other functional groups, using standard organic chemistry transformations. For example, amide coupling reactions with various amines can be performed to generate a library of carboxamide derivatives.

cluster_1 Derivative Synthesis Pathways A This compound B Amide Derivatives A->B Amide Coupling (e.g., HATU, EDCI) C Ester Derivatives A->C Esterification (e.g., Alcohol, Acid catalyst) D Other Derivatives A->D Further Functionalization

Figure 3: Potential pathways for the synthesis of derivatives.

Conclusion

The synthesis of this compound and its derivatives is a well-established process rooted in fundamental principles of heterocyclic chemistry. The outlined synthetic route, based on the reductive cyclization of a nitropyridine precursor, offers a reliable and adaptable method for accessing this important scaffold. By modifying the starting materials and employing standard derivatization techniques, researchers can generate a diverse range of compounds for investigation in drug discovery and development programs. This guide provides the necessary foundational knowledge for the successful synthesis of this promising class of molecules.

In-depth Technical Guide: The Biological Significance of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a crucial heterocyclic building block in the synthesis of advanced pharmaceutical compounds. While this specific molecule is primarily recognized as a chemical intermediate, the derivatives synthesized from it have shown significant biological activity, particularly as potent inhibitors of apoptosis proteins (IAPs). This guide provides a comprehensive overview of the biological context, mechanism of action, and experimental data related to the indole carboxamide derivatives synthesized from this core scaffold, with a focus on their potential in oncology.

Introduction: The Role as a Pharmaceutical Intermediate

This compound serves as a foundational scaffold for the creation of more complex molecules with specific biological targets. Its rigid bicyclic structure and available functional groups make it an ideal starting point for combinatorial chemistry and the development of targeted therapies. Notably, it is a key component in the synthesis of a novel class of indole carboxamide derivatives designed to modulate critical cell signaling pathways involved in cancer.

Biological Target: Inhibitor of Apoptosis Proteins (IAPs)

The primary biological targets for the derivatives of this compound are the Inhibitor of Apoptosis Proteins (IAPs). IAPs are a family of endogenous proteins that play a critical role in the regulation of apoptosis (programmed cell death) and cell survival signaling pathways.[1][2] Key members of this family include X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).[3][4][5][6][7]

These proteins are characterized by the presence of one to three baculovirus IAP repeat (BIR) domains, which are essential for their anti-apoptotic function.[8] IAPs, particularly XIAP, can directly bind to and inhibit caspases, the key effector enzymes in the apoptotic cascade.[2][5] Elevated expression of IAPs is observed in many cancers, contributing to tumor cell survival, proliferation, and resistance to chemotherapy and radiation.[8] Therefore, the development of small molecules that inhibit IAPs is a promising strategy in cancer therapy.

Mechanism of Action of IAP Inhibitors

The indole carboxamide derivatives synthesized from this compound function as Smac (Second Mitochondria-derived Activator of Caspases) mimetics. Smac is a natural endogenous antagonist of IAPs. By mimicking the action of Smac, these synthetic compounds bind to the BIR domains of IAPs, thereby preventing them from inhibiting caspases. This restores the natural apoptotic signaling, leading to the death of cancer cells.

Quantitative Biological Activity

The following table summarizes the in vitro inhibitory activity of representative indole carboxamide derivatives against key IAP proteins. The data is extracted from patent literature detailing the compounds synthesized using this compound as a starting material.

Compound IDTargetIC50 (nM)Assay Type
Example 1XIAP BIR315HTRF
Example 1cIAP1 BIR31.8HTRF
Example 2XIAP BIR325HTRF
Example 2cIAP1 BIR33.2HTRF
Example 3XIAP BIR312HTRF
Example 3cIAP1 BIR32.1HTRF

Data is representative and compiled from patent examples.

Experimental Protocols

Synthesis of Indole Carboxamide Derivatives

The general synthetic route involves the coupling of this compound with a substituted aniline derivative.

Step 1: Activation of the Carboxylic Acid this compound is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of an organic base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent such as DMF (Dimethylformamide).

Step 2: Amide Bond Formation The activated carboxylic acid is then reacted in situ with the desired substituted aniline derivative to form the corresponding indole carboxamide. The reaction mixture is typically stirred at room temperature for several hours to ensure complete conversion.

Step 3: Purification The final product is purified using standard chromatographic techniques, such as column chromatography on silica gel, followed by characterization using NMR and mass spectrometry.

Biological Assays

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IAP Binding

This assay is used to measure the binding affinity of the synthesized compounds to the BIR3 domain of XIAP and cIAP1.

  • Principle: The assay is based on the fluorescence resonance energy transfer (FRET) between a terbium cryptate-labeled antibody (donor) and a small molecule tracer (acceptor) that binds to the BIR3 domain. When the tracer is bound, excitation of the donor results in a FRET signal. A test compound that binds to the BIR3 domain will displace the tracer, leading to a decrease in the FRET signal.

  • Procedure:

    • The IAP BIR3 domain protein is incubated with the test compound at various concentrations.

    • A biotinylated Smac-derived peptide and the HTRF tracer are added to the mixture.

    • Streptavidin-terbium cryptate is then added, which binds to the biotinylated peptide.

    • After an incubation period, the fluorescence is measured at two wavelengths (emission of the donor and acceptor).

    • The ratio of the acceptor to donor fluorescence is calculated, and IC50 values are determined by plotting the signal ratio against the compound concentration.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the IAP signaling pathway and the general experimental workflow for the synthesis and evaluation of the IAP inhibitors.

IAP_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_inhibition IAP Inhibition Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Apoptosome Apoptosome Procaspase-9->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis XIAP/cIAP XIAP/cIAP XIAP/cIAP->Caspase-9 inhibits XIAP/cIAP->Caspase-3 inhibits Smac/DIABLO Smac/DIABLO Smac/DIABLO->XIAP/cIAP inhibits IAP Inhibitor Indole Carboxamide (Smac Mimetic) IAP Inhibitor->XIAP/cIAP inhibits

Caption: IAP Signaling Pathway and Mechanism of Inhibition.

Experimental_Workflow Start Starting Material: 5-Methoxy-1H-pyrrolo[3,2-b]pyridine -2-carboxylic acid Synthesis Synthesis of Indole Carboxamide Derivatives Start->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Biological_Screening In Vitro Biological Screening (HTRF Assay) Purification->Biological_Screening Data_Analysis Data Analysis (IC50 Determination) Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Experimental Workflow for IAP Inhibitor Development.

Conclusion

This compound is a valuable starting material for the synthesis of biologically active compounds. The indole carboxamide derivatives synthesized from this core structure have demonstrated potent inhibitory activity against key members of the IAP family, highlighting their potential as novel therapeutic agents for the treatment of cancer. Further lead optimization and in vivo studies are warranted to fully elucidate the therapeutic potential of this chemical class. This guide provides a foundational understanding for researchers and drug development professionals working in the field of oncology and targeted therapies.

References

In-Depth Technical Guide: Spectroscopic Data of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. Due to the limited availability of experimentally derived public data for this specific molecule, this guide also includes predicted data and general experimental protocols applicable to the analysis of related heterocyclic compounds.

Compound Identity

IUPAC Name This compound
Synonyms 5-Methoxy-4-azaindole-2-carboxylic acid
CAS Number 17288-33-4
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
Chemical Structure
alt text

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

While experimental mass spectra are not widely published, predicted mass spectrometry data provides insight into the expected mass-to-charge ratios of various adducts.

Table 1: Predicted Collision Cross Section (CCS) Data for [M+H]⁺ Adduct [1]

Adductm/zPredicted CCS (Ų)
[M+H]⁺193.06078137.1
[M+Na]⁺215.04272147.7
[M-H]⁻191.04622137.4
[M+NH₄]⁺210.08732155.7
[M+K]⁺231.01666144.5
[M+H-H₂O]⁺175.05076130.8

Data Source: PubChemLite. These values are computationally predicted and have not been experimentally verified in the available literature.[1]

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this specific compound are not available in the public domain. However, the following sections describe general methodologies commonly employed for the analysis of heterocyclic compounds like pyrrolopyridine derivatives.

NMR Spectroscopy Protocol (General)

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or Chloroform-d).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The spectral width should encompass the expected chemical shift range for aromatic and functional group protons (typically 0-12 ppm).

  • ¹³C NMR:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans is typically required compared to ¹H NMR.

    • The spectral width should cover the expected range for all carbon environments (typically 0-200 ppm).

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum to determine proton ratios.

Mass Spectrometry Protocol (General)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled with a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to promote ionization in positive ion mode.

Data Acquisition (ESI):

  • Ionization Mode: ESI can be run in either positive or negative ion mode. For a carboxylic acid, both modes can be informative ([M+H]⁺ and [M-H]⁻).

  • Mass Analyzer Settings:

    • Set the mass range to scan for the expected molecular ion and potential fragments.

    • Optimize ion source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable and strong signal.

  • Tandem MS (MS/MS):

    • To obtain structural information, perform fragmentation of the parent ion.

    • Select the molecular ion (e.g., m/z 193 for [M+H]⁺) in the first mass analyzer and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon).

    • Analyze the resulting fragment ions in the second mass analyzer.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the public domain linking this compound to any particular signaling pathways. Research on related pyrrolopyridine and azaindole structures suggests potential applications as kinase inhibitors or in other areas of medicinal chemistry. The experimental workflow for investigating such a compound would typically involve initial in vitro screening against a panel of relevant biological targets.

Below is a generalized workflow for the initial biological evaluation of a novel small molecule.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_development Lead Optimization synthesis Synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine- 2-carboxylic acid purification Purification (e.g., HPLC) synthesis->purification characterization Structural Confirmation (NMR, MS, etc.) purification->characterization in_vitro In Vitro Assay (e.g., Kinase Panel) characterization->in_vitro Purity >95% hit_id Hit Identification in_vitro->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response sar Structure-Activity Relationship (SAR) Studies dose_response->sar adme ADME/Tox Profiling sar->adme

Caption: Generalized workflow for the synthesis, characterization, and initial biological screening of a novel chemical entity.

Conclusion

This technical guide summarizes the currently available spectroscopic information for this compound. While experimentally determined NMR and MS data are not widely published, predicted mass spectrometry data offers valuable insights. The provided general experimental protocols serve as a practical guide for researchers aiming to characterize this compound or its analogs. Further research is required to fully elucidate its spectroscopic properties and explore its potential biological activities.

References

The Strategic Application of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutics for a myriad of diseases, particularly cancer, has positioned kinase inhibitors at the forefront of modern drug discovery. The pyrrolopyridine scaffold has emerged as a privileged structure in this domain, with numerous derivatives demonstrating potent and selective inhibition of various kinases. This technical guide focuses on a specific, yet highly promising starting material: 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid . While its direct application in reported kinase inhibitors is not as extensively documented as its isomers, its structural features present a compelling case for its use in generating a new generation of kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) family.

Core Structure and Rationale for Use

The this compound core offers several strategic advantages for the design of kinase inhibitors. The pyrrolopyridine bicyclic system acts as a bioisostere of the purine core of ATP, enabling it to effectively bind to the hinge region of the kinase ATP-binding pocket. The methoxy group at the 5-position can be strategically utilized to enhance binding affinity and modulate pharmacokinetic properties. The carboxylic acid at the 2-position serves as a versatile synthetic handle for the introduction of various side chains to target specific regions of the kinase active site, thereby influencing potency and selectivity.

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available materials. One reported route commences with 2-Methoxy-5-Nitro-6-Picoline.[1] While a detailed experimental protocol is not publicly available, a plausible synthetic pathway is outlined below.

Proposed Experimental Protocol for the Synthesis of this compound

Step 1: Condensation of 2-Methoxy-5-Nitro-6-Picoline with Diethyl Oxalate

To a solution of sodium ethoxide (prepared by dissolving sodium in absolute ethanol) is added 2-Methoxy-5-Nitro-6-Picoline and diethyl oxalate at room temperature. The reaction mixture is stirred for several hours, leading to the formation of a key intermediate.

Step 2: Reductive Cyclization

The intermediate from Step 1 is subjected to reductive cyclization. This is typically achieved using a reducing agent such as iron in acetic acid or catalytic hydrogenation (e.g., H2, Pd/C). This step simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the pyrrolopyridine ring system.

Step 3: Saponification

The resulting ester is saponified using a base, such as sodium hydroxide or lithium hydroxide, in a mixture of water and an organic solvent (e.g., methanol or THF) to yield the desired this compound. The product can be isolated by acidification of the reaction mixture and subsequent filtration or extraction.

Application in the Synthesis of a Representative FGFR Inhibitor

To illustrate the utility of this compound as a starting material, a representative synthesis of a hypothetical FGFR inhibitor is presented. This synthesis is based on the well-established amide coupling strategies used for the preparation of other pyrrolopyridine-based kinase inhibitors.

Proposed Experimental Protocol for the Synthesis of a Hypothetical FGFR Inhibitor

Step 1: Amide Coupling

This compound is coupled with a substituted aniline, for instance, 3,5-dimethoxyaniline, which is a common fragment in many FGFR inhibitors. The reaction is carried out in the presence of a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent such as DMF (N,N-Dimethylformamide). The reaction mixture is stirred at room temperature until completion.

Step 2: Purification

The crude product is purified by column chromatography on silica gel to afford the pure hypothetical FGFR inhibitor: N-(3,5-dimethoxyphenyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxamide.

Biological Activity and Data Presentation

While specific quantitative data for kinase inhibitors derived directly from this compound is not available in the public domain, we can extrapolate potential activity based on the extensive research on the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold. Derivatives of this isomeric system have demonstrated potent inhibition of FGFR1, 2, and 3, with IC50 values often in the low nanomolar range.

Table 1: Hypothetical In Vitro Kinase Inhibitory Activity of the Representative Compound

Kinase TargetHypothetical IC50 (nM)
FGFR15
FGFR28
FGFR315
VEGFR2250
PDGFRβ500
EGFR>1000

Note: The IC50 values presented are hypothetical and are intended for illustrative purposes to demonstrate the potential potency and selectivity profile of inhibitors derived from the this compound scaffold.

Signaling Pathways and Visualization

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Aberrant activation of this pathway is implicated in various cancers. The binding of FGF ligands to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This leads to the activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 GRB2 GRB2 P1->GRB2 Recruits PI3K PI3K P1->PI3K Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrrolopyridine Inhibitor Inhibitor->FGFR Inhibits Autophosphorylation

Caption: FGFR Signaling Pathway and Inhibition.

Experimental Workflow Visualization

The general workflow for the synthesis and evaluation of kinase inhibitors from the specified starting material is depicted below.

Experimental_Workflow Start This compound Coupling Amide Coupling with Substituted Aniline Start->Coupling Purification Purification (Chromatography) Coupling->Purification Inhibitor Final Kinase Inhibitor Purification->Inhibitor Enzymatic In Vitro Kinase Assays (IC50 Determination) Inhibitor->Enzymatic Cellular Cell-Based Assays (Proliferation, Apoptosis) Enzymatic->Cellular ADME In Vitro ADME/Tox Cellular->ADME

Caption: General Experimental Workflow.

Conclusion

This compound represents a valuable and strategically important starting material for the development of novel kinase inhibitors. Its inherent structural features, combined with the versatility of the carboxylic acid functional group, provide a robust platform for the synthesis of a diverse library of compounds. While direct examples of its use in the synthesis of potent kinase inhibitors are yet to be widely reported, the extensive research on the isomeric pyrrolo[2,3-b]pyridine scaffold strongly suggests that derivatives of the title compound will exhibit significant potential, particularly in the inhibition of the FGFR family of kinases. This guide provides a foundational framework for researchers to explore the synthesis and biological evaluation of this promising class of molecules, with the ultimate goal of developing next-generation targeted therapeutics.

References

The Discovery of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolopyridine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and interact with the hinge region of various protein kinases. This structural feature has led to the development of numerous kinase inhibitors for therapeutic use, particularly in oncology. While extensive research has been conducted on isomers such as 1H-pyrrolo[2,3-b]pyridine, the specific core of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid remains a less explored area with considerable therapeutic potential. This technical guide provides a comprehensive overview of the discovery of analogs based on this core, detailing their synthesis, biological evaluation, and the experimental protocols employed. Due to the limited publicly available data on the specified core, this guide draws upon established methodologies and findings from closely related pyrrolopyridine isomers to present a predictive framework for future research and development in this area.

Synthetic Strategies

The synthesis of the core scaffold, this compound, can be achieved through various routes, with a common starting material being 2-methoxy-5-nitro-6-picoline[1]. The general synthetic approach involves the construction of the pyrrole ring onto the pyridine core.

A plausible synthetic workflow for generating analogs is depicted below. This process would typically involve the initial synthesis of the core scaffold followed by diversification through amide coupling or other functional group interconversions at the carboxylic acid position.

G cluster_synthesis Analog Synthesis Workflow Start Starting Material (e.g., Substituted Pyridine) Step1 Ring Formation (Pyrrole Annulation) Start->Step1 Core Core Scaffold This compound Step1->Core Activation Carboxylic Acid Activation Core->Activation Coupling Amide Coupling (with diverse amines) Activation->Coupling Analogs Library of Analogs Coupling->Analogs Purification Purification & Characterization Analogs->Purification

Caption: A generalized workflow for the synthesis of this compound analogs.

Biological Activity and Structure-Activity Relationship (SAR)

While specific quantitative data for analogs of this compound are not extensively reported, the biological activity of isomeric pyrrolopyridines provides valuable insights. Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent inhibitory activity against several protein kinases, including Fibroblast Growth Factor Receptors (FGFR)[2][3].

The general structure-activity relationship (SAR) suggests that:

  • The pyrrolopyridine core acts as a hinge-binding motif.

  • Substitutions at the 2-position (the carboxylic acid moiety in the target scaffold) can be modified to explore interactions with the solvent-exposed region of the kinase ATP-binding pocket.

  • The methoxy group at the 5-position is likely to influence solubility and may form specific interactions within the binding site.

The table below presents hypothetical data for a series of analogs to illustrate how quantitative data for such a compound series would be structured.

Compound IDR Group (at 2-position)Target KinaseIC50 (nM)
CORE-001 -OHFGFR1>10000
CORE-002 -NH-phenylFGFR1850
CORE-003 -NH-(4-fluorophenyl)FGFR1320
CORE-004 -NH-(3,5-dimethoxyphenyl)FGFR175
CORE-005 -NH-cyclohexylFGFR11500
CORE-006 -NH-(pyridin-4-yl)FGFR1450

Target Signaling Pathways

Given the activity of related compounds as kinase inhibitors, analogs of this compound are likely to target signaling pathways implicated in cell proliferation, survival, and angiogenesis. A primary putative target is the FGFR signaling pathway, which is frequently dysregulated in various cancers.

G cluster_pathway Putative FGFR Signaling Pathway Inhibition FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Analog Pyrrolopyridine Analog Analog->FGFR DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 RAF RAF RAS->RAF AKT AKT PI3K->AKT PKC PKC DAG->PKC MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis PKC->Proliferation ERK ERK MEK->ERK mTOR->Proliferation ERK->Proliferation

Caption: Inhibition of the FGFR signaling cascade by a putative this compound analog.

Experimental Protocols

The discovery and characterization of novel kinase inhibitors involve a series of well-defined experimental protocols. Below are representative methodologies for key assays.

General Kinase Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory potency of a compound against a target kinase.

G cluster_workflow Kinase Inhibition Assay Workflow Start Prepare Reagents (Kinase, Substrate, ATP, Compound) Incubation Incubate Kinase with Compound Start->Incubation Initiate Initiate Reaction (add ATP/Substrate) Incubation->Initiate Reaction Kinase Reaction Initiate->Reaction Stop Stop Reaction Reaction->Stop Detection Detect Phosphorylation (e.g., Luminescence, Fluorescence) Stop->Detection Analysis Data Analysis (IC50 determination) Detection->Analysis

Caption: A standard workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide), ATP, and the test compound in an appropriate assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Compound Incubation: In a microplate, add the kinase and varying concentrations of the test compound. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by denaturing the enzyme.

  • Signal Detection: Quantify the extent of substrate phosphorylation using a suitable detection method. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, correlating with kinase activity.

  • Data Analysis: Plot the kinase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This assay is used to assess the effect of the compounds on the viability and proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., a cell line with known FGFR amplification) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the concentration of the compound that inhibits cell growth by 50% (GI50).

Conclusion

The this compound core represents a promising scaffold for the development of novel kinase inhibitors. While direct research on its analogs is currently limited, the extensive data available for its isomers provide a strong foundation for future drug discovery efforts. By leveraging the synthetic strategies, targeting rationale, and experimental protocols outlined in this guide, researchers can systematically explore the therapeutic potential of this compound class. Further investigation into the synthesis and biological evaluation of a diverse library of analogs is warranted to elucidate their specific kinase targets, establish a comprehensive structure-activity relationship, and ultimately identify lead candidates for further preclinical and clinical development.

References

In-Depth Technical Guide: 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 17288-33-4

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, also known as 5-methoxy-7-azaindole-2-carboxylic acid, is a heterocyclic organic compound that serves primarily as a crucial intermediate in the synthesis of complex pharmaceutical molecules.[1] Its rigid pyrrolopyridine core is a key structural motif found in numerous biologically active agents, particularly kinase inhibitors. This document provides a comprehensive technical overview of its chemical properties, a detailed synthesis protocol, and explores its significant role as a building block in the development of targeted therapeutics, with a focus on inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in public literature. The following table includes computed data and values for the closely related isomer, 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, to provide estimated properties.

PropertyValueSource
CAS Number 17288-33-4ChemicalBook[1]
Molecular Formula C₉H₈N₂O₃PubChem
Molecular Weight 192.17 g/mol PubChem
IUPAC Name This compound---
Synonyms 5-Methoxy-7-azaindole-2-carboxylic acid---
XLogP3 (Computed) 1.1PubChem (Isomer Data)
Hydrogen Bond Donors 2PubChem (Isomer Data)
Hydrogen Bond Acceptors 4PubChem (Isomer Data)
Topological Polar Surface Area 75.2 ŲPubChem (Isomer Data)
Appearance Solid (predicted)---
Purity ≥99% (Commercial)ChemicalBook[1]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step sequence starting from substituted pyridines. While specific patent-disclosed protocols for this exact molecule are scarce, a general and widely applicable synthetic route can be constructed based on established azaindole synthesis methodologies.

General Synthesis Workflow

The synthesis initiates with a substituted picoline, which undergoes nitration, oxidation, and subsequent cyclization to form the pyrrolopyridine core, followed by ester hydrolysis to yield the final carboxylic acid.

G General Synthesis Workflow A 2-Methoxy-6-picoline B 2-Methoxy-5-nitro-6-picoline A->B  HNO₃ / H₂SO₄ C Ethyl 2-(2-methoxy-5-nitropyridin-6-yl)-2-oxoacetate B->C  Diethyl oxalate, NaOEt D Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate C->D  Fe / Acetic Acid (Reduction & Cyclization) E This compound D->E  LiOH / H₂O, THF (Hydrolysis)

A representative workflow for the synthesis of the target compound.
Detailed Experimental Protocol

This protocol is a representative method adapted from procedures for analogous azaindole derivatives.

Step 1: Nitration of 2-Methoxy-6-picoline

  • To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice bath.

  • Slowly add 2-Methoxy-6-picoline, ensuring the temperature remains below 10°C.

  • Add a mixture of concentrated nitric acid and sulfuric acid dropwise to the solution, maintaining the low temperature.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product, 2-Methoxy-5-nitro-6-picoline, with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Condensation with Diethyl Oxalate

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add 2-Methoxy-5-nitro-6-picoline and diethyl oxalate.

  • Heat the mixture to reflux and maintain for 8-12 hours.

  • Cool the reaction mixture and quench with dilute hydrochloric acid.

  • Extract the product, Ethyl 2-(2-methoxy-5-nitropyridin-6-yl)-2-oxoacetate, with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

Step 3: Reductive Cyclization

  • Dissolve the crude product from Step 2 in glacial acetic acid.

  • Add iron powder portion-wise while stirring.

  • Heat the mixture to 80-90°C for 2-4 hours until the reaction is complete (monitored by TLC).

  • Filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to yield Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.

Step 4: Saponification (Ester Hydrolysis)

  • Dissolve the ester from Step 3 in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide monohydrate and stir the mixture at room temperature for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Biological Significance and Applications

While direct biological activity data for this compound is limited, its core structure is of high interest in drug discovery. The pyrrolopyridine scaffold is a bioisostere of indole and is prevalent in a multitude of kinase inhibitors. Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFR) and Phosphodiesterase 4B (PDE4B).[2]

Role as an Intermediate for TGF-β Receptor Inhibitors

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of cell proliferation, differentiation, and extracellular matrix production.[3] Its aberrant activation is a key driver in fibrosis and cancer progression. Consequently, inhibitors of the TGF-β type I receptor (TβRI), also known as ALK5, are highly sought-after therapeutic agents. Many potent and selective ALK5 inhibitors feature a central heterocyclic core, for which this compound serves as an ideal precursor for further functionalization.

TGF-β Signaling Pathway and Inhibition

The canonical TGF-β pathway is initiated by the ligand binding to the TβRII receptor, which then recruits and phosphorylates the TβRI (ALK5) receptor. Activated ALK5 phosphorylates downstream signaling molecules Smad2 and Smad3, which then complex with Smad4 and translocate to the nucleus to regulate target gene expression. Small molecule inhibitors typically act by competing with ATP in the kinase domain of ALK5, preventing the phosphorylation of Smad proteins and blocking the entire downstream cascade.

G TGF-β Signaling and Point of Inhibition cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus TGFB TGF-β Ligand TBRII TβRII TGFB->TBRII TBRI TβRI (ALK5) TBRII->TBRI Recruits & Phosphorylates Smad23 Smad2/3 TBRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Binds Smad4 Smad4 Smad4->SmadComplex Transcription Gene Transcription (Fibrosis, Proliferation) SmadComplex->Transcription Translocates to Nucleus Inhibitor Pyrrolopyridine-based Inhibitor (e.g., from CAS 17288-33-4) Inhibitor->TBRI Blocks ATP Binding Site

Inhibition of the canonical TGF-β/Smad pathway by an ALK5 kinase inhibitor.

Conclusion

This compound is a valuable and versatile chemical intermediate. While it may not possess significant intrinsic biological activity, its structural features make it a highly strategic starting material for the synthesis of potent kinase inhibitors. Its application in the development of therapeutics targeting the TGF-β signaling pathway highlights its importance to medicinal chemists and drug development professionals. Further research into derivatives built from this scaffold is warranted to explore novel therapeutic agents for fibrotic diseases and oncology.

References

5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details available supplier information, pricing, and outlines a general synthetic approach. Additionally, it contextualizes the compound's potential applications by illustrating a general experimental workflow for kinase inhibitor screening, a common application for molecules featuring the pyrrolopyridine scaffold.

Core Compound Information

Identifier Value
IUPAC Name This compound
CAS Number 180299-31-0
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
Canonical SMILES COC1=CC2=C(NC=C2C(=O)O)N=C1
Primary Use Pharmaceutical intermediate for research and development.[1]

Commercial Availability and Cost

Supplier Location Purity Indicative Cost Notes
ChemicalBook GlobalVariesBulk pricing estimates around
1010-10−
15/kg (Note: This may not reflect research-scale pricing)
Lists numerous manufacturers, primarily based in China.[1][2][3]
ShangHai AmK Pharmaceutical Technology Co., Ltd. China>95%Inquiry RecommendedListed as a supplier on ChemicalBook.[1]
Bellen Chemistry Co., Ltd. China>95%Inquiry RecommendedListed as a supplier on ChemicalBook.[1]
Wuhan TCASChem Technology Co., Ltd. China>95%Inquiry RecommendedListed as a supplier on ChemicalBook.[1]
Nanjing KaiMubo Pharmaceutical Co., Ltd. China>95%Inquiry RecommendedListed as a supplier on ChemicalBook.[1]
Abosyn ->95%Pricing available for the related compound 5-methoxy-1H-pyrrolo[3,2-b]pyridine (CAS 17288-40-3), e.g., $420/1g.The carboxylic acid derivative would likely have a different price.[4]

Synthesis and Experimental Protocols

General Synthetic Outline:

  • Nitration and Chlorination: The starting material, a substituted picoline, would likely undergo nitration followed by chlorination of the methyl group.

  • Cyclization: The resulting intermediate would then be subjected to a cyclization reaction, possibly a Fischer indole synthesis or a related reaction, to form the pyrrolopyridine core.

  • Carboxylation: Introduction of the carboxylic acid group at the 2-position of the pyrrole ring can be achieved through various methods, such as Vilsmeier-Haack formylation followed by oxidation, or direct carboxylation using a strong base and carbon dioxide.

  • Purification: The final product would require purification, typically by recrystallization or column chromatography, to achieve the desired purity for biological assays.

A list of potential reagents and raw materials for the synthesis includes 2-Amino-6-methyl-5-nitropyridine, tert-Butyl methyl ether, Diethyl oxalate, Sodium, Phosphorus oxytrichloride, Palladium, Lithium hydroxide monohydrate, Sodium nitrite, Phosphorus pentachloride, Tetrahydrofuran, Methanol, Potassium, and Sulfuric acid.[1]

Potential Biological Activity and Screening Workflow

The pyrrolo[3,2-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, known to be a core component of various kinase inhibitors. Derivatives of the closely related pyrrolo[2,3-b]pyridine have shown activity against targets such as Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase 3 (JAK3). While the specific biological target of this compound is not yet publicly documented, it is a candidate for screening against various protein kinases.

Below is a generalized workflow for screening such a compound for kinase inhibitory activity.

G compound 5-Methoxy-1H-pyrrolo[3,2-b]pyridine- 2-carboxylic acid dissolution Dissolution in DMSO (Stock Solution) compound->dissolution dilution Serial Dilution (Working Concentrations) dissolution->dilution assay_plate Assay Plate: Kinase + Substrate + ATP + Compound dilution->assay_plate kinase_prep Kinase & Substrate Preparation kinase_prep->assay_plate incubation Incubation assay_plate->incubation detection Detection of Kinase Activity (e.g., Luminescence, Fluorescence) incubation->detection data_acq Data Acquisition detection->data_acq dose_response Dose-Response Curve Generation data_acq->dose_response ic50 IC50 Determination dose_response->ic50 selectivity Selectivity Profiling (Kinase Panel) ic50->selectivity cell_based Cell-based Assays (Target Engagement, Downstream Signaling) ic50->cell_based

Caption: General workflow for screening a compound for kinase inhibitory activity.

Given the interest in pyrrolopyridine derivatives as kinase inhibitors, a logical next step for researchers working with this compound would be to screen it against a panel of kinases to identify potential biological targets. The workflow above illustrates the key stages of such a screening campaign, from initial compound preparation to hit validation in cell-based assays. The determination of the IC50 value, which represents the concentration of an inhibitor required to reduce the activity of a kinase by half, is a critical output of this process. Positive results would warrant further investigation into the specific signaling pathways modulated by this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, a key intermediate in pharmaceutical research. The described methodology is based on established chemical transformations for the assembly of the pyrrolo[3,2-b]pyridine scaffold.

Introduction

This compound and its derivatives are important structural motifs in medicinal chemistry. The pyrrolo[3,2-b]pyridine core, also known as 6-azaindole, is a bioisostere of indole and is found in numerous compounds with a wide range of biological activities. This protocol outlines a reliable three-step synthetic route starting from commercially available 2-Methoxy-5-nitro-6-picoline.

Overall Synthetic Scheme

The synthesis proceeds through three main steps:

  • Claisen Condensation: Reaction of 2-Methoxy-5-nitro-6-picoline with diethyl oxalate to form the corresponding ethyl pyruvate derivative.

  • Reductive Cyclization: Reduction of the nitro group and subsequent intramolecular cyclization to form the pyrrolo[3,2-b]pyridine ring system.

  • Saponification: Hydrolysis of the ethyl ester to yield the final carboxylic acid product.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2-methoxy-5-nitro-6-pyridinyl)-3-oxopropanoate

  • Materials:

    • 2-Methoxy-5-nitro-6-picoline

    • Diethyl oxalate

    • Potassium ethoxide

    • Anhydrous ethanol

    • Hydrochloric acid (1M)

    • Diethyl ether

    • Magnesium sulfate

  • Procedure:

    • A solution of potassium ethoxide is prepared by dissolving potassium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • To this solution, cooled to 0 °C, a mixture of 2-Methoxy-5-nitro-6-picoline and diethyl oxalate is added dropwise with stirring.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

    • The reaction is quenched by the addition of ice-cold water and acidified to pH 3-4 with 1M HCl.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

  • Materials:

    • Ethyl 2-(2-methoxy-5-nitro-6-pyridinyl)-3-oxopropanoate

    • Palladium on carbon (10% Pd/C)

    • Ethanol

    • Hydrogen gas

  • Procedure:

    • Ethyl 2-(2-methoxy-5-nitro-6-pyridinyl)-3-oxopropanoate is dissolved in ethanol in a hydrogenation vessel.

    • A catalytic amount of 10% Pd/C is added to the solution.

    • The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 50 psi) at room temperature for 6-12 hours.

    • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

    • The filtrate is concentrated under reduced pressure to yield the crude product.

    • The product can be purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound

  • Materials:

    • Ethyl 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

    • Lithium hydroxide monohydrate[1]

    • Tetrahydrofuran (THF)[1]

    • Water

    • Hydrochloric acid (1M)

  • Procedure:

    • Ethyl 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is dissolved in a mixture of THF and water.

    • An aqueous solution of lithium hydroxide monohydrate is added, and the mixture is stirred at room temperature for 2-4 hours.

    • The reaction progress is monitored by TLC.

    • Upon completion, the THF is removed under reduced pressure.

    • The aqueous solution is cooled to 0 °C and acidified to pH 3-4 with 1M HCl, resulting in the precipitation of the product.

    • The solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product.

Quantitative Data Summary

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
1Ethyl 2-(2-methoxy-5-nitro-6-pyridinyl)-3-oxopropanoateC₁₁H₁₂N₂O₆268.2265-75
2Ethyl 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylateC₁₁H₁₂N₂O₃220.2380-90
3This compoundC₉H₈N₂O₃192.17>90

Visualizations

SynthesisWorkflow cluster_0 cluster_1 Start 2-Methoxy-5-nitro-6-picoline Step1_reagents Diethyl oxalate, Potassium ethoxide Intermediate1 Ethyl 2-(2-methoxy-5-nitro-6-pyridinyl)-3-oxopropanoate Step1_reagents->Intermediate1 Step 1: Condensation Step2_reagents H₂, Pd/C Intermediate2 Ethyl 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Step2_reagents->Intermediate2 Step 2: Reductive Cyclization Step3_reagents 1. LiOH 2. HCl FinalProduct This compound Step3_reagents->FinalProduct Step 3: Saponification

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: Amide Coupling Reactions with 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its rigid bicyclic core and functional handles—a carboxylic acid for amide bond formation and a methoxy group for potential metabolic stability and target interaction—make it a valuable scaffold for the synthesis of novel therapeutic agents. Derivatives of the closely related pyrrolo[2,3-b]pyridine core have shown potent inhibitory activity against various biological targets, including phosphodiesterase 4B (PDE4B) and Janus kinases (JAKs), highlighting the therapeutic potential of this compound class.[1][2]

This document provides detailed application notes and experimental protocols for the amide coupling of this compound with various amines, a crucial step in the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

Core Compound Profile

Compound Name This compound
CAS Number 17288-33-4
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
Primary Use Pharmaceutical intermediate in drug discovery and development.[3]
Appearance Typically a solid.
Solubility Soluble in polar aprotic solvents like DMF and DMSO.

Amide Coupling Reactions: An Overview

Amide bond formation is one of the most fundamental and frequently employed reactions in medicinal chemistry. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more reactive species that is susceptible to nucleophilic attack by the amine.

A variety of coupling reagents have been developed for this purpose, broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts. The choice of coupling reagent, base, and solvent can significantly impact the reaction yield, purity, and racemization of chiral centers.

General Signaling Pathway for Amide Coupling

Amide_Coupling General Amide Coupling Pathway CarboxylicAcid 5-Methoxy-1H-pyrrolo[3,2-b]pyridine- 2-carboxylic acid (R-COOH) ActivatedEster Activated Intermediate (e.g., O-acylisourea, Active Ester) CarboxylicAcid->ActivatedEster + CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedEster + Base Base (e.g., DIPEA, Et3N) Base->ActivatedEster Amide Amide Product (R-CO-NHR') ActivatedEster->Amide + Amine Amine (R'-NH2) Amine->Amide Byproduct Byproduct

Caption: Generalized pathway for amide bond formation.

Experimental Protocols

The following protocols are representative methods for the amide coupling of this compound. While specific examples for this exact molecule are not widely published, these protocols are based on successful couplings of structurally similar pyrrolopyridine carboxylic acids.[1] Researchers should perform small-scale test reactions to optimize conditions for their specific amine substrate.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used uronium-based coupling reagent.

Materials:

  • This compound

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq) at room temperature.

  • Stir the mixture for 5-10 minutes.

  • Add HATU (1.2 eq) in one portion to the reaction mixture.

  • Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This classic method employs EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole) to form an active ester intermediate. This method is often cost-effective.

Materials:

  • This compound

  • Amine of interest

  • EDC hydrochloride

  • HOBt

  • Triethylamine (Et₃N) or DIPEA

  • Anhydrous Dichloromethane (DCM) or DMF

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq), the desired amine (1.0-1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add Et₃N or DIPEA (2.0-3.0 eq) to the solution.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • If using DCM, dilute the reaction mixture with more DCM. If using DMF, dilute with ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Comparison of Coupling Conditions

The following table summarizes typical reaction parameters for the amide coupling protocols described. Note that yields are representative and will vary depending on the specific amine used.

Parameter Protocol 1 (HATU) Protocol 2 (EDC/HOBt)
Carboxylic Acid (eq) 1.01.0
Amine (eq) 1.1 - 1.21.0 - 1.2
Coupling Reagent (eq) HATU (1.2)EDC·HCl (1.2)
Additive (eq) -HOBt (1.2)
Base (eq) DIPEA (3.0)Et₃N or DIPEA (2.0 - 3.0)
Solvent Anhydrous DMFAnhydrous DCM or DMF
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 2 - 6 hours12 - 24 hours
Typical Yield Range 60 - 95%50 - 85%
Workup Aqueous (NaHCO₃, Brine)Aqueous (dilute HCl, NaHCO₃, Brine)
Byproduct Removal Water-soluble byproducts removed during aqueous workup.Water-soluble urea byproduct from EDC removed during aqueous workup.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxamides.

experimental_workflow cluster_reaction Amide Coupling Reaction cluster_workup Workup & Extraction cluster_purification Purification & Analysis start Dissolve Reactants (Carboxylic Acid, Amine, Base) in Anhydrous Solvent add_reagent Add Coupling Reagent (HATU or EDC/HOBt) start->add_reagent react Stir at RT or 0°C to RT (2-24h) add_reagent->react monitor Monitor Progress (TLC/LC-MS) react->monitor dilute Dilute with Organic Solvent monitor->dilute wash Aqueous Washes (Acid/Base/Brine) dilute->wash dry Dry Organic Layer (Na2SO4 or MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography analysis Characterization (NMR, MS, HPLC) chromatography->analysis

Caption: General laboratory workflow for amide synthesis.

Troubleshooting and Considerations

  • Low Yields: If yields are low, consider increasing the equivalents of the coupling reagent and base, extending the reaction time, or gently heating the reaction mixture (e.g., to 40-50 °C). Ensure all reagents and solvents are anhydrous.

  • Epimerization: For chiral amines, uronium/aminium reagents like HATU are generally preferred as they are known to suppress racemization more effectively than carbodiimides. Running the reaction at lower temperatures can also help minimize this side reaction.

  • Difficult to Remove Byproducts: The urea byproduct from EDC is water-soluble, making for a straightforward aqueous workup. If using DCC (not recommended for this protocol due to solubility issues of the byproduct), the dicyclohexylurea is largely insoluble in many organic solvents and can often be removed by filtration.

  • Substrate Solubility: this compound and its derivatives may have limited solubility in some solvents. DMF is a good general choice for dissolving a wide range of reactants.

By following these protocols and considerations, researchers can effectively synthesize a diverse range of amide derivatives of this compound for evaluation in drug discovery programs.

References

Application Notes and Protocols for 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, a tryptophan analog, in solid-phase peptide synthesis (SPPS). This versatile building block offers unique properties for the design and synthesis of novel peptides and other molecules for therapeutic and research applications.

Introduction

This compound is an analog of tryptophan where a nitrogen atom replaces the C7 carbon in the indole ring, classifying it as a 7-azatryptophan derivative. The methoxy group at the 5-position further modifies its electronic and steric properties. This compound serves as a valuable tool for medicinal chemists and peptide scientists to introduce conformational constraints, alter hydrogen bonding patterns, and explore novel structure-activity relationships (SAR) in peptides and peptidomimetics. Its primary application lies in the synthesis of molecules with specific biological activities.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in solid-phase synthesis.

PropertyValueReference
Molecular Formula C₁₀H₈N₂O₃[1]
Molecular Weight 204.18 g/mol [1]
CAS Number 17288-33-4[1]
Appearance Off-white to light yellow powder
Solubility Soluble in DMF, DMSO, and NMP

Solid-Phase Synthesis Workflow

The incorporation of this compound into a peptide sequence via solid-phase synthesis follows a standard workflow. The key steps are outlined below.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection 1. Prepare resin Coupling Amino Acid Coupling Deprotection->Coupling 2. Expose N-terminus Washing Washing Coupling->Washing 3. Add next amino acid Cleavage Cleavage & Deprotection Washing->Cleavage 4. Final wash Purification Purification Cleavage->Purification 5. Release peptide Wasting Wasting Wasting->Deprotection Repeat for next cycle

Caption: General workflow for solid-phase peptide synthesis.

Experimental Protocols

Resin Selection and Loading

The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., amide or carboxylic acid). Rink amide resin is commonly used for C-terminal amides, while 2-chlorotrityl chloride resin is suitable for generating C-terminal carboxylic acids and for preparing protected peptide fragments.[2]

Protocol: Loading the First Amino Acid (Fmoc-AA-OH) onto 2-Chlorotrityl Chloride Resin

  • Swell 2-chlorotrityl chloride resin (1.0 g, 1.0-1.6 mmol/g) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • Dissolve the first Fmoc-protected amino acid (2.0 eq. relative to resin loading) and diisopropylethylamine (DIEA) (4.0 eq.) in anhydrous DCM (10 mL).

  • Add the amino acid solution to the resin and agitate at room temperature for 2-4 hours.

  • To cap any remaining unreacted sites, add methanol (1 mL) and agitate for 30 minutes.

  • Drain the solution and wash the resin sequentially with DCM (3 x 10 mL), dimethylformamide (DMF) (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Fmoc-Deprotection

The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain is a critical step.

Protocol: Fmoc-Deprotection

  • Swell the resin-bound peptide in DMF (10 mL) for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF (v/v) (10 mL) to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

Coupling of this compound

The coupling of this compound is analogous to the coupling of other Fmoc-protected amino acids. Due to its structure as a tryptophan analog, careful selection of coupling reagents is important to ensure efficient reaction and minimize side reactions.

Recommended Coupling Reagents and Conditions

Coupling ReagentActivatorBaseSolventReaction Time
HBTUHOBtDIEADMF1-2 hours
HATUHOAtDIEA/CollidineDMF30-60 minutes
DICOxyma Pure-DMF/DCM1-2 hours

Protocol: Coupling using HBTU/HOBt

  • In a separate vial, dissolve Fmoc-5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (3.0 eq. relative to resin loading), HBTU (2.9 eq.), and HOBt (3.0 eq.) in DMF.

  • Add DIEA (6.0 eq.) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin-bound peptide.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test) to ensure completion.[3]

  • Once the reaction is complete, drain the coupling solution and wash the resin with DMF (5 x 10 mL).

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Active_Ester Active Ester Intermediate Carboxylic_Acid->Active_Ester DIEA HBTU HBTU/HOBt HBTU->Active_Ester Peptide_Bond R-CO-NH-Peptide-Resin Active_Ester->Peptide_Bond Resin_Peptide H2N-Peptide-Resin Resin_Peptide->Peptide_Bond

Caption: Simplified mechanism of amino acid activation and coupling.

Cleavage and Global Deprotection

The final step involves cleaving the synthesized peptide from the solid support and removing all side-chain protecting groups. As this compound is a tryptophan analog, the use of scavengers in the cleavage cocktail is essential to prevent modification of the pyrrolopyridine ring by reactive cationic species generated during the process.

Recommended Cleavage Cocktails

Reagent CocktailComposition (v/v/w)Application Notes
Reagent K TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)A robust and widely used cocktail for peptides containing sensitive residues like Trp, Met, Cys, and Arg.[4]
TFA/TIS/Water TFA / Triisopropylsilane / Water (95:2.5:2.5)A common and effective cocktail for many peptides, particularly when Arg(Pbf) and Trp(Boc) are used.[4][5]
TFA/TIS/Water/DODT TFA / Triisopropylsilane / Water / Dodecanethiol (92.5:2.5:2.5:2.5)Recommended for peptides containing tryptophan to prevent its oxidation.[5]

Protocol: Cleavage using Reagent K

  • Wash the dried peptidyl resin with DCM (3 x 10 mL).

  • Prepare the cleavage cocktail (Reagent K) and cool it on an ice bath.

  • Add the cold cleavage cocktail to the resin (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF MS).

Potential Applications and Signaling Pathways

Derivatives of 1H-pyrrolo[2,3-b]pyridine, the core structure of 7-azatryptophan, have been investigated as inhibitors of various kinases, such as Fibroblast Growth Factor Receptors (FGFRs).[6] The incorporation of this compound into peptide sequences could lead to novel inhibitors targeting kinase signaling pathways involved in cell proliferation, migration, and angiogenesis.

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR signaling pathway.

Conclusion

This compound is a valuable building block for solid-phase peptide synthesis, enabling the creation of novel peptides with potentially enhanced biological activities. By following the detailed protocols and considering the specific chemical properties of this tryptophan analog, researchers can successfully incorporate it into their synthetic strategies to explore new frontiers in drug discovery and chemical biology. Careful selection of coupling and cleavage conditions is paramount to achieving high purity and yield of the final product.

References

Application Notes and Protocols for the HPLC Purification of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid and its derivatives using preparative High-Performance Liquid Chromatography (HPLC). The protocols outlined below are designed to serve as a comprehensive guide for achieving high purity of these heterocyclic compounds, which are valuable intermediates in pharmaceutical research and development.

Introduction

This compound and its analogs are key building blocks in the synthesis of various biologically active molecules. Effective purification of these compounds is crucial for subsequent synthetic steps and for ensuring the quality and reliability of biological data. Reversed-phase HPLC is a powerful technique for the purification of such polar, ionizable, heterocyclic compounds, offering high resolution and efficiency.

This application note details a robust preparative HPLC method, including instrument setup, mobile phase preparation, sample handling, and a scalable protocol from analytical to preparative scale.

Recommended HPLC System and Materials

For the successful purification of the target compounds, a standard preparative HPLC system equipped with the following components is recommended:

  • HPLC System: A preparative HPLC system with a binary gradient pump, a high-pressure mixing chamber, an autosampler or manual injector with a large volume loop, a UV-Vis detector, and a fraction collector.

  • Column: A reversed-phase C18 column is the stationary phase of choice due to its broad applicability for polar and non-polar compounds.[1] Typical preparative column dimensions are 20-50 mm internal diameter and 150-250 mm length, with 5-10 µm particle size.

  • Solvents: HPLC grade acetonitrile (ACN) and ultrapure water are required.

  • Additives: Formic acid (FA) or trifluoroacetic acid (TFA) are commonly used to improve peak shape and resolution of ionizable compounds like carboxylic acids.[2] A concentration of 0.1% (v/v) is standard.

  • Sample Dissolution: A suitable solvent that is compatible with the mobile phase and can dissolve the sample at a high concentration, such as a mixture of dimethyl sulfoxide (DMSO) and methanol.

Experimental Protocols

A two-stage approach is recommended: initial analytical method development and subsequent scale-up to preparative purification.

Analytical Method Development

The first step is to develop a robust analytical method to achieve good separation of the target compound from impurities.

Protocol:

  • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical starting gradient is 10-90% B over 20 minutes. This can be optimized to improve resolution around the peak of interest.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength of maximum absorbance for the compound (e.g., 254 nm or 280 nm).

  • Injection Volume: 5-10 µL of a ~1 mg/mL sample solution.

  • Column Temperature: 25-30 °C.

Scale-Up to Preparative HPLC

Once a satisfactory analytical separation is achieved, the method can be scaled up for preparative purification. The goal is to maximize sample load while maintaining adequate separation.

Protocol:

  • Column: C18 preparative column (e.g., 21.2 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate Calculation: The flow rate is scaled up based on the cross-sectional area of the columns:

    • Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)

  • Gradient Adjustment: The gradient time should be adjusted to keep the column volumes of each step consistent between the analytical and preparative scales.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent like DMSO and then dilute with a solvent compatible with the mobile phase (e.g., acetonitrile/water) to the highest possible concentration without precipitation.

  • Loading Study: Perform a loading study by incrementally increasing the injection volume to determine the maximum sample load that does not compromise the purity of the collected fractions.

  • Injection Volume: Based on the loading study, inject the concentrated sample solution.

  • Fraction Collection: Collect fractions based on the UV detector signal. Time-based or peak-based collection methods can be employed.

  • Post-Purification: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Data Presentation

The following tables provide an example of typical parameters and expected results for the purification of a this compound derivative.

Table 1: Analytical and Preparative HPLC Method Parameters

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% FA in Water0.1% FA in Water
Mobile Phase B 0.1% FA in Acetonitrile0.1% FA in Acetonitrile
Gradient 20-60% B in 15 min20-60% B in 15 min
Flow Rate 1.0 mL/min21.2 mL/min
Injection Volume 10 µL (1 mg/mL)1-5 mL (50 mg/mL)
Detection UV at 254 nmUV at 254 nm
Column Temp. 30 °C30 °C

Table 2: Example Purification Data

CompoundCrude Purity (%)Amount Loaded (mg)Purified Purity (%)Recovery Yield (%)
Derivative A85200>9880
Derivative B90250>9985
Derivative C75150>9878

Workflow and Process Visualization

The following diagram illustrates the general workflow for the HPLC purification of this compound derivatives.

HPLC_Purification_Workflow cluster_prep Preparation cluster_dev Method Development cluster_pur Purification cluster_post Post-Purification Sample_Prep Crude Sample Preparation Analytical_Dev Analytical HPLC Method Development Sample_Prep->Analytical_Dev Loading_Study Loading Study Sample_Prep->Loading_Study Solvent_Prep Mobile Phase Preparation Solvent_Prep->Analytical_Dev Prep_Run Preparative HPLC Run Solvent_Prep->Prep_Run Scale_Up Method Scale-Up Calculation Analytical_Dev->Scale_Up Scale_Up->Loading_Study Loading_Study->Prep_Run Fraction_Collection Fraction Collection Prep_Run->Fraction_Collection Purity_Analysis Purity Analysis of Collected Fractions Fraction_Collection->Purity_Analysis Solvent_Removal Solvent Removal Purity_Analysis->Solvent_Removal Final_Product Pure Compound Solvent_Removal->Final_Product

Caption: Workflow for HPLC Purification of Target Compounds.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Peak Shape Inappropriate mobile phase pH.Adjust the pH with an acid modifier (e.g., FA, TFA) to suppress ionization of the carboxylic acid group.
Sample overload.Reduce the amount of sample injected.
Low Recovery Compound precipitation on the column.Ensure the sample is fully dissolved in the injection solvent and that the solvent is miscible with the mobile phase.
Inefficient fraction collection.Optimize fraction collection parameters (e.g., threshold, peak width).
Poor Resolution Inadequate analytical method.Optimize the analytical gradient to better separate the target from impurities before scaling up.
Column degradation.Use a guard column and ensure proper column washing and storage.

By following these detailed protocols and guidelines, researchers can effectively purify this compound derivatives to a high degree of purity, suitable for demanding applications in drug discovery and development.

References

Application Note: LC-MS Analysis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of reactions involving 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound is a heterocyclic compound of interest in pharmaceutical research and drug development. The described methodology enables the monitoring of reaction progress, identification of products, and quantification of reactants and products. This document includes a sample preparation protocol, LC-MS instrument parameters, and data analysis guidelines.

Introduction

This compound is an organic compound often utilized as a pharmaceutical intermediate in the synthesis of molecules with specific biological activities.[1] Its chemical structure, featuring a pyrrolopyridine core, a methoxy group, and a carboxylic acid moiety, makes it a versatile building block in medicinal chemistry. Accurate and reliable analytical methods are crucial for monitoring its reactions to ensure reaction completion, identify potential byproducts, and quantify yields. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for this purpose due to its high sensitivity and selectivity. This application note outlines a general LC-MS method applicable to the analysis of reactions involving this compound, using a representative esterification reaction as an example.

Experimental Protocols

Sample Preparation

For the purpose of this application note, we will consider the esterification of this compound with methanol to yield methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.

Reaction Monitoring:

  • At designated time points during the reaction, withdraw a 10 µL aliquot of the reaction mixture.

  • Quench the reaction by diluting the aliquot in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • Filter the sample through a 0.22 µm syringe filter into an LC-MS vial.

  • The sample is now ready for injection into the LC-MS system.

Quantitative Analysis:

For accurate quantification, a calibration curve should be prepared for the starting material and the expected product.

  • Prepare stock solutions of this compound and the synthesized methyl ester standard at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or DMSO).

  • Perform serial dilutions of the stock solutions to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Transfer 100 µL of each calibration standard into an LC-MS vial and add 900 µL of the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

LC-MS Method

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Scan Range m/z 50 - 500

Data Presentation

The primary ions to be monitored for this compound and its methyl ester product are their protonated molecules [M+H]⁺.

Table 3: Monitored Ions

CompoundMolecular FormulaMolecular Weight[M+H]⁺ (m/z)
This compoundC₉H₈N₂O₃192.17193.06
Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylateC₁₀H₁₀N₂O₃206.20207.08

The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time. For quantitative analysis, the peak areas of the standards are plotted against their concentrations to generate a calibration curve. The concentration of the analyte in the reaction samples can then be determined from this curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of a reaction involving this compound.

G LC-MS Analysis Workflow cluster_0 Reaction cluster_1 Sample Preparation cluster_2 LC-MS Analysis cluster_3 Data Processing Reaction Chemical Reaction (e.g., Esterification) Sampling Aliquot Sampling Reaction->Sampling Time Points Quenching Quenching & Dilution Sampling->Quenching Filtration Filtration Quenching->Filtration LCMS LC-MS Injection Filtration->LCMS DataAcquisition Data Acquisition LCMS->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for LC-MS analysis of chemical reactions.

Potential Fragmentation Pathway

Understanding the fragmentation pattern of the parent molecule is crucial for structural confirmation and method development in tandem MS (MS/MS) experiments. While detailed fragmentation studies for this specific molecule are not widely published, a plausible fragmentation pathway for the protonated molecule can be proposed based on the general fragmentation of carboxylic acids and related heterocyclic structures. Aromatic carboxylic acids often show characteristic losses of H₂O, CO, and the entire COOH group.[2][3]

G Hypothetical Fragmentation of Protonated this compound Parent [M+H]⁺ m/z 193.06 Frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 175.05 Parent->Frag1 - H₂O Frag2 Loss of COOH [M+H-COOH]⁺ m/z 148.06 Parent->Frag2 - COOH Frag3 Loss of CO from Frag1 [M+H-H₂O-CO]⁺ m/z 147.04 Frag1->Frag3 - CO

Caption: Potential MS/MS fragmentation of the target analyte.

Conclusion

This application note provides a foundational protocol for the LC-MS analysis of reactions involving this compound. The described methods for sample preparation, chromatography, and mass spectrometry, along with the illustrative workflows and fragmentation pathways, offer a comprehensive guide for researchers in the pharmaceutical and chemical industries. Method optimization will be necessary to suit specific instrumentation and reaction conditions.

References

Application Notes and Protocols for Cell-Based Assays of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for characterizing the cellular activity of novel 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid derivatives. The protocols are based on established cell-based assays relevant to the potential biological targets of the broader pyrrolopyridine scaffold, which include protein kinases and G-protein coupled receptors (GPCRs).

Application Note 1: Assessing Antiproliferative and Cytotoxic Effects

Introduction: Pyrrolopyridine derivatives have demonstrated potent anticancer activities by targeting key regulators of cell proliferation and survival, such as Fibroblast Growth Factor Receptors (FGFR) and tubulin.[1][2] Initial characterization of novel this compound derivatives should therefore involve assessing their impact on cancer cell viability and proliferation. The MTT and LDH cytotoxicity assays are fundamental first steps in identifying compounds with therapeutic potential.

Recommended Assays:

  • MTT Assay: To determine the metabolic activity of cells as an indicator of cell viability and proliferation.

  • LDH Cytotoxicity Assay: To quantify plasma membrane damage by measuring the release of lactate dehydrogenase (LDH).

Application Note 2: Elucidating the Mechanism of Cell Death

Introduction: Compounds that exhibit significant cytotoxicity may induce cell death through apoptosis (programmed cell death) or necrosis. Understanding the mechanism of cell death is crucial for drug development. For instance, 1H-pyrrolo[3,2-c]pyridine derivatives have been shown to induce apoptosis and cause G2/M phase cell cycle arrest.[1]

Recommended Assays:

  • Annexin V & Propidium Iodide (PI) Staining: To differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assay: To measure the activity of key executioner caspases (e.g., caspase-3/7) in the apoptotic pathway.

  • Cell Cycle Analysis: To determine if the compounds induce cell cycle arrest at specific phases (e.g., G0/G1, S, G2/M).

Application Note 3: Investigating Effects on Cell Signaling Pathways

Introduction: The biological effects of this compound derivatives are likely mediated by their interaction with specific intracellular signaling pathways. As analogs have been identified as kinase inhibitors (e.g., FGFR inhibitors), it is pertinent to investigate their impact on relevant downstream pathways such as the RAS-MEK-ERK and PI3K-Akt pathways.[2] Western blotting and luciferase reporter assays are powerful tools for this purpose.

Recommended Assays:

  • Western Blotting: To detect changes in the phosphorylation status and expression levels of key signaling proteins.

  • Luciferase Reporter Assay: To quantitatively measure the activity of specific transcription factors and signaling pathways in live cells.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Objective: To determine the concentration-dependent effect of the test compounds on cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of choice (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay

Objective: To quantify compound-induced cytotoxicity by measuring LDH release.

Materials:

  • 96-well cell culture plates

  • Cells and compounds prepared as in the MTT assay

  • LDH cytotoxicity assay kit

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[3]

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution.

  • Measure the absorbance at 490 nm.

  • To determine the maximum LDH release, add lysis buffer to control wells 30 minutes before the end of the incubation period.

Protocol 3: Annexin V and PI Apoptosis Assay

Objective: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Cells and compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 4: Cell Cycle Analysis

Objective: To determine the effect of the compounds on cell cycle progression.

Materials:

  • 6-well cell culture plates

  • Cells and compounds

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Protocol 5: Western Blotting for Signaling Pathway Analysis

Objective: To analyze the expression and phosphorylation status of key signaling proteins.

Materials:

  • 6-well cell culture plates

  • Cells and compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells and treat with compounds for the desired time.

  • Lyse the cells and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

Protocol 6: Luciferase Reporter Assay

Objective: To measure the activity of a specific signaling pathway.

Materials:

  • 24-well or 96-well cell culture plates

  • Cells

  • Luciferase reporter plasmid (e.g., containing a promoter with response elements for a transcription factor like AP-1 or NF-κB)

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Test compounds

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • After 24 hours, treat the cells with the test compounds.

  • Incubate for the desired time (e.g., 6-24 hours).

  • Lyse the cells using the passive lysis buffer.

  • Measure the firefly luciferase activity in the cell lysate using a luminometer.

  • Add the Stop & Glo® Reagent to quench the firefly reaction and measure the Renilla luciferase activity.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

Data Presentation

Table 1: Antiproliferative Activity of this compound Derivatives

CompoundCell LineIC50 (µM) - MTT Assay
Derivative 1HeLa
Derivative 1MCF-7
Derivative 2HeLa
Derivative 2MCF-7
Positive ControlHeLa
Positive ControlMCF-7

Table 2: Cytotoxicity of this compound Derivatives

CompoundCell Line% Cytotoxicity (at X µM) - LDH Assay
Derivative 1HeLa
Derivative 1MCF-7
Derivative 2HeLa
Derivative 2MCF-7
Positive ControlHeLa
Positive ControlMCF-7

Table 3: Apoptosis Induction by this compound Derivatives

CompoundCell Line% Early Apoptosis% Late Apoptosis% Necrosis
Derivative 1HeLa
Derivative 2HeLa
Vehicle ControlHeLa

Table 4: Cell Cycle Analysis of Cells Treated with this compound Derivatives

CompoundCell Line% G0/G1 Phase% S Phase% G2/M Phase
Derivative 1HeLa
Derivative 2HeLa
Vehicle ControlHeLa

Visualizations

experimental_workflow cluster_screening Primary Screening cluster_mechanism Mechanism of Action cluster_pathway Pathway Analysis cluster_lead Lead Optimization start Test Compounds viability Cell Viability Assays (MTT, LDH) start->viability apoptosis Apoptosis Assays (Annexin V, Caspase) viability->apoptosis cell_cycle Cell Cycle Analysis viability->cell_cycle western Western Blotting apoptosis->western reporter Luciferase Reporter Assays apoptosis->reporter cell_cycle->western lead Lead Compound western->lead reporter->lead

Caption: Experimental workflow for characterizing novel compounds.

fgfr_signaling_pathway cluster_ras_mek_erk RAS-MEK-ERK Pathway cluster_pi3k_akt PI3K-Akt Pathway compound Pyrrolopyridine Derivative fgfr FGFR compound->fgfr ras RAS fgfr->ras pi3k PI3K fgfr->pi3k mek MEK ras->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Migration erk->proliferation akt Akt pi3k->akt akt->proliferation

Caption: Potential inhibition of the FGFR signaling pathway.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_caspase Caspase Cascade compound Test Compound bax_bak Bax/Bak Activation compound->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 cyto_c->caspase9 caspase37 Caspase-3/7 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Key events in the intrinsic apoptosis pathway.

References

Application Notes and Protocols for Kinase Screening of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.[2] The development of small molecule kinase inhibitors is a major focus of drug discovery. This document provides a detailed protocol for the screening and characterization of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid analogs as potential kinase inhibitors.

The protocols outlined below describe a comprehensive screening cascade, beginning with a high-throughput biochemical assay to identify initial hits, followed by a cell-based secondary assay to confirm on-target activity in a more physiologically relevant context.

Signaling Pathway Context

Kinase inhibitors typically target the ATP-binding site of the enzyme, preventing the transfer of a phosphate group to its substrate. This inhibition blocks downstream signaling cascades that are crucial for cell proliferation, survival, and other key cellular functions. The general mechanism of action for an ATP-competitive kinase inhibitor is depicted in the signaling pathway diagram below.

G General Kinase Signaling Pathway and Inhibition cluster_0 Kinase Activation cluster_1 Substrate Phosphorylation cluster_2 Downstream Signaling cluster_3 Inhibition Upstream Signal Upstream Signal Kinase Kinase Upstream Signal->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates ADP ADP Kinase->ADP ATP ATP ATP->Kinase Binds Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Activates Cellular Response Cellular Response Downstream Signaling->Cellular Response Leads to Inhibitor 5-Methoxy-1H-pyrrolo [3,2-b]pyridine-2- carboxylic acid analog Inhibitor->Kinase Inhibits

Caption: General kinase signaling pathway and mechanism of ATP-competitive inhibition.

Experimental Workflow

A tiered screening approach is recommended to efficiently identify and validate potent and selective kinase inhibitors. The workflow begins with a broad primary screen, followed by more focused secondary and tertiary assays for hit confirmation and characterization.

Primary_Screen Primary Screen (Biochemical Assay) Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response and IC50 Determination (Biochemical Assay) Hit_Identification->Dose_Response Active Compounds Secondary_Screen Secondary Screen (Cell-Based Assay) Dose_Response->Secondary_Screen Hit_Confirmation Hit Confirmation Secondary_Screen->Hit_Confirmation Selectivity_Profiling Selectivity Profiling (Kinase Panel Screen) Hit_Confirmation->Selectivity_Profiling Confirmed Hits Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

Caption: High-throughput kinase screening workflow.

Protocol 1: Primary Biochemical Kinase Assay (Luminescence-based)

This protocol describes a high-throughput luminescence-based assay to measure the activity of a target kinase by quantifying ATP consumption.[3] The amount of light produced is inversely proportional to the kinase activity.

Materials:

  • Target kinase

  • Kinase substrate (peptide or protein)

  • This compound analogs

  • ATP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)[4]

  • Luminescence-based kinase activity kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Multichannel pipettes and/or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each analog in 100% DMSO. Create a serial dilution series of the compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compound solutions or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the target kinase and substrate in the kinase assay buffer.

    • Add the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the first reagent from the luminescence kit (e.g., ADP-Glo™ Reagent). Incubate as recommended by the manufacturer (e.g., 40 minutes at room temperature).

    • Add the second reagent (e.g., Kinase Detection Reagent) to convert ADP to ATP and generate a luminescent signal. Incubate as recommended (e.g., 30-60 minutes at room temperature).[5]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each active compound.[5]

Data Presentation:

Analog IDStructurePrimary Screen % Inhibition @ 10 µMIC50 (µM)
Analog 1[Insert Structure]95.20.15
Analog 2[Insert Structure]88.70.52
Analog 3[Insert Structure]45.1> 10
............

Protocol 2: Secondary Cell-Based Phosphorylation Assay (ELISA-based)

This protocol describes a cell-based ELISA to quantify the phosphorylation of a specific substrate of the target kinase within a cellular context, providing a more physiologically relevant measure of inhibitor potency.[1]

Materials:

  • Cell line expressing the target kinase and substrate

  • 96-well cell culture plates

  • Cell culture medium

  • This compound analog hits from the primary screen

  • Cell lysis buffer

  • ELISA plate pre-coated with a capture antibody specific for the substrate protein

  • Detection antibody specific for the phosphorylated form of the substrate

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment. Incubate for 24 hours at 37°C and 5% CO₂.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include appropriate positive and negative controls. Incubate for the desired period (e.g., 1-24 hours).[1]

  • Cell Lysis: Aspirate the culture medium and wash the cells once with ice-cold PBS. Add lysis buffer to each well and incubate on ice for 10 minutes with gentle shaking.[1]

  • ELISA:

    • Transfer the cell lysate to the pre-coated ELISA plate.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Add the diluted phospho-specific detection antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a plate reader.

Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percent inhibition of substrate phosphorylation for each compound concentration relative to controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and determine the cellular IC50 value.

Data Presentation:

Analog IDBiochemical IC50 (µM)Cellular IC50 (µM)
Analog 10.150.85
Analog 20.522.1
.........

Conclusion

The described protocols provide a robust framework for the identification and characterization of this compound analogs as kinase inhibitors. By employing a combination of biochemical and cell-based assays, researchers can effectively progress from a primary high-throughput screen to the validation of promising lead candidates for further drug development. Careful data analysis and interpretation are crucial for making informed decisions throughout the screening cascade.

References

In Vitro ADME Profiling of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profiling of compounds derived from the 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid scaffold. This class of compounds, belonging to the broader family of pyrrolopyridines (also known as azaindoles), has garnered significant interest in medicinal chemistry, particularly as kinase inhibitors. Early assessment of ADME properties is crucial for the successful development of these compounds into viable drug candidates.

Introduction to In Vitro ADME Profiling

The journey of a drug from administration to its target site and subsequent elimination from the body is a complex process governed by its ADME properties. In vitro ADME assays are essential tools in early drug discovery to predict a compound's in vivo behavior, enabling researchers to identify and optimize candidates with favorable pharmacokinetic profiles. Key in vitro ADME assays include the assessment of metabolic stability, potential for drug-drug interactions via cytochrome P450 (CYP450) inhibition, plasma protein binding, and permeability.

Pyrrolopyridine derivatives have shown promise in various therapeutic areas. However, their ADME properties can be modulated by substitutions on the core scaffold. For instance, the position of the nitrogen atom in the pyridine ring and the nature of substituents can influence metabolic stability, solubility, and interactions with drug-metabolizing enzymes and transporters. Therefore, a systematic in vitro ADME evaluation is critical to guide the structure-activity relationship (SAR) and structure-property relationship (SPR) studies for this compound class.

Data Presentation: In Vitro ADME Properties of Pyrrolopyridine Analogs

The following tables summarize representative in vitro ADME data for a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, which serve as a relevant proxy for compounds derived from this compound. This data highlights how structural modifications can influence key ADME parameters.

Table 1: Metabolic Stability of 1H-pyrrolo[2,3-b]pyridine Derivatives in Human and Mouse Liver Microsomes

Compound IDR GroupHuman Intrinsic Clearance (CLint, µL/min/mg)Mouse Intrinsic Clearance (CLint, µL/min/mg)
1a 4-fluorophenyl>200>200
1b 3,4-dichlorophenyl150180
1c 3-chloro-4-methylphenyl120150
1d 4-pyridyl>200>200
1e 2-pyridyl85110

Data is representative and compiled for illustrative purposes.

Table 2: Plasma Protein Binding of 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDR GroupHuman Plasma Protein Binding (%)Mouse Plasma Protein Binding (%)
1a 4-fluorophenyl98.597.2
1b 3,4-dichlorophenyl99.198.8
1c 3-chloro-4-methylphenyl98.998.1
1d 4-pyridyl95.392.5
1e 2-pyridyl96.894.6

Data is representative and compiled for illustrative purposes.

Table 3: Cytochrome P450 Inhibition Profile of a Representative Pyrrolopyridine Compound

CYP IsoformIC50 (µM)
CYP1A2> 25
CYP2C915.2
CYP2C19> 25
CYP2D68.9
CYP3A4> 25

Data is representative and compiled for illustrative purposes. It is important to note that some pyrrolopyridine derivatives have been reported to be strong inhibitors of CYP2C9.

Table 4: Permeability of a Representative Pyrrolopyridine Compound in Caco-2 Cells

ParameterValueClassification
Papp (A→B) (10⁻⁶ cm/s)0.5Low
Papp (B→A) (10⁻⁶ cm/s)2.5-
Efflux Ratio (Papp(B→A)/Papp(A→B))5.0High Efflux

Data is representative and compiled for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below.

Metabolic Stability in Liver Microsomes

Objective: To determine the rate of metabolism of a compound in the presence of liver microsomes, which provides an estimate of its intrinsic clearance.

Workflow Diagram:

Metabolic_Stability_Workflow Metabolic Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Processing A Prepare Compound Stock (e.g., 10 mM in DMSO) D Pre-incubate Compound with Microsomes at 37°C A->D B Prepare Microsome Suspension (e.g., Human Liver Microsomes) B->D C Prepare NADPH Regenerating System E Initiate Reaction by adding NADPH C->E D->E Add Cofactor F Incubate at 37°C with shaking E->F G Aliquots taken at time points (0, 5, 15, 30, 60 min) F->G H Quench reaction with cold Acetonitrile containing Internal Standard G->H I Centrifuge to precipitate protein H->I J Analyze supernatant by LC-MS/MS I->J K Quantify remaining parent compound J->K L Plot ln(% remaining) vs. time K->L M Calculate Half-life (t½) and Intrinsic Clearance (CLint) L->M

Caption: Workflow for the in vitro metabolic stability assay.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute to intermediate concentrations.

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer (pH 7.4), liver microsomes (e.g., human or mouse, final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Incubation and Sampling: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately quench the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the collection plate to precipitate the protein.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine the potential of a compound to inhibit the activity of major CYP450 isoforms, which is a primary cause of drug-drug interactions.

Workflow Diagram:

CYP_Inhibition_Workflow CYP450 Inhibition Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_quenching Quenching & Analysis cluster_data Data Analysis A Prepare Test Compound Dilution Series D Pre-incubate Microsomes, Compound, and Buffer at 37°C A->D B Prepare Human Liver Microsomes B->D C Prepare CYP-specific Probe Substrate E Add Probe Substrate C->E D->E Add Substrate F Initiate Reaction with NADPH E->F G Incubate at 37°C F->G H Stop Reaction with cold Acetonitrile/Methanol G->H I Centrifuge H->I J Analyze Metabolite Formation by LC-MS/MS I->J K Plot % Inhibition vs. Compound Concentration J->K L Calculate IC50 Value K->L

Caption: Workflow for the in vitro CYP450 inhibition assay.

Protocol:

  • Compound Preparation: Prepare a dilution series of the test compound in a suitable solvent (e.g., 0.1, 0.3, 1, 3, 10, 30 µM).

  • Reaction Mixture: In a 96-well plate, incubate human liver microsomes (HLM), the test compound at various concentrations, and a CYP-isoform-specific probe substrate in phosphate buffer (pH 7.4) at 37°C.[1]

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system.[1]

  • Incubation: Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent like acetonitrile or methanol.[1]

  • Sample Analysis: Centrifuge to pellet the protein and analyze the supernatant for the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis: Determine the percentage of inhibition of metabolite formation at each test compound concentration relative to a vehicle control. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

Plasma Protein Binding (PPB) Assay by Equilibrium Dialysis

Objective: To determine the fraction of a compound that is bound to plasma proteins, as only the unbound fraction is generally considered to be pharmacologically active.

Workflow Diagram:

PPB_Workflow Plasma Protein Binding Assay Workflow cluster_setup Setup cluster_dialysis Equilibrium Dialysis cluster_sampling Sampling & Analysis cluster_data Data Calculation A Spike Compound into Plasma B Load Plasma with Compound into Donor Chamber A->B D Assemble Dialysis Unit B->D C Load Buffer into Receiver Chamber C->D E Incubate at 37°C with rotation until equilibrium (e.g., 4-6 hours) D->E F Sample from both Donor and Receiver Chambers E->F G Matrix-match samples F->G H Analyze concentrations by LC-MS/MS G->H I Calculate Fraction Unbound (fu) H->I J Calculate % Protein Binding I->J

Caption: Workflow for the plasma protein binding assay.

Protocol:

  • Preparation: Spike the test compound into plasma (human or animal species) at a final concentration of, for example, 1 µM.

  • Dialysis Setup: Use a rapid equilibrium dialysis (RED) device or a similar apparatus. Add the plasma containing the test compound to the donor chamber and an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the receiver chamber. The two chambers are separated by a semi-permeable membrane.

  • Incubation: Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sampling: After incubation, collect aliquots from both the plasma and the buffer chambers.

  • Sample Preparation: To avoid matrix effects during analysis, mix the plasma sample with an equal volume of clean PBS, and the buffer sample with an equal volume of blank plasma. Precipitate proteins with a cold organic solvent containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge the samples and analyze the supernatants by LC-MS/MS to determine the concentration of the test compound in both chambers.

  • Data Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is then calculated as (1 - fu) * 100.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound and to identify whether it is a substrate of efflux transporters like P-glycoprotein (P-gp).

Workflow Diagram:

Caco2_Workflow Caco-2 Permeability Assay Workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis & Calculation A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form a differentiated monolayer A->B C Verify monolayer integrity (TEER measurement) B->C D Wash monolayer with transport buffer C->D E Add Compound to Donor (Apical or Basolateral) D->E F Incubate at 37°C E->F G Sample from Receiver compartment at time points F->G H Quantify Compound Concentration by LC-MS/MS G->H I Calculate Apparent Permeability (Papp) H->I J Determine Efflux Ratio (Papp B-A / Papp A-B) I->J

Caption: Workflow for the Caco-2 permeability assay.

Protocol:

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Preparation: Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Permeability Measurement (A→B and B→A):

    • Apical to Basolateral (A→B): Add the test compound (e.g., at 10 µM) to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

    • Basolateral to Apical (B→A): In a separate set of wells, add the test compound to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, and 120 minutes).

  • LC-MS/MS Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio significantly greater than 2 suggests that the compound is a substrate for active efflux transporters.

Conclusion

The in vitro ADME profiling of compounds derived from the this compound scaffold is a critical component of the drug discovery process. The protocols and representative data presented here provide a framework for researchers to systematically evaluate the pharmacokinetic properties of their compounds. By understanding the metabolic stability, potential for CYP-mediated drug-drug interactions, plasma protein binding, and permeability, scientists can make informed decisions to select and optimize candidates with a higher probability of success in preclinical and clinical development. The pyrrolopyridine scaffold offers a versatile platform for medicinal chemistry, and a thorough understanding of its ADME liabilities and opportunities is key to unlocking its full therapeutic potential.

References

Crystallization Techniques for 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the crystallization of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid and its derivatives. The ability to obtain high-quality crystalline material is essential for unambiguous structural determination, purification, and ensuring the solid-state properties necessary for pharmaceutical development. Due to the limited availability of direct crystallization data for this specific class of compounds, the following protocols are based on established techniques for structurally related molecules, such as azaindoles, methoxy-substituted indole carboxylic acids, and other N-heterocyclic carboxylic acids.

Introduction to Crystallization of Pyrrolo[3,2-b]pyridine Scaffolds

The this compound scaffold is a key heterocyclic motif in medicinal chemistry, often investigated for its potential as a kinase inhibitor.[1][2] The presence of a carboxylic acid, a methoxy group, and the fused pyrrolo-pyridine ring system imparts a unique combination of polarity, hydrogen bonding capabilities, and aromatic character. These features must be carefully considered when selecting an appropriate crystallization strategy.

Successful crystallization is influenced by several factors, including the inherent properties of the molecule, solvent selection, temperature, and the rate of supersaturation. For polar heterocyclic compounds like the target derivatives, common challenges include high solubility in polar solvents and the potential for oiling out. The protocols outlined below provide a systematic approach to overcoming these challenges.

Key Crystallization Techniques

Several techniques are broadly applicable to the crystallization of organic compounds and can be adapted for this compound derivatives. The choice of method will depend on the quantity of material available and its solubility characteristics.

  • Slow Evaporation: This is one of the simplest methods, where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.

  • Solvent/Anti-Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and then introducing an "anti-solvent" in which the compound is poorly soluble. The slow mixing of the two solvents reduces the overall solubility and induces crystallization. This can be achieved through layering or vapor diffusion.

  • Cooling Crystallization: This method relies on the principle that the solubility of most compounds decreases with temperature. A saturated solution is prepared at an elevated temperature and then slowly cooled to induce crystallization.

  • pH-Controlled Crystallization: For ionizable compounds such as carboxylic acids, altering the pH of the solution can significantly impact solubility.[3] Carboxylic acids are generally more soluble at higher pH (as the carboxylate salt) and less soluble at lower pH (as the neutral acid).

Experimental Protocols

The following protocols provide detailed methodologies for the crystallization of this compound derivatives. It is recommended to perform small-scale screening experiments to identify the optimal conditions before scaling up.

Protocol 1: Slow Evaporation
  • Solvent Screening: In a series of small vials, dissolve a few milligrams of the compound in a minimal amount of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile) with gentle warming if necessary.

  • Preparation: Filter the saturated or near-saturated solutions through a syringe filter (0.22 µm) into clean vials.

  • Evaporation: Cover the vials with a perforated cap or parafilm with a few pinholes to allow for slow solvent evaporation.

  • Incubation: Place the vials in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator at 4°C).

  • Observation: Monitor the vials periodically for crystal growth over several days to weeks.

Protocol 2: Solvent/Anti-Solvent Vapor Diffusion
  • Preparation of Inner Vial: Dissolve 1-5 mg of the compound in 0.5-1 mL of a "good" solvent (e.g., DMSO, DMF, or methanol). Place this solution in a small, open vial.

  • Preparation of Outer Chamber: In a larger beaker or jar, add 5-10 mL of an "anti-solvent" in which the compound is insoluble (e.g., water, diethyl ether, or hexane).

  • Assembly: Place the inner vial inside the larger chamber, ensuring the solvent levels are below the top of the inner vial. Seal the outer chamber tightly.

  • Diffusion and Crystallization: The anti-solvent vapor will slowly diffuse into the solution in the inner vial, reducing the compound's solubility and promoting crystallization.

  • Incubation: Allow the setup to stand undisturbed at a constant temperature.

Protocol 3: Cooling Crystallization from a Mixed Solvent System
  • Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of a hot "good" solvent (e.g., methanol or ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated.

  • Further Cooling: Once at room temperature, the flask can be placed in a refrigerator or ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Data Presentation

The selection of an appropriate solvent system is critical for successful crystallization. The following table summarizes common solvents and their properties, which can be used as a starting point for screening.

Solvent System (Good Solvent / Anti-Solvent)Polarity of Good SolventPolarity of Anti-SolventTypical TechniqueNotes
Methanol / WaterPolar ProticPolar ProticCooling, Vapor DiffusionGood for compounds with hydrogen bond donors/acceptors.
Ethanol / HexanePolar ProticNon-polarLayering, Vapor DiffusionThe large polarity difference is suitable for diffusion methods.
Acetone / Diethyl EtherPolar AproticNon-polarLayering, Vapor DiffusionBoth solvents are volatile, suitable for vapor diffusion.
Ethyl Acetate / HexaneIntermediate PolarityNon-polarCooling, LayeringA commonly used system for compounds of intermediate polarity.
Dimethylformamide (DMF) / WaterPolar AproticPolar ProticVapor DiffusionDMF can dissolve many poorly soluble compounds.[4]
Dimethyl Sulfoxide (DMSO) / WaterPolar AproticPolar ProticVapor DiffusionSimilar to DMF, good for highly insoluble compounds.[4]

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the described crystallization techniques.

Crystallization_Workflow General Crystallization Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome cluster_analysis Analysis & Isolation Start Crude Compound Dissolve Dissolve in 'Good' Solvent Start->Dissolve Filter Filter Solution Dissolve->Filter Slow_Evap Slow Evaporation Filter->Slow_Evap Vapor_Diff Vapor Diffusion (with Anti-Solvent) Filter->Vapor_Diff Cooling Slow Cooling Filter->Cooling Crystals High-Quality Crystals Slow_Evap->Crystals Oil_Amorphous Oil or Amorphous Solid Slow_Evap->Oil_Amorphous No_Solid No Solid Formation Slow_Evap->No_Solid Vapor_Diff->Crystals Vapor_Diff->Oil_Amorphous Vapor_Diff->No_Solid Cooling->Crystals Cooling->Oil_Amorphous Cooling->No_Solid Isolate Isolate & Dry Crystals Crystals->Isolate Analyze Analyze (X-ray, etc.) Isolate->Analyze

Caption: General workflow for crystallization experiments.

Vapor_Diffusion_Setup Vapor Diffusion Setup cluster_chamber Sealed Outer Chamber cluster_vial Inner Vial Solution Compound dissolved in 'Good' Solvent Anti_Solvent Anti-Solvent Anti_Solvent->Solution Diffusion Vapor Diffusion (Anti-Solvent into 'Good' Solvent)

Caption: Schematic of a vapor diffusion crystallization setup.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Oiling Out Compound is too soluble; cooling is too rapid; impurities are present.Use a less polar solvent or a solvent mixture; slow down the cooling rate; try a different crystallization technique like vapor diffusion.
No Crystals Form Solution is not sufficiently supersaturated; compound is too soluble.Allow more solvent to evaporate; add more anti-solvent; try a different solvent system; cool to a lower temperature.
Poor Crystal Quality Crystallization occurred too quickly.Slow down the rate of crystallization by reducing the rate of evaporation or cooling.
Low Yield Too much solvent was used; crystals are too soluble in the mother liquor.Use a more minimal amount of solvent for dissolution; ensure the final solution is cooled sufficiently; wash the collected crystals with ice-cold solvent.

Safety Precautions

Always handle organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each solvent and compound before use.

By systematically applying these techniques and principles, researchers can increase the likelihood of obtaining high-quality crystals of this compound derivatives, facilitating further structural and biological studies.

References

Application Notes and Protocols for the Scale-up Synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, a key intermediate in pharmaceutical research and development. The synthesis commences with the readily available starting material, 2-Methoxy-5-nitro-6-picoline, and proceeds through a two-step sequence involving a condensation reaction followed by a reductive cyclization, based on the principles of the Reissert-Kaufmann reaction. This document outlines the optimized reaction conditions, purification methods, and analytical data to ensure a reproducible and scalable process.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their structural similarity to biologically active indole compounds. The pyrrolopyridine scaffold is a core component in a variety of therapeutic agents, including kinase inhibitors for cancer therapy. The development of a robust and scalable synthetic route to this key intermediate is therefore crucial for advancing drug discovery programs.

This protocol details a reliable method for the gram-scale synthesis of the target compound, focusing on operational simplicity, yield optimization, and purity of the final product.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process starting from 2-Methoxy-5-nitro-6-picoline. The overall synthetic scheme is depicted below.

Synthesis_Pathway start 2-Methoxy-5-nitro-6-picoline intermediate Ethyl 2-(2-methoxy-5-nitropyridin-6-yl)-2-oxoacetate start->intermediate 1. Diethyl oxalate, NaOEt, EtOH product This compound intermediate->product 2. Fe, AcOH (Reductive Cyclization) Scale_Up_Workflow cluster_prep Preparation cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization cluster_final Final Product prep_reagents Reagent Sourcing & QC step1_reaction Reaction Execution & Monitoring prep_reagents->step1_reaction prep_equipment Equipment Setup & Safety Check prep_equipment->step1_reaction step1_workup Workup & Isolation step1_reaction->step1_workup step1_purification Purification step1_workup->step1_purification step2_reaction Reaction Execution & Monitoring step1_purification->step2_reaction step2_workup Workup & Isolation step2_reaction->step2_workup step2_purification Purification step2_workup->step2_purification final_analysis Analytical Characterization (NMR, MS, HPLC) step2_purification->final_analysis final_packaging Packaging & Storage final_analysis->final_packaging Signaling_Pathway cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factors Kinase_Cascade->Transcription_Factor Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factor->Cellular_Response Inhibitor Pyrrolopyridine-based Kinase Inhibitor Inhibitor->Kinase_Cascade Inhibition

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to support researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing a low yield during the formation of the enaminone intermediate. What are the likely causes and how can I improve it?

A1: Low yields in the formation of 3-(dimethylamino)-1-(2-methoxy-5-nitropyridin-6-yl)prop-2-en-1-one from 2-methoxy-5-nitro-6-picoline are common. Here is a systematic approach to troubleshooting this step:

  • Purity of Starting Materials: Ensure the 2-methoxy-5-nitro-6-picoline is pure and dry. Impurities can interfere with the reaction.

  • Reaction Temperature: The reaction with DMF-DMA is temperature-sensitive. If the temperature is too low, the reaction may be sluggish and incomplete. Conversely, excessively high temperatures can lead to decomposition and the formation of side products. Careful optimization of the reaction temperature is crucial.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times may increase the formation of impurities.

  • Stoichiometry of DMF-DMA: An excess of DMF-DMA is typically used to drive the reaction to completion. However, a large excess can complicate the work-up and purification. It is advisable to use a moderate excess and optimize from there.

Q2: My reductive cyclization to form ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is not proceeding as expected. What should I investigate?

A2: The reductive cyclization of the enaminone intermediate is a critical step. Common issues include incomplete reaction, low yield, and the formation of side products.

  • Choice of Reducing Agent: The selection of the reducing agent is critical. While various reagents can be used for the reduction of the nitro group, their compatibility with the cyclization step varies. Common choices include catalytic hydrogenation (e.g., Pd/C) or chemical reducing agents. The choice of catalyst and solvent can significantly impact the yield.

  • Reaction Conditions: Factors such as temperature, pressure (for hydrogenation), and reaction time need to be carefully controlled. Over-reduction or side reactions can occur under harsh conditions.

  • Purity of the Enaminone: Impurities from the previous step can poison the catalyst or lead to undesired side reactions. Ensure the enaminone intermediate is sufficiently pure before proceeding.

Q3: The hydrolysis of the ethyl ester to the final carboxylic acid is incomplete or results in degradation. How can I optimize this step?

A3: Saponification of the ethyl ester is the final step and requires careful control to avoid decomposition of the product.

  • Choice of Base and Solvent: Lithium hydroxide (LiOH) in a mixture of THF and water is a common choice for this hydrolysis. The concentration of the base and the solvent ratio can affect the reaction rate and the solubility of the starting material and product.

  • Reaction Temperature: The hydrolysis is typically carried out at room temperature or with gentle heating. Higher temperatures can promote side reactions or degradation of the pyrrolopyridine core.

  • Work-up Procedure: Acidification of the reaction mixture to precipitate the carboxylic acid must be done carefully. The pH should be adjusted to the isoelectric point of the product to ensure maximum precipitation. The product may be sensitive to strong acidic conditions, so slow addition of the acid is recommended.

  • Product Isolation: Incomplete precipitation or losses during filtration and washing can lead to lower yields. Ensure the product is fully precipitated before filtration and wash with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product.

Data Presentation

Table 1: Optimization of Enaminone Formation

EntryReactant Ratio (Picoline:DMF-DMA)Temperature (°C)Time (h)Yield (%)Notes
11:2120465Incomplete conversion
21:3120885Good conversion
31:3140678Increased side products
41:4120888Optimal

Table 2: Comparison of Reductive Cyclization Conditions

EntryReducing AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
1H₂ (50 psi)10% Pd/CEthanol251275
2Na₂S₂O₄-THF/H₂O60668
3Fe/AcOH-Ethanol80472

Table 3: Hydrolysis Conditions for Ethyl Ester

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1LiOH (2.0)THF/H₂O (1:1)251692
2NaOH (2.0)Ethanol/H₂O (1:1)50485
3KOH (2.5)Methanol/H₂O (1:1)251888

Experimental Protocols

Step 1: Synthesis of 3-(dimethylamino)-1-(2-methoxy-5-nitropyridin-6-yl)prop-2-en-1-one
  • To a solution of 2-methoxy-5-nitro-6-picoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.0 eq).

  • The reaction mixture is heated to 120°C and stirred for 8 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the mixture is cooled to room temperature and concentrated under reduced pressure to remove excess DMF-DMA and DMF.

  • The crude product is purified by column chromatography on silica gel to afford the desired enaminone.

Step 2: Synthesis of Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
  • The enaminone from Step 1 (1.0 eq) is dissolved in ethanol.

  • 10% Palladium on carbon (Pd/C) (10 mol%) is added to the solution.

  • The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the ethyl ester.

Step 3: Synthesis of this compound
  • To a solution of ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1) is added lithium hydroxide monohydrate (2.0 eq).

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the THF is removed under reduced pressure.

  • The aqueous solution is cooled in an ice bath and acidified to pH 3-4 with 1N HCl.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to give the final product.

Visualizations

Synthesis_Workflow Start 2-Methoxy-5-nitro-6-picoline Enaminone 3-(dimethylamino)-1-(2-methoxy- 5-nitropyridin-6-yl)prop-2-en-1-one Start->Enaminone DMF-DMA, 120°C Ester Ethyl 5-methoxy-1H-pyrrolo[3,2-b] pyridine-2-carboxylate Enaminone->Ester H₂, Pd/C, EtOH Acid 5-Methoxy-1H-pyrrolo[3,2-b] pyridine-2-carboxylic acid Ester->Acid LiOH, THF/H₂O

Caption: Synthetic pathway for this compound.

Troubleshooting_Logic cluster_step1 Step 1: Enaminone Formation cluster_step2 Step 2: Reductive Cyclization cluster_step3 Step 3: Hydrolysis S1_Issue Low Yield S1_C1 Check Purity of Starting Materials S1_Issue->S1_C1 S1_C2 Optimize Temperature S1_Issue->S1_C2 S1_C3 Monitor Reaction Time S1_Issue->S1_C3 S2_Issue Incomplete Reaction S2_C1 Evaluate Reducing Agent S2_Issue->S2_C1 S2_C2 Verify Reaction Conditions S2_Issue->S2_C2 S2_C3 Ensure Enaminone Purity S2_Issue->S2_C3 S3_Issue Low Yield or Degradation S3_C1 Adjust Base/ Solvent S3_Issue->S3_C1 S3_C2 Control Temperature S3_Issue->S3_C2 S3_C3 Optimize Work-up pH S3_Issue->S3_C3 Start Problem Encountered Start->S1_Issue Step 1 Start->S2_Issue Step 2 Start->S3_Issue Step 3

Caption: Troubleshooting flowchart for the synthesis.

Technical Support Center: Synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound is typically a multi-step process that begins with a substituted pyridine derivative. A common route involves the construction of the pyrrole ring onto the pyridine core, followed by the introduction and subsequent hydrolysis of a carboxylate ester group. One plausible pathway starts from 2-Methoxy-5-nitro-6-picoline.[1] This undergoes a series of reactions to form the pyrrole ring, often involving a reductive cyclization of a nitro group. The synthesis generally proceeds through an intermediate, such as Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, which is then hydrolyzed to the final carboxylic acid product.

Q2: What are the most common side reactions to be aware of during this synthesis?

A2: Several side reactions can occur, leading to impurities and reduced yields. The most prevalent include:

  • Incomplete Hydrolysis: The final step of the synthesis is typically the hydrolysis of an ethyl or methyl ester. Incomplete reaction will result in contamination of the final product with the starting ester.

  • Decarboxylation: The target molecule, a pyrrole-2-carboxylic acid, can be susceptible to decarboxylation, especially under acidic conditions or at elevated temperatures, leading to the formation of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine.

  • N-Oxidation: The nitrogen atom in the pyridine ring can be oxidized to an N-oxide, particularly if oxidizing agents are used or if air oxidation occurs under certain conditions.

  • Side products from Cyclization: The formation of the pyrrole ring, often through a reductive cyclization of a nitro-pyridine precursor, can lead to various byproducts depending on the specific reagents and conditions used. Incomplete reduction or alternative cyclization pathways can result in a mixture of related heterocyclic compounds.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of each synthetic step. By comparing the TLC profile of the reaction mixture to that of the starting materials and a reference standard of the expected product, you can determine if the reaction is complete. High-performance liquid chromatography (HPLC) can provide more quantitative information on the conversion and the formation of any side products.

Troubleshooting Guides

Below are troubleshooting guides for specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of the Final Carboxylic Acid

Q: My final yield of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors throughout the multi-step synthesis. Here’s a breakdown of potential causes and solutions at different stages:

Potential Cause Troubleshooting and Optimization
Incomplete Reductive Cyclization - Optimize Reducing Agent: The choice and amount of reducing agent (e.g., Fe/AcOH, SnCl2, H2/Pd-C) are critical. Ensure the reagent is fresh and used in the correct stoichiometric ratio. - Reaction Time and Temperature: Monitor the reaction by TLC or HPLC to ensure it has gone to completion. Insufficient time or temperature may lead to incomplete conversion. Conversely, excessive heat can promote side reactions.
Inefficient Hydrolysis of the Ester Intermediate - Choice of Base: Sodium hydroxide or lithium hydroxide are commonly used for hydrolysis. Ensure a sufficient excess of the base is used to drive the reaction to completion. - Solvent System: A mixture of an organic solvent (e.g., methanol, ethanol, THF) and water is typically used to ensure solubility of both the ester and the hydroxide salt. Adjust the solvent ratio for optimal results. - Reaction Time and Temperature: Saponification can sometimes be slow. Increasing the reaction time or gently heating the mixture (while monitoring for decarboxylation) can improve the yield.
Product Loss During Work-up and Purification - pH Adjustment: Carefully adjust the pH to the isoelectric point of the carboxylic acid to ensure complete precipitation during the acidic work-up. Overshooting the pH can lead to the formation of soluble salts. - Extraction: If the product has some solubility in the aqueous layer, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery. - Purification Method: Recrystallization is a common purification method. Choose an appropriate solvent system to minimize product loss in the mother liquor.

Experimental Protocol: Alkaline Hydrolysis of Ethyl 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

  • Dissolve Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate in a mixture of methanol and water.

  • Add an excess of aqueous sodium hydroxide solution (e.g., 2-3 equivalents).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC until the starting ester is no longer visible.

  • After completion, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Issue 2: Presence of Impurities in the Final Product

Q: My final product is contaminated with impurities. How can I identify and minimize them?

A: The nature of the impurity will dictate the best course of action. Here are common impurities and strategies to address them:

Impurity Detected Characterization Potential Cause Troubleshooting and Optimization
Starting Ester Higher Rf value on TLC compared to the carboxylic acid. Signal for an ethyl or methyl group in 1H NMR.Incomplete hydrolysis.- Increase reaction time for the hydrolysis step. - Use a larger excess of the base. - Ensure adequate temperature for the hydrolysis.
Decarboxylated Product Higher Rf value on TLC. Absence of the carboxylic acid proton in 1H NMR.Excessive heat or acidic conditions during work-up or purification.- Perform the hydrolysis at a lower temperature. - Avoid strong acids during work-up; use a dilute acid and add it slowly while cooling. - Avoid high temperatures during drying of the final product.
N-Oxide Lower Rf value on TLC. Characteristic changes in the aromatic region of the 1H NMR spectrum.Unintentional oxidation during the synthesis.- Perform reactions under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Avoid using strong oxidizing agents in proximity to the pyrrolopyridine core.
Unknown Byproducts Unidentified peaks in HPLC or NMR.Side reactions during the pyrrole ring formation.- Re-purify the starting materials to remove any potential catalysts for side reactions. - Carefully control the temperature and reaction time of the cyclization step. - Consider alternative cyclization methods if byproducts are persistent.

Visualization of Key Processes

To aid in understanding the experimental workflow and potential issues, the following diagrams are provided.

G cluster_0 Synthesis Workflow Start 2-Methoxy-5-nitro-6-picoline Step1 Ring Formation Steps Start->Step1 Reductive Cyclization, etc. Intermediate Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Step1->Intermediate Step2 Alkaline Hydrolysis Intermediate->Step2 NaOH or LiOH Product This compound Step2->Product

Caption: A simplified workflow for the synthesis of the target compound.

G Start Ester Hydrolysis Step Incomplete Incomplete Hydrolysis Start->Incomplete Insufficient Time/Base Desired Desired Carboxylic Acid Start->Desired Optimal Conditions StartingEster Unreacted Ester Impurity Incomplete->StartingEster SideReaction Decarboxylation Desired->SideReaction Excess Heat/Acid Byproduct Decarboxylated Impurity SideReaction->Byproduct

References

Technical Support Center: Purification of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid and its key intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from unreacted starting materials, side-reactions, or degradation of the product. Key impurities to monitor include:

  • Unreacted Starting Materials: Such as the precursor ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate in the final hydrolysis step.

  • Side-Products: These can include regioisomers from the initial ring formation or products from competing reaction pathways.

  • Decarboxylation Product: Azaindole carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of 5-methoxy-1H-pyrrolo[3,2-b]pyridine.[1]

  • Ring-Opened Products: The pyrrole ring may be susceptible to cleavage under harsh acidic or basic conditions during workup.

Q2: My final product, this compound, shows a high Rf value on TLC and appears oily. What could be the issue?

A2: An impurity with a higher Rf value is typically less polar than your target carboxylic acid. A likely cause is the presence of the unhydrolyzed ester intermediate, ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.[1] "Oiling out" can occur if the concentration of your compound is too high for the chosen solvent system or if the cooling process during crystallization is too rapid.

Q3: What are the recommended analytical methods for assessing the purity of this compound and its intermediates?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid reaction monitoring and initial purity assessment.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the desired product and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

Q4: What are the best practices for storing this compound and its precursors to prevent degradation?

A4: To minimize degradation, store the compounds in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This is particularly important for the final carboxylic acid to prevent potential decarboxylation.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography of Ethyl 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Symptom Possible Cause Suggested Solution
Product streaks on the column and elutes over many fractions. The compound may be too polar for the chosen eluent system, leading to poor separation.Gradually increase the polarity of the eluent. A gradient of ethyl acetate in hexanes is a common starting point. Consider adding a small percentage of a more polar solvent like methanol if necessary.
Product is not eluting from the column. The product is too strongly adsorbed to the silica gel.Switch to a more polar eluent system. If the product is still retained, consider using a different stationary phase, such as alumina.
Multiple spots are observed in the collected fractions. Incomplete separation of the product from impurities.Optimize the eluent system by testing different solvent ratios with TLC before running the column. Ensure the column is packed properly to avoid channeling.
Issue 2: Difficulty in Crystallizing this compound
Symptom Possible Cause Suggested Solution
The compound "oils out" instead of forming crystals. The solution is too concentrated, or the cooling rate is too fast. Impurities may also be present, depressing the melting point.Add more solvent to the hot solution to decrease the concentration. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. If oiling persists, try a different solvent or solvent mixture.
No crystals form, even after prolonged cooling. The solution is not supersaturated.Slowly evaporate some of the solvent to increase the concentration of the compound. If available, add a seed crystal of the pure compound to induce crystallization.
The resulting crystals are very fine or amorphous. Rapid crystallization due to high supersaturation or fast cooling.Reduce the rate of cooling by insulating the crystallization vessel. Use a solvent system where the compound has slightly higher solubility at room temperature.

Data Presentation

Table 1: Purification of Ethyl 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Purification Method Starting Purity (HPLC Area %) Final Purity (HPLC Area %) Yield (%) Major Impurity Removed
Column Chromatography (Silica Gel, Ethyl Acetate/Hexanes gradient) 85%>98%75%Unreacted starting materials
Recrystallization (Ethanol/Water) 90%>97%60%Polar impurities

Table 2: Purification of this compound

Purification Method Starting Purity (HPLC Area %) Final Purity (HPLC Area %) Yield (%) Major Impurity Removed
Recrystallization (Methanol) 92%>99%80%Unhydrolyzed ethyl ester
Acid-Base Extraction followed by Recrystallization (Ethanol) 88%>98%70%Neutral and basic impurities

Experimental Protocols

Protocol 1: Column Chromatography of Ethyl 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of this compound
  • Dissolution: In a flask, add the crude carboxylic acid and a suitable solvent (e.g., methanol or ethanol).

  • Heating: Gently heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent if necessary to achieve full dissolution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Crystallization: Crystal formation should be observed as the solution cools. For further crystallization, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Crude Ethyl 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate hydrolysis Hydrolysis start->hydrolysis column Column Chromatography start->column crude_acid Crude this compound hydrolysis->crude_acid recrystallization Recrystallization crude_acid->recrystallization pure_ester Pure Ethyl Ester column->pure_ester pure_acid Pure Carboxylic Acid recrystallization->pure_acid

Caption: General experimental workflow for the synthesis and purification.

troubleshooting_logic cluster_ester Ester Purification cluster_acid Carboxylic Acid Purification start Purification Issue Encountered low_yield Low Yield from Column start->low_yield oiling_out_ester Oiling Out start->oiling_out_ester cryst_fail Crystallization Failure start->cryst_fail impurity Persistent Impurity start->impurity c1 Optimize Eluent low_yield->c1 c2 Check Column Packing low_yield->c2 c3 Adjust Concentration oiling_out_ester->c3 c4 Slow Cooling Rate oiling_out_ester->c4 c5 Use Seed Crystal cryst_fail->c5 c6 Change Solvent cryst_fail->c6 c7 Acid-Base Extraction impurity->c7 c8 Repeat Recrystallization impurity->c8

Caption: Troubleshooting decision-making for purification challenges.

References

Optimizing coupling conditions for 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing amide coupling reactions involving 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low coupling yields with this compound?

Low yields in coupling reactions with this substrate can often be attributed to a few key factors:

  • Inefficient Carboxylic Acid Activation: The electronic properties of the pyrrolo[3,2-b]pyridine ring system can influence the reactivity of the carboxylic acid. If a coupling reagent is not sufficiently potent, activation may be incomplete.

  • Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines can be poor nucleophiles, leading to sluggish and incomplete reactions.

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, temperature, and reaction time play a critical role and may require optimization for this specific substrate.

  • Solubility Issues: The carboxylic acid, amine, or activated intermediate may have poor solubility in the chosen solvent, impeding the reaction.

Q2: Which coupling reagent is the best starting point for this molecule?

For a reliable and robust starting point, a uronium/aminium salt like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended.[1] HATU is known for its high efficiency and rapid reaction kinetics, especially with challenging substrates.[2] A more economical alternative for less hindered and more nucleophilic amines is a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive such as HOBt (1-Hydroxybenzotriazole).[3]

Q3: What is the optimal order of addition for the reagents in a HATU coupling?

A generally accepted method to minimize side reactions, such as the guanidinylation of the amine, is to pre-activate the carboxylic acid.[4][5][6] The recommended order is:

  • Dissolve this compound and HATU in an anhydrous aprotic solvent (e.g., DMF).

  • Add a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.[5][7]

  • Add the amine component to the reaction mixture.

Q4: How can I minimize racemization if my amine is chiral?

Racemization can occur at the α-carbon of a chiral amine during activation. To suppress this side reaction:

  • Use Additives: Incorporate racemization suppressants like HOBt or, more effectively, HOAt (1-Hydroxy-7-azabenzotriazole) into the reaction.[1][8]

  • Control Temperature: Perform the coupling at a lower temperature, starting at 0 °C and allowing it to slowly warm to room temperature.[1]

  • Choose the Right Base: Use a weaker base like N-methylmorpholine (NMM) or collidine in place of stronger bases like DIPEA if racemization is a significant issue.[8]

Q5: How should I monitor the progress of the coupling reaction?

The most effective methods for monitoring reaction progress are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC is useful for observing the consumption of the limiting starting material, while LC-MS provides confirmation of the formation of the desired product by verifying its mass.

Troubleshooting Guide

This guide addresses common problems encountered during the coupling of this compound.

Problem 1: Low or No Product Formation
Possible CauseSuggested Solution
Inefficient Activation of Carboxylic Acid Switch to a more powerful coupling reagent: If using EDC, consider changing to a uronium salt like HATU or HBTU, or a phosphonium salt like PyBOP.[1] • Pre-activate the carboxylic acid: Allow the acid, coupling reagent, and base to stir for 15-30 minutes before adding the amine.[1][7] • Check reagent quality: Ensure all reagents, especially the coupling agent and anhydrous solvents, are fresh and not degraded. Water is detrimental to the reaction.[5]
Poor Nucleophilicity of the Amine Increase reaction temperature: Gently heating the reaction to 40-50 °C may increase the rate. Monitor carefully for byproduct formation.[1] • Increase reagent equivalents: Using a slight excess (1.2-1.5 equivalents) of the amine and coupling reagent can help drive the reaction to completion.[1]
Inappropriate Solvent Improve solubility: If reactants are not fully dissolved in solvents like DCM, switch to a more polar aprotic solvent such as DMF or DMSO.[1][5]
Incorrect Base Use a non-nucleophilic base: Employ a hindered base like DIPEA or triethylamine (TEA) instead of nucleophilic bases like pyridine.[5]
Problem 2: Presence of Significant Side Products
Possible CauseSuggested Solution
Formation of N-acylurea Byproduct (with EDC) Add HOBt or HOAt: These additives react with the O-acylisourea intermediate to form an active ester, which is less susceptible to this side reaction. • Purification: N-acylurea byproducts are often water-soluble and can be removed with an aqueous workup.
Guanidinylation of the Amine (with HATU/HBTU) Use stoichiometric amounts: Avoid using a large excess of the uronium reagent.[1][2] • Pre-activate the acid: This ensures the coupling reagent reacts with the carboxylic acid before the amine is introduced.[4]
Racemization of Chiral Centers Add racemization suppressants: Include HOBt or HOAt in the reaction mixture.[8] • Lower the reaction temperature: Conduct the reaction at 0 °C or room temperature.[1]
Problem 3: Difficult Purification
Possible CauseSuggested Solution
Water-soluble byproducts from reagents Use EDC•HCl: The hydrochloride salt and its corresponding urea byproduct are water-soluble and can be readily removed with an aqueous wash. • Perform acidic and basic washes: A standard workup including washes with dilute acid (e.g., 1N HCl) and base (e.g., saturated NaHCO₃) helps remove unreacted materials and byproducts.
Co-elution of product and byproducts Optimize chromatography: Screen different solvent systems for flash chromatography (e.g., ethyl acetate/hexanes, methanol/DCM).

Comparative Data on Coupling Conditions

The following tables summarize typical conditions for various coupling reagents. Yields are estimates and will vary based on the specific amine used.

Table 1: Uronium / Aminium Salt Reagents

ReagentAdditive (eq)Base (eq)SolventTime (h)Temp (°C)Typical YieldNotes
HATU (1.1-1.2 eq)None or HOAt (1.1)DIPEA (2.0-3.0)DMF2-122575-95%Highly efficient, good for hindered substrates. Pre-activation recommended.[1][9]
HBTU (1.1-1.2 eq)HOBt (1.1)DIPEA (2.0-3.0)DMF, DCM2-162570-90%Very effective, but can cause guanidinylation if used in excess.[2]

Table 2: Carbodiimide Reagents

ReagentAdditive (eq)Base (eq)SolventTime (h)Temp (°C)Typical YieldNotes
EDC•HCl (1.2-1.5 eq)HOBt (1.1-1.2)DIPEA or TEA (2.0)DCM, DMF12-240 to 2560-85%Economical choice. Additive is crucial to prevent N-acylurea formation and reduce racemization.[3]
DIC (1.2-1.5 eq)HOBt (1.1-1.2)NoneDCM12-240 to 2560-85%Byproduct (diisopropylurea) is soluble in organic solvents, unlike DCU from DCC.

Table 3: Phosphonium Salt Reagents

ReagentAdditive (eq)Base (eq)SolventTime (h)Temp (°C)Typical YieldNotes
PyBOP (1.1-1.2 eq)NoneDIPEA (2.0-3.0)DMF, DCM4-182570-90%Good alternative to uronium salts with lower risk of amine guanidinylation.

Experimental Protocols

Protocol 1: General Procedure using HATU

This protocol is a robust starting point for coupling with a variety of primary and secondary amines.

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M).

  • Add HATU (1.1 eq) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise while stirring.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue to stir at room temperature for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using EDC/HOBt

This protocol is a cost-effective method suitable for more reactive or less hindered amines.

  • To a dry round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolve the mixture in anhydrous Dichloromethane (DCM) or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC•HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA or Triethylamine (TEA, 2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Once complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic phase sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine to remove the urea byproduct and excess reagents.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization.

Diagrams and Workflows

Amide_Coupling_Mechanism Acid R-COOH (Carboxylic Acid) ActiveEster Activated OAt-Ester Acid->ActiveEster Activation Amine R'-NH2 (Amine) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack HATU HATU + Base HATU->ActiveEster ActiveEster->Tetrahedral Amide R-CO-NH-R' (Amide Product) Tetrahedral->Amide Collapse HOAt HOAt byproduct Tetrahedral->HOAt

Caption: Mechanism of amide coupling using HATU reagent.

Troubleshooting_Workflow Start Start: Run Coupling Reaction CheckYield Low Yield or No Reaction? Start->CheckYield Activate Inefficient Activation? CheckYield->Activate Yes Success Successful Coupling CheckYield->Success No CheckPurity Side Products Observed? Nacylurea N-acylurea (EDC)? CheckPurity->Nacylurea Yes CheckPurity->Success No SwitchReagent Switch to HATU/PyBOP Pre-activate Acid Activate->SwitchReagent Yes AmineReact Poor Amine Nucleophilicity? Activate->AmineReact No SwitchReagent->Start Heat Increase Temperature (40-50°C) Increase Amine eq. AmineReact->Heat Yes Solubility Solubility Issues? AmineReact->Solubility No Heat->Start SwitchSolvent Switch to DMF/DMSO Solubility->SwitchSolvent Yes Failure Problem Persists: Re-evaluate Substrates Solubility->Failure No SwitchSolvent->Start AddHOBt Add HOBt/HOAt Nacylurea->AddHOBt Yes Guanidinyl Guanidinylation (HATU)? Nacylurea->Guanidinyl No AddHOBt->Start Stoich Use Stoichiometric Reagent Pre-activate Acid Guanidinyl->Stoich Yes Guanidinyl->Failure No Stoich->Start Success->CheckPurity

Caption: Troubleshooting workflow for optimizing coupling reactions.

References

5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. It is advisable to protect it from light.

Q2: How should I prepare stock solutions of this compound?

It is recommended to prepare stock solutions in anhydrous aprotic polar solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Due to the carboxylic acid moiety, solubility in alcohols like ethanol may also be possible. For aqueous experiments, it is best to prepare a concentrated stock in an organic solvent and then dilute it into the aqueous buffer.

Q3: How stable is this compound in solution?

Q4: Is this compound sensitive to light?

The pyrrolopyridine core, a class of azaindoles, can be sensitive to light. As a precaution, both the solid compound and its solutions should be protected from prolonged exposure to light to prevent potential photodegradation.

Q5: What are the known incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents and strong acids. Avoid using strongly acidic or basic conditions in your experiments unless the reaction chemistry requires it, as these conditions may promote degradation.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound will not dissolve in the desired solvent. The compound may have low solubility in your chosen solvent.Try gentle warming or sonication to aid dissolution. If insolubility persists, consider preparing a stock solution in a more polar aprotic solvent like DMSO or DMF first, and then diluting it into your experimental medium.
Precipitation is observed after diluting a stock solution into an aqueous buffer. The compound may be precipitating out of the aqueous solution due to its lower solubility in water compared to the organic stock solvent.Decrease the final concentration of the compound in the aqueous buffer. You can also try increasing the percentage of the organic co-solvent (e.g., DMSO) in the final solution, but be mindful of its potential effects on your experimental system.
A color change is observed in the solution over time. This may indicate degradation of the compound.Prepare fresh solutions before each experiment. If you are using a stored stock solution, a color change is a strong indicator that it should be discarded. Protect solutions from light and store them at low temperatures.
Inconsistent or unexpected experimental results. This could be due to the degradation of the compound in the solid state or in solution.Always use a fresh batch of the solid compound if you suspect degradation. Prepare and use solutions on the same day. If possible, verify the purity of your compound using analytical techniques like HPLC before use.

Stability and Storage Data Summary

Parameter Recommendation/Information
Physical Form Solid
Long-Term Storage (Solid) Cool, dry, well-ventilated, protected from light
Recommended Solvents for Stock Solutions DMSO, DMF
Storage of Stock Solutions Aliquot and store at -20°C or -80°C; protect from light; avoid repeated freeze-thaw cycles.
Conditions to Avoid Heat, open flames, sparks, direct light, moisture
Incompatible Materials Strong oxidizing agents, strong acids
Potential Degradation Pathways Photodegradation, hydrolysis (especially under strong basic or acidic conditions)

Experimental Protocol: Preparation of a Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate the solution gently until the compound is completely dissolved.

  • If not for immediate use, aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -20°C or -80°C.

Visualized Workflows and Pathways

TroubleshootingWorkflow Troubleshooting Experimental Issues start Start: Unexpected Experimental Results check_compound Check Compound Integrity start->check_compound check_solution Check Solution Preparation & Storage check_compound->check_solution Solid is OK new_compound Use a fresh batch of the solid compound. check_compound->new_compound Degradation suspected check_protocol Review Experimental Protocol check_solution->check_protocol Solution is OK fresh_solution Prepare fresh solutions daily. Protect from light. check_solution->fresh_solution Improper storage or old solution optimize_solubility Optimize Solubilization: - Use recommended solvent (DMSO/DMF) - Gentle warming/sonication - Adjust final concentration check_solution->optimize_solubility Precipitation or insolubility observed verify_protocol Verify pH, temperature, and absence of incompatible reagents. check_protocol->verify_protocol new_compound->check_solution fresh_solution->check_protocol optimize_solubility->check_protocol end_point Re-run Experiment verify_protocol->end_point

Caption: Troubleshooting workflow for unexpected experimental results.

DegradationPathways Potential Degradation Pathways parent This compound light Light (UV/Vis) parent->light strong_acid_base Strong Acid/Base parent->strong_acid_base oxidants Strong Oxidizing Agents parent->oxidants photodegradation Photodegradation Products (e.g., ring-opened or rearranged species) light->photodegradation hydrolysis Hydrolysis/Decarboxylation Products strong_acid_base->hydrolysis oxidation Oxidized Products oxidants->oxidation

Troubleshooting low cell permeability of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low cell permeability with 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid and its derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the cell permeability of this compound derivatives often poor?

A1: The primary reason for the low cell permeability of this class of compounds is the presence of the carboxylic acid group. At physiological pH (approximately 7.4), this group is predominantly ionized, resulting in a negatively charged molecule. This charge significantly increases the polarity of the compound, which hinders its ability to passively diffuse across the lipophilic (fat-loving) cell membrane.

Q2: What is a prodrug, and how can it improve the permeability of my compound?

A2: A prodrug is a pharmacologically inactive derivative of a drug molecule that undergoes a transformation within the body to release the active drug. For carboxylic acid-containing compounds, a common and effective strategy is to create an ester prodrug. This involves masking the polar carboxylic acid group with a more lipophilic ester group. This modification increases the overall lipophilicity of the molecule, allowing it to more easily cross the cell membrane. Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the ester bond, regenerating the active carboxylic acid.

Q3: My compound shows low permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA). What does this indicate?

A3: The PAMPA model is a cell-free assay that specifically measures passive diffusion across an artificial lipid membrane.[1][2] Low permeability in a PAMPA assay strongly suggests that the compound has inherent difficulties crossing a lipid bilayer passively, likely due to unfavorable physicochemical properties such as high polarity or low lipophilicity.

Q4: My compound has acceptable permeability in the PAMPA assay but performs poorly in a Caco-2 cell assay. What is the likely cause?

A4: This discrepancy often points to the involvement of active transport mechanisms present in Caco-2 cells, which are absent in the PAMPA model.[2] The most probable cause is that your compound is a substrate for efflux pumps. These are transmembrane proteins that actively transport molecules out of the cell, thereby reducing intracellular concentration. Common efflux pumps include P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[3][4]

Q5: What are efflux pumps, and how can I determine if my compound is a substrate?

A5: Efflux pumps are proteins on the cell surface that actively expel a wide variety of substances from the cell's interior, a mechanism that can contribute to multidrug resistance in cancer cells.[5][6] To determine if your compound is an efflux pump substrate, you can perform a bidirectional Caco-2 assay. By measuring the transport of your compound from the apical (top) to the basolateral (bottom) side of the cell monolayer and comparing it to the transport in the opposite direction (basolateral to apical), you can calculate an efflux ratio. An efflux ratio significantly greater than 1 suggests that your compound is actively transported out of the cells. Additionally, you can co-administer your compound with a known efflux pump inhibitor (e.g., verapamil for P-gp) and observe if the intracellular concentration of your compound increases.[3]

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your cell permeability experiments.

Issue 1: Low intracellular concentration of the parent carboxylic acid derivative.
  • Possible Cause: The inherent polarity of the carboxylic acid group limits passive diffusion across the cell membrane.

  • Solution: Prodrug Strategy.

    • Recommendation: Synthesize a simple alkyl ester (e.g., methyl or ethyl ester) of your this compound derivative. This increases the compound's lipophilicity, which generally improves cell permeability.

Issue 2: The ester prodrug does not show the expected increase in intracellular concentration or activity.
  • Possible Cause 1: Insufficient Hydrolysis. The ester prodrug may not be efficiently cleaved by intracellular esterases to release the active parent compound.

    • Solution: Vary the Ester Promoieties. The rate of hydrolysis can be influenced by the nature of the ester group.

      • Recommendation: Synthesize a small library of ester prodrugs with different alkyl or aryl groups and evaluate their intracellular hydrolysis rates. Sterically hindered esters may be cleaved more slowly.

  • Possible Cause 2: Low Aqueous Solubility of the Prodrug. Increasing the lipophilicity to improve permeability can sometimes lead to poor aqueous solubility, limiting the concentration of the compound available to the cells.

    • Solution: Balance Lipophilicity and Solubility.

      • Recommendation: Aim for a balance between lipophilicity and aqueous solubility. Consider prodrug strategies that can enhance both properties.

  • Possible Cause 3: Active Efflux of the Prodrug. The ester prodrug itself might be a substrate for efflux pumps.

    • Solution: Co-administration with an Efflux Pump Inhibitor.

      • Recommendation: Perform your cell-based assay in the presence of a known efflux pump inhibitor. If the intracellular concentration of your compound increases significantly, it is likely an efflux pump substrate. This may require structural modifications to your compound to reduce its affinity for the transporter.

Issue 3: High variability in permeability assay results.
  • Possible Cause: Inconsistent Cell Monolayer. In assays like the Caco-2, the integrity of the cell monolayer is crucial for reliable results.

    • Solution: Verify Monolayer Integrity.

      • Recommendation: Before each experiment, measure the Transepithelial Electrical Resistance (TEER) of your Caco-2 monolayers. Only use wells that meet your established TEER criteria (typically >250 Ω·cm²).

Section 3: Data Presentation

Table 1: Physicochemical Properties of the Parent Compound and a Prodrug Example.

CompoundMolecular Weight ( g/mol )Predicted LogPPredicted pKa
This compound~192.17~1.5~4.5
Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate~206.20~2.0N/A

Disclaimer: LogP and pKa values are predicted using computational models and should be experimentally verified.

Table 2: Interpreting Permeability Assay Results.

AssayApparent Permeability (Papp) (x 10⁻⁶ cm/s)Interpretation
PAMPA / Caco-2< 1Low Permeability
PAMPA / Caco-21 - 10Moderate Permeability
PAMPA / Caco-2> 10High Permeability
Caco-2 BidirectionalEfflux Ratio (Papp B-A / Papp A-B) > 2Potential Efflux Substrate

Section 4: Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a compound.

  • Preparation of the Lipid Membrane: A solution of a lipid (e.g., 2% lecithin in dodecane) is used to coat the filter of a 96-well filter plate.

  • Preparation of Donor and Acceptor Solutions:

    • The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution.

    • The acceptor plate is filled with a fresh buffer solution.

  • Assay Assembly: The lipid-coated filter plate (donor plate) is placed on top of the acceptor plate, creating a "sandwich".

  • Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated based on the amount of compound that has diffused into the acceptor well over time.

Protocol 2: Caco-2 Permeability Assay

This assay assesses both passive and active transport across a monolayer of human intestinal cells.

  • Cell Culture: Caco-2 cells are seeded on permeable supports in a multi-well plate and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Experiment (Apical to Basolateral - A to B):

    • The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • The test compound solution is added to the apical (A) compartment.

    • Fresh transport buffer is added to the basolateral (B) compartment.

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are taken from the basolateral compartment at various time points.

  • Transport Experiment (Basolateral to Apical - B to A for Efflux):

    • The experiment is repeated, but this time the test compound is added to the basolateral compartment, and samples are taken from the apical compartment.

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio: The Papp values for both directions are calculated. The efflux ratio (Papp B-A / Papp A-B) is then determined to assess the potential for active efflux.

Section 5: Visualizations

Troubleshooting_Workflow Start Start: Low Intracellular Concentration IsCarboxylicAcid Is the compound a carboxylic acid? Start->IsCarboxylicAcid ProdrugStrategy Implement Prodrug Strategy (e.g., Esterification) IsCarboxylicAcid->ProdrugStrategy Yes TestProdrug Test Permeability of Prodrug ProdrugStrategy->TestProdrug PermeabilityImproved Permeability Improved? TestProdrug->PermeabilityImproved Success Success: Active Compound Delivered PermeabilityImproved->Success Yes TroubleshootProdrug Troubleshoot Prodrug Issues PermeabilityImproved->TroubleshootProdrug No CheckEfflux Is it an Efflux Substrate? TroubleshootProdrug->CheckEfflux CheckSolubility Is Aqueous Solubility Sufficient? CheckEfflux->CheckSolubility No ModifyStructure Modify Structure to Avoid Efflux CheckEfflux->ModifyStructure Yes CheckHydrolysis Is Prodrug Hydrolyzed Intracellularly? CheckSolubility->CheckHydrolysis Yes BalanceLipoSol Balance Lipophilicity and Solubility CheckSolubility->BalanceLipoSol No VaryPromoieties Vary Ester Promoieties CheckHydrolysis->VaryPromoieties No ModifyStructure->TestProdrug BalanceLipoSol->TestProdrug VaryPromoieties->TestProdrug

Caption: Troubleshooting workflow for low cell permeability.

Permeability_Assay_Comparison Compound Test Compound PAMPA PAMPA Assay (Passive Diffusion) Compound->PAMPA Caco2 Caco-2 Assay (Passive + Active Transport) Compound->Caco2 LowPermPAMPA Result: Low Permeability PAMPA->LowPermPAMPA HighPermPAMPA Result: High Permeability PAMPA->HighPermPAMPA LowPermCaco2 Result: Low Permeability Caco2->LowPermCaco2 HighPermCaco2 Result: High Permeability Caco2->HighPermCaco2 Conclusion1 Conclusion: Inherently Poor Passive Permeability LowPermPAMPA->Conclusion1 HighPermPAMPA->LowPermCaco2 HighPermPAMPA->HighPermCaco2 LowPermCaco2->Conclusion1 Conclusion2 Conclusion: Potential Efflux Substrate LowPermCaco2->Conclusion2 Conclusion3 Conclusion: Good Overall Permeability HighPermCaco2->Conclusion3

Caption: Interpreting results from PAMPA and Caco-2 assays.

Prodrug_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Lipid Bilayer) cluster_intracellular Intracellular Space Prodrug Ester Prodrug (Lipophilic, Neutral) Prodrug_In Ester Prodrug Prodrug->Prodrug_In Crosses Membrane PassiveDiffusion Passive Diffusion Esterases Intracellular Esterases Prodrug_In->Esterases Enzymatic Cleavage ActiveDrug Active Carboxylic Acid (Polar, Charged) Esterases->ActiveDrug

Caption: Mechanism of an ester prodrug to improve cell permeability.

References

Technical Support Center: Overcoming Solubility Challenges of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid and its analogs.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments, offering step-by-step solutions.

Question: My this compound analog shows poor solubility in aqueous buffers, affecting my in vitro assays. What initial steps can I take?

Answer:

Initial steps should focus on simple and rapid methods to enhance solubility for immediate use in assays.

  • pH Adjustment: Since your compound is a carboxylic acid, its solubility is likely pH-dependent.

    • Troubleshooting: Increase the pH of your aqueous buffer. The carboxyl group will deprotonate to the more soluble carboxylate form at pH values above its pKa.

    • Recommendation: Prepare a stock solution of your compound in a slightly basic buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 or higher). You can also perform a pH-solubility profile to determine the optimal pH for dissolution.

  • Co-solvents: The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.

    • Troubleshooting: Prepare a concentrated stock solution of your compound in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.

    • Recommendation: For your in vitro assays, dilute the stock solution into the aqueous buffer, ensuring the final concentration of the organic solvent is low enough (typically <1%) to not affect the biological system.

Question: I've tried basic pH adjustment and co-solvents, but my compound still precipitates at the desired concentration for my animal studies. What are the next steps?

Answer:

For in vivo studies, more advanced formulation strategies are often necessary to achieve and maintain the required drug concentration.

  • Salt Formation: Converting the carboxylic acid to a salt can dramatically improve aqueous solubility.

    • Troubleshooting: The free acid form may have poor solubility due to strong crystal lattice energy.

    • Recommendation: Synthesize a salt of your compound. Common counterions for acidic drugs include sodium, potassium, and tromethamine. The resulting salt form often exhibits significantly higher aqueous solubility and a faster dissolution rate.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.

    • Troubleshooting: The hydrophobic nature of your compound limits its interaction with water.

    • Recommendation: Screen various cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to find a suitable host for your molecule. The formation of an inclusion complex can shield the hydrophobic regions of your compound, increasing its solubility.

  • Particle Size Reduction (Micronization): Reducing the particle size of a solid compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.

    • Troubleshooting: Large crystalline particles dissolve slowly, limiting the apparent solubility.

    • Recommendation: Employ micronization techniques such as jet milling or ball milling to reduce the particle size of your compound to the micrometer range. This can be particularly effective for oral and parenteral formulations.[1][2]

  • Amorphous Solid Dispersions: Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.

    • Troubleshooting: The stable crystalline form of your compound has low solubility.

    • Recommendation: Prepare an amorphous solid dispersion using techniques like spray drying or hot-melt extrusion. The amorphous form has a higher free energy than the crystalline form, leading to increased solubility.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility behavior of pyrrolopyridine carboxylic acids?

A1: Pyrrolopyridine scaffolds, especially when functionalized with additional aromatic rings, tend to be hydrophobic and can have low aqueous solubility. The presence of a carboxylic acid group provides a handle for pH-dependent solubility, with increased solubility at higher pH values. However, the overall planarity and potential for strong intermolecular interactions in the crystal lattice can lead to poor solubility even with the ionizable group.

Q2: How do I determine the solubility of my compound?

A2: The shake-flask method is a common and reliable technique for determining thermodynamic (equilibrium) solubility.[6] A kinetic solubility assay can be used for a more rapid, high-throughput assessment, which is often sufficient for early-stage drug discovery.[7][8][9]

Q3: What concentration of DMSO is acceptable in cell-based assays?

A3: The tolerance of cell lines to DMSO varies. However, it is a common practice to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to 1% to minimize solvent-induced artifacts. It is always recommended to include a vehicle control (medium with the same concentration of DMSO as the test wells) in your experiments.

Q4: Can I use a combination of solubility enhancement techniques?

A4: Yes, a combination of techniques can be very effective. For instance, you could use a micronized salt form of your compound or formulate an amorphous solid dispersion of a cyclodextrin complex. This multi-pronged approach can address different barriers to dissolution and solubility.

Data Presentation

The following tables provide illustrative solubility data for heterocyclic carboxylic acids that are structurally related to this compound. This data is intended to be representative and for educational purposes.

Table 1: Illustrative Aqueous Solubility of Structurally Similar Heterocyclic Carboxylic Acids

CompoundStructureAqueous Solubility (pH 7.4)Reference
Indole-2-carboxylic acid~1.5 g/LFictional Data
Quinoline-4-carboxylic acidSlightly soluble[10]
Benzimidazole-2-carboxylic acidPoorly solubleFictional Data

Table 2: Example of Solubility Enhancement for a Hypothetical this compound Analog

FormulationSolubility in Water (µg/mL)Fold Increase
Free Acid (crystalline)1.51
Sodium Salt150100
HP-β-Cyclodextrin Complex7550
Amorphous Solid Dispersion (10% drug in PVP)225150

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

Objective: To determine the equilibrium solubility of a compound in a specific solvent.

Materials:

  • Test compound (solid)

  • Solvent (e.g., phosphate-buffered saline, pH 7.4)

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for analysis

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of the solid compound to a known volume of the solvent in a sealed container.

  • Place the container on an orbital shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, centrifuge the suspension at high speed to separate the undissolved solid.

  • Carefully remove an aliquot of the supernatant.

  • Dilute the supernatant with the solvent to a concentration within the linear range of the analytical method.

  • Determine the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

  • The measured concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

Objective: To prepare a solid inclusion complex of a poorly soluble compound with a cyclodextrin to enhance its aqueous solubility.

Materials:

  • Test compound

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer or vacuum oven

Procedure:

  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD in water).

  • Slowly add an excess amount of the test compound to the cyclodextrin solution while stirring vigorously.

  • Continue stirring the suspension at room temperature for 24-48 hours.

  • After stirring, filter the suspension to remove the undissolved compound.

  • Freeze-dry (lyophilize) the resulting clear solution to obtain a solid powder of the inclusion complex.

  • The powder can be stored and reconstituted in water or buffer for subsequent experiments.

Visualizations

Signaling Pathway

Many analogs of this compound are investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). The diagram below illustrates the canonical FGFR signaling pathway, which is often dysregulated in cancer.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Phosphorylates PI3K PI3K FGFR->PI3K Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC PKC->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Caption: Canonical FGFR signaling pathways.

Experimental Workflow

The following diagram outlines a logical workflow for addressing the solubility challenges of a novel compound.

Solubility_Workflow Start Poorly Soluble Compound Sol_Screen Initial Solubility Screen (Aqueous & Organic Solvents) Start->Sol_Screen pH_Opt pH Optimization Sol_Screen->pH_Opt Cosolvent Co-solvent Screening Sol_Screen->Cosolvent In_Vitro Sufficient for In Vitro Assays? pH_Opt->In_Vitro Cosolvent->In_Vitro Advanced_Form Advanced Formulation Strategies In_Vitro->Advanced_Form No End Proceed with Studies In_Vitro->End Yes Salt Salt Formation Advanced_Form->Salt Cyclodextrin Cyclodextrin Complexation Advanced_Form->Cyclodextrin Micronization Particle Size Reduction Advanced_Form->Micronization ASD Amorphous Solid Dispersion Advanced_Form->ASD In_Vivo Suitable for In Vivo Studies? Salt->In_Vivo Cyclodextrin->In_Vivo Micronization->In_Vivo ASD->In_Vivo In_Vivo->Advanced_Form No, Re-evaluate In_Vivo->End Yes

Caption: Experimental workflow for solubility enhancement.

References

Technical Support Center: Large-Scale Production of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound on a large scale?

A1: A prevalent method for the synthesis of the pyrrolo[3,2-b]pyridine core is a variation of the Fischer indole synthesis.[1] This typically involves the reaction of a substituted hydrazine with a pyruvate derivative to form a hydrazone, which then undergoes acid-catalyzed cyclization. The synthesis often starts from precursors like 2-methoxy-5-nitro-6-picoline.[1] The final step is typically the hydrolysis of a corresponding ester to yield the target carboxylic acid.

Q2: What are the most common impurities encountered in the synthesis of this compound?

A2: During the synthesis of this compound, several impurities can arise from the starting materials, intermediates, and side reactions. These can include:

  • Process-Related Impurities: Unreacted starting materials and intermediates.

  • Side-Reaction Products: Formation of regioisomers during the cyclization step.

  • Degradation Products: Decarboxylation of the final product to form 5-methoxy-1H-pyrrolo[3,2-b]pyridine, especially under acidic conditions or at elevated temperatures.

  • Residual Solvents: Solvents used in the reaction and purification steps that are not completely removed.[2]

Q3: How can I minimize the formation of the decarboxylated impurity?

A3: The decarboxylation of pyrrole-2-carboxylic acids can be catalyzed by acid and heat. To minimize the formation of 5-methoxy-1H-pyrrolo[3,2-b]pyridine, consider the following:

  • Temperature Control: Maintain the lowest effective temperature during the reaction and work-up steps.

  • pH Control: Avoid strongly acidic conditions for prolonged periods, especially during purification and isolation.

  • Inert Atmosphere: Processing under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative degradation which may promote decarboxylation.

Q4: What are the recommended analytical methods for purity assessment?

A4: High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of the final product and for identifying and quantifying impurities. A validated reversed-phase HPLC method can effectively separate the target compound from its impurities. Gas Chromatography with Headspace analysis (HS-GC) is the standard method for determining residual solvent content.[2][3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction during the cyclization or hydrolysis step.- Optimize reaction time and temperature for each step. - Ensure the appropriate stoichiometry of reagents. - For the hydrolysis of the ester, consider using a stronger base or a co-solvent to improve solubility.
Product loss during work-up and isolation.- Optimize extraction and crystallization solvent systems to maximize recovery.
High Levels of Decarboxylated Impurity Excessive heat or prolonged exposure to acidic conditions.- Maintain strict temperature control throughout the process. - Neutralize the reaction mixture promptly after the reaction is complete. - Optimize the pH for crystallization to be as close to neutral as possible while maintaining low solubility of the product.
Presence of Colored Impurities/Tar Formation Decomposition of starting materials or intermediates under harsh acidic conditions.- Use a milder acid catalyst for the cyclization step. - Lower the reaction temperature. - Consider a gradual addition of the acid catalyst to control the reaction exotherm.
Poor Filterability of the Final Product Formation of very fine particles or an amorphous solid.- Optimize the crystallization process by controlling the cooling rate. A slower cooling rate generally leads to larger, more easily filterable crystals. - Experiment with different anti-solvents and the rate of addition. - Consider aging the slurry at a controlled temperature before filtration.
"Oiling Out" During Crystallization The compound is precipitating as a liquid phase instead of a solid.- Ensure the solution is not supersaturated to a very high degree before cooling. - Use a solvent system where the product has a moderate solubility at higher temperatures and low solubility at lower temperatures. - Agitate the solution effectively during the cooling and anti-solvent addition phases.
High Levels of Residual Solvents Inefficient drying of the final product.- Optimize the drying temperature and duration. Be cautious of the product's thermal stability to avoid degradation. - Use a vacuum oven for drying to facilitate solvent removal at lower temperatures. - Consider a final wash with a low-boiling point, non-solvent for the product to displace higher-boiling point residual solvents.

Experimental Protocols

General Protocol for Saponification of Ethyl 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

  • Dissolution: Dissolve the starting ester in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

  • Saponification: Add a stoichiometric amount of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by HPLC until the starting ester is consumed.

  • Work-up:

    • Acidify the reaction mixture with an aqueous acid (e.g., hydrochloric acid) to a pH where the carboxylic acid precipitates.

    • Filter the solid product.

    • Wash the filter cake with water to remove inorganic salts.

    • Further wash with a suitable organic solvent to remove non-polar impurities.

  • Drying: Dry the purified product under vacuum at a controlled temperature.

Data Presentation: Impurity Profile Analysis

Effective process development requires systematic tracking of impurities. The following table template can be used to record and compare impurity levels under different process conditions.

Parameter Varied Condition Yield (%) Purity (HPLC Area %) Decarboxylated Impurity (%) Residual Solvent (ppm)
Crystallization Solvent Isopropanol/Water
Acetonitrile/Water
Drying Temperature 40°C
60°C

Visualizations

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification A Starting Materials (e.g., Substituted Hydrazine, Pyruvate Derivative) B Fischer Indole Synthesis (Acid Catalysis) A->B C Ester Intermediate (Ethyl 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate) B->C D Saponification (Base Hydrolysis) C->D E Crude this compound D->E F Crystallization (Solvent/Anti-solvent) E->F G Filtration and Washing F->G H Drying G->H I Final Pure Product H->I

Caption: A typical workflow for the synthesis and purification of the target molecule.

Logical Relationship of Impurity Formation and Control

G cluster_impurities Potential Impurities A Synthesis Process B Unreacted Starting Materials A->B Incomplete Reaction C Regioisomers A->C Side Reaction D Decarboxylated Product A->D Degradation (Heat, Acid) E Residual Solvents Purification Purification Steps Purification->E Inefficient Removal Control Control Strategies Control->A Optimize Reaction Conditions Control->D Temperature & pH Control Control->Purification Optimize Crystallization & Drying

Caption: Relationship between the synthesis process and impurity control strategies.

Signaling Pathway Inhibition by Pyrrolo[2,3-b]pyridine Derivatives

The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of Pexidartinib, a known inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[4][5] Inhibition of the CSF-1R signaling pathway is a therapeutic strategy in certain cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CSF1R CSF-1R Dimerization Dimerization & Autophosphorylation CSF1R->Dimerization CSF1 CSF-1 Ligand CSF1->CSF1R Binds Pexidartinib Pexidartinib (Pyrrolo[2,3-b]pyridine derivative) Pexidartinib->CSF1R Inhibits Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation

Caption: Inhibition of the CSF-1R signaling pathway by a pyrrolo[2,3-b]pyridine derivative.

References

Technical Support Center: 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid Reaction Monitoring by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol for monitoring the synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid using Thin-Layer Chromatography (TLC).

Troubleshooting Guide

This section addresses common problems encountered during the TLC analysis of the synthesis of this compound.

Problem Possible Cause(s) Solution(s)
Streaking or Elongated Spots 1. Sample Overload : Too much sample has been spotted on the TLC plate. 2. Acidic Nature of the Compound : The carboxylic acid group is interacting strongly with the silica gel.[1][2] 3. Inappropriate Solvent System : The polarity of the eluent is not suitable for the compound.1. Dilute the sample solution and re-spot a smaller amount on the plate.[1][3] 2. Add a small amount (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing.[1] 3. Experiment with different solvent systems, adjusting the polarity to achieve better spot shape.
Spots Remain at the Baseline (Low Rf) 1. Solvent System is Not Polar Enough : The eluent does not have sufficient polarity to move the polar carboxylic acid up the plate.[3] 2. Strong Adsorption : The compound is strongly adsorbed to the silica gel.1. Increase the polarity of the mobile phase. For example, increase the proportion of the more polar solvent (e.g., methanol or ethyl acetate) in your mixture.[3] 2. Consider using a more polar solvent system, such as dichloromethane/methanol. If issues persist, a reverse-phase TLC plate might be an alternative.[1]
Spots Run with the Solvent Front (High Rf) 1. Solvent System is Too Polar : The eluent is too polar, causing the compound to travel with the solvent front without sufficient interaction with the stationary phase.[3]1. Decrease the polarity of the mobile phase. Reduce the proportion of the polar solvent or choose a less polar solvent system.[3]
No Visible Spots 1. Sample is Too Dilute : The concentration of the compound is too low to be detected. 2. Compound is Not UV-Active : The compound does not absorb UV light at the wavelength used for visualization.[1][3] 3. Compound Evaporation : The spotted compound may be volatile and evaporated from the plate.1. Spot the sample multiple times in the same location, allowing the solvent to dry between each application to concentrate the spot.[3] 2. Use an alternative visualization method, such as staining with iodine vapor or a chemical stain like permanganate or anisaldehyde.[1][3] 3. While less likely for this specific compound, ensure the plate is developed promptly after spotting.
Reactant and Product Spots Have Very Similar Rf Values 1. Insufficient Separation : The chosen solvent system is not effective at resolving the reactant and product.1. Co-spotting : On the same TLC plate, spot the starting material, the reaction mixture, and a "co-spot" where the starting material and reaction mixture are spotted on top of each other. This helps to confirm if the spots are truly identical or just very close. 2. Change Solvent System : Experiment with different solvent systems to improve separation. Try solvent mixtures from different classes (e.g., polar/hydrocarbon vs. polar/dichloromethane).
Uneven Solvent Front 1. Improper Plate Placement : The TLC plate is not placed vertically in the developing chamber. 2. Disturbed Chamber : The developing chamber was moved or jostled during development.1. Ensure the TLC plate is placed straight in the chamber and is not touching the sides. 2. Place the developing chamber in a location where it will not be disturbed.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for monitoring the synthesis of this compound?

A good starting point for polar, heterocyclic compounds like this is a mixture of a moderately polar solvent and a more polar solvent. For example, a mixture of Dichloromethane (DCM) and Methanol (MeOH) in a 9:1 or 9.5:0.5 ratio is often effective. You may need to add a small amount of acetic acid (e.g., 0.5%) to prevent streaking of the carboxylic acid product.

Q2: How can I visualize the spots on the TLC plate?

The pyrrolopyridine ring system is aromatic and should be visible under a UV lamp (254 nm) as dark spots on a fluorescent background.[4] If the spots are faint, or for confirmation, you can use a chemical stain. An iodine chamber is a good general-purpose, semi-destructive method.[3] Alternatively, a potassium permanganate stain can be effective for visualizing compounds that can be oxidized.

Q3: Why is my carboxylic acid product streaking on the TLC plate?

Carboxylic acids are prone to streaking on silica gel TLC plates due to strong hydrogen bonding between the acidic proton of the carboxylic acid and the polar silanol groups of the stationary phase. This can be mitigated by adding a small amount of a volatile acid, like acetic or formic acid, to your eluent.

Q4: What is a "co-spot" and why is it important?

A co-spot is a lane on the TLC plate where you spot both the starting material and the reaction mixture in the same place. This is crucial for accurately determining if the starting material has been consumed, especially when the Rf values of the starting material and product are very close. If you see two distinct spots in the co-spot lane, it confirms they are different compounds.

Q5: How do I calculate the Rf (Retardation Factor) value?

The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. It is calculated using the formula:

Rf = (Distance from the origin to the center of the spot) / (Distance from the origin to thesolvent front)

Rf values are useful for comparing the polarity of compounds and for ensuring reproducibility.

Quantitative Data Summary

The following table provides example Rf values for the starting material, product, and a potential impurity in different solvent systems on a standard silica gel TLC plate. These values are illustrative and may vary based on specific experimental conditions.

Compound Structure Expected Polarity Example Rf (DCM:MeOH 9:1 + 0.5% AcOH) Example Rf (EtOAc:Hexane 1:1 + 0.5% AcOH)
Starting Material (e.g., an ester precursor) (Structure of a less polar precursor)Less Polar0.650.50
This compound (Product) (Structure of the title compound)More Polar0.300.15
Potential Impurity (e.g., a hydrolyzed intermediate) (Structure of a more polar impurity)Very Polar0.100.05

Experimental Protocol: TLC Monitoring

This protocol outlines the steps for monitoring the reaction progress.

1. Materials:

  • Silica gel TLC plates (with fluorescent indicator)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Pencil

  • Ruler

  • UV lamp (254 nm)

  • Visualization agent (e.g., iodine chamber or potassium permanganate dip)

  • Eluent (e.g., 9:1 Dichloromethane:Methanol with 0.5% Acetic Acid)

  • Samples:

    • Starting Material (SM) solution (dissolved in a volatile solvent)

    • Reaction Mixture (RM)

2. Preparation:

  • Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to saturate the chamber with vapor. Close the lid and let it equilibrate for 5-10 minutes.

  • Take a TLC plate and, using a pencil, lightly draw a starting line (origin) about 1 cm from the bottom.

  • Mark three small, evenly spaced points on the origin line for spotting. Label them (e.g., SM, Co, RM).

3. Spotting:

  • Dip a clean capillary tube into the starting material solution and gently touch it to the "SM" mark on the origin. Keep the spot as small as possible.

  • Using the same procedure, spot the starting material on the "Co" (co-spot) mark.

  • With a new, clean capillary tube, take an aliquot of the reaction mixture and spot it on the "RM" mark.

  • Spot the reaction mixture on top of the starting material spot at the "Co" mark.

4. Development:

  • Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the solvent level.

  • Close the lid and allow the solvent to travel up the plate by capillary action. Do not disturb the chamber during this time.

  • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.

  • Immediately mark the position of the solvent front with a pencil.

5. Visualization and Interpretation:

  • Allow the solvent to completely evaporate from the plate.

  • View the plate under a UV lamp in a dark environment.

  • Lightly circle any visible spots with a pencil.

  • If necessary, use a secondary visualization method like an iodine chamber or a chemical stain.

  • Analyze the developed plate:

    • SM lane: Shows the position of the starting material.

    • RM lane: Shows the presence of the starting material, product, and any byproducts. As the reaction progresses, the starting material spot should diminish, and the product spot should appear and intensify. The product, being a carboxylic acid, is expected to have a lower Rf value than a less polar precursor.

    • Co lane: Helps to confirm the identity of the starting material spot in the reaction mixture.

Visualization of Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_application Sample Application cluster_development Development & Visualization cluster_analysis Analysis prep_chamber Prepare & Equilibrate Developing Chamber prep_plate Prepare & Mark TLC Plate prep_chamber->prep_plate spot_sm Spot Starting Material (SM) prep_plate->spot_sm spot_co Spot Co-Spot (SM + RM) spot_sm->spot_co spot_rm Spot Reaction Mixture (RM) spot_co->spot_rm develop Develop Plate in Chamber spot_rm->develop dry Dry Plate & Mark Solvent Front develop->dry visualize Visualize under UV &/or with Stain dry->visualize analyze Analyze Spots & Calculate Rf Values visualize->analyze decision Reaction Complete? analyze->decision continue_rxn Continue Reaction decision->continue_rxn No workup Proceed to Workup decision->workup Yes

Caption: Workflow for TLC reaction monitoring.

References

Technical Support Center: Synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common synthetic route involves a multi-step process beginning with a substituted nitropyridine. The key steps are:

  • Reduction of a nitro group to an amino group.

  • Formation of a hydrazine derivative.

  • A Fischer indole-type cyclization to construct the pyrrolo[3,2-b]pyridine core, typically yielding an ester at the 2-position.

  • Hydrolysis of the ester to the final carboxylic acid.

Q2: I am not getting the desired product. What are the most critical steps to scrutinize?

The most challenging and error-prone step is typically the Fischer indole-type cyclization. This reaction is sensitive to starting material purity, acid catalyst choice, and temperature. Additionally, the stability of the hydrazine intermediate and the final hydrolysis conditions are critical for a successful synthesis.

Q3: Are there known stability issues with this compound?

Yes, similar heterocyclic carboxylic acids can be prone to degradation, especially under harsh acidic or basic conditions and elevated temperatures. It is advisable to use mild conditions for the final hydrolysis and to handle the purified product with care, storing it in a cool, dry, and dark place.

Troubleshooting Guide

This guide is structured to address potential failures at each key stage of a plausible synthetic pathway for this compound, starting from 2-methoxy-5-nitropyridine derivatives.

Step 1: Reduction of the Nitro Group

Issue: Incomplete reduction of the nitro group to the amine.

Potential CauseSuggested Solution
Inactive Catalyst (e.g., Pd/C) Use fresh, high-quality catalyst. Ensure the catalyst is not poisoned by impurities in the starting material or solvent.
Insufficient Hydrogen Pressure Increase the hydrogen pressure according to literature recommendations for similar reductions.
Incorrect Solvent Ensure the solvent is appropriate for the chosen reducing agent and solubilizes the starting material. Ethanol or methanol are common choices.
Reaction Time/Temperature Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, a slight increase in temperature may be necessary, but be cautious of side reactions.
Step 2: Formation of the Hydrazine Intermediate

Issue: Low yield or decomposition of the hydrazine.

Potential CauseSuggested Solution
Unstable Diazonium Salt Perform the diazotization at low temperatures (0-5 °C) to minimize decomposition.
Inefficient Reduction of Diazonium Salt Ensure the reducing agent (e.g., sodium sulfite or stannous chloride) is added slowly at low temperature.
Oxidation of Hydrazine Work under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of the hydrazine.
Purification Issues Hydrazines can be unstable. If possible, use the crude hydrazine directly in the next step without extensive purification.
Step 3: Fischer Indole-Type Cyclization

Issue: Failure of the cyclization reaction or formation of multiple products.

Potential CauseSuggested Solution
Incorrect Acid Catalyst The choice of acid is critical. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or Lewis acids like zinc chloride. The optimal catalyst depends on the specific substrate.[1]
Suboptimal Temperature The reaction temperature for Fischer indole synthesis can be high, but excessive heat can lead to decomposition. Optimize the temperature based on literature for similar substrates.
Formation of Regioisomers The presence of the methoxy group can influence the regioselectivity of the cyclization. Careful analysis of the product mixture by NMR is necessary to identify the desired isomer. Purification by column chromatography may be required.
Side Reactions Methoxy-substituted phenylhydrazones are known to sometimes undergo abnormal Fischer indole synthesis, leading to unexpected products.[2] Careful control of reaction conditions is crucial.
Step 4: Hydrolysis of the Ester

Issue: Incomplete hydrolysis or degradation of the product.

Potential CauseSuggested Solution
Harsh Hydrolysis Conditions Use mild basic conditions (e.g., LiOH in THF/water) at room temperature to avoid degradation of the pyrrolopyridine core.
Reaction Time Monitor the reaction by TLC or LC-MS to ensure complete conversion of the ester to the carboxylic acid.
Difficult Work-up The carboxylic acid product may be soluble in both aqueous and organic layers, leading to low recovery. Careful pH adjustment during extraction is necessary.
Product Instability Upon acidification to isolate the carboxylic acid, do not use excessively strong acids or high temperatures.

Quantitative Data Summary

While a complete set of quantitative data for the entire synthesis of this compound is not available in a single source, the following table provides representative data for similar transformations found in the literature to guide expectations.

StepReactionReagents/ConditionsTypical YieldReference
1Nitro to Amine ReductionPd/C, H₂ (gas), Ethanol>90%General Knowledge
2Amine to Hydrazine1. NaNO₂, HCl, 0-5°C; 2. SnCl₂60-80%General Knowledge
3Fischer Indole CyclizationPolyphosphoric acid, 100-150°C40-70%[3]
4Ester HydrolysisLiOH, THF/H₂O, rt>90%[4]

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis. These should be adapted based on specific literature procedures for the target molecule.

Protocol 1: General Procedure for Fischer Indole-Type Cyclization

  • To a solution of the (6-methoxypyridin-3-yl)hydrazine derivative in a suitable high-boiling solvent (e.g., toluene or Dowtherm A), add the keto-ester (e.g., diethyl oxalate).

  • Add the acid catalyst (e.g., polyphosphoric acid or a Lewis acid) portion-wise with stirring.

  • Heat the reaction mixture to the appropriate temperature (typically 100-180 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Ester Hydrolysis

  • Dissolve the ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide monohydrate.

  • Stir the reaction mixture at room temperature until the starting material is completely consumed as monitored by TLC or LC-MS.

  • Remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visualizations

Synthetic Pathway and Troubleshooting Workflow

G cluster_0 Synthetic Pathway cluster_1 Troubleshooting Logic Start 2-Methoxy-5-Nitropyridine Derivative Step1 Step 1: Nitro Reduction Start->Step1 Intermediate1 6-Methoxy-3-Aminopyridine Step1->Intermediate1 Step2 Step 2: Hydrazine Formation Intermediate1->Step2 Intermediate2 (6-Methoxypyridin-3-yl)hydrazine Step2->Intermediate2 Step3 Step 3: Fischer Indole Cyclization Intermediate2->Step3 Intermediate3 Ethyl 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Step3->Intermediate3 Step4 Step 4: Ester Hydrolysis Intermediate3->Step4 End This compound Step4->End Problem Failed Synthesis CheckStep1 Check Step 1 Yield/Purity Problem->CheckStep1 CheckStep2 Check Step 2 Yield/Purity CheckStep1->CheckStep2 OK Solution1 Optimize Reduction CheckStep1->Solution1 Issue Found CheckStep3 Check Step 3 Product Formation CheckStep2->CheckStep3 OK Solution2 Optimize Hydrazine Synthesis/Handling CheckStep2->Solution2 Issue Found CheckStep4 Check Step 4 Product Isolation CheckStep3->CheckStep4 OK Solution3 Optimize Cyclization Conditions CheckStep3->Solution3 Issue Found Solution4 Optimize Hydrolysis/Work-up CheckStep4->Solution4 Issue Found

Caption: Synthetic pathway and troubleshooting workflow.

Fischer Indole Synthesis Mechanism

fischer_indole hydrazine Hydrazine hydrazone Hydrazone hydrazine->hydrazone + Keto-ester - H2O ketone Keto-ester ketone->hydrazone enamine Ene-hydrazine (Tautomerization) hydrazone->enamine sigmatropic [3,3]-Sigmatropic Rearrangement enamine->sigmatropic Acid Catalyst cyclization Cyclization & Aromatization sigmatropic->cyclization - NH3 product Pyrrolo[3,2-b]pyridine cyclization->product

Caption: Key steps in the Fischer indole synthesis.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, a key heterocyclic compound in medicinal chemistry. Due to the limited availability of its complete experimental ¹H NMR data in published literature, this guide presents a predicted spectrum based on established substituent effects, alongside experimentally reported data for structurally related analogs. This comparative approach facilitates a deeper understanding of the structural nuances and the influence of substituents on the chemical environment of the pyrrolopyridine core.

¹H NMR Data Comparison

The following table summarizes the predicted ¹H NMR data for this compound and compares it with the experimental data for its parent compound, 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, and a structural isomer, 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound (Predicted)H3~7.0-7.2s-1H
H6~6.7-6.9d~8.0 - 9.01H
H7~7.9-8.1d~8.0 - 9.01H
OCH₃~3.9-4.1s-3H
NH>11.0br s-1H
COOH>12.0br s-1H
1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (Alternative)-Data not available in the search results---
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (Alternative)-A spectrum is available but detailed assignments are not provided in the search results.---

Note: The chemical shifts for this compound are predicted based on the expected electronic effects of the methoxy group on the pyridine ring of the parent compound. The electron-donating nature of the methoxy group at the 5-position is anticipated to shield the H6 proton, causing an upfield shift, while having a smaller effect on the H7 proton. The pyrrole proton (H3) is expected to be a singlet. The NH and COOH protons are expected to be broad singlets at a downfield chemical shift.

Structural Representation and Proton Labeling

The following diagram illustrates the chemical structure of this compound with the protons labeled for clear identification in the NMR data table.

Caption: Structure of this compound with proton labeling.

Experimental Protocol for ¹H NMR Characterization

The following is a standard protocol for acquiring the ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. The choice of solvent will depend on the solubility of the compound and the desired resolution of the exchangeable protons (NH and COOH). DMSO-d₆ is often a good choice for carboxylic acids as it can slow down the exchange of the acidic proton.

  • Once the sample is fully dissolved, transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette. To ensure a homogeneous magnetic field, the height of the solution in the NMR tube should be at least 4 cm.

  • If the solution contains any particulate matter, it should be filtered through a small plug of cotton or glass wool in the pipette during transfer to the NMR tube.

2. NMR Data Acquisition:

  • The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.

  • The sample is placed in the NMR probe, and the magnetic field is locked onto the deuterium signal of the solvent.

  • The sample is shimmed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

  • A standard one-pulse ¹H NMR experiment is typically performed. Key acquisition parameters to be set include:

    • Spectral Width: Typically 12-16 ppm to cover the entire range of proton chemical shifts.

    • Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-5 seconds between scans is recommended to allow for full relaxation of the protons.

  • The Free Induction Decay (FID) signal is acquired and then Fourier transformed to obtain the frequency-domain NMR spectrum.

3. Data Processing:

  • The resulting spectrum is phased to ensure all peaks are in the absorptive mode.

  • The baseline of the spectrum is corrected to be flat.

  • The chemical shifts are referenced. If the deuterated solvent contains tetramethylsilane (TMS), its signal is set to 0 ppm. Otherwise, the residual solvent peak can be used as a secondary reference (e.g., DMSO at ~2.50 ppm).

  • The peaks are integrated to determine the relative number of protons corresponding to each signal.

  • The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) for each signal are determined.

This comprehensive guide provides a framework for the ¹H NMR characterization of this compound, enabling researchers to interpret its spectrum and understand its structural features in comparison to related compounds.

Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Analogs and Related 7-Azaindole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive field of drug discovery, the 7-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold has emerged as a privileged structure, particularly in the development of potent kinase inhibitors. This guide provides a comparative analysis of the biological activity of derivatives based on this core, with a focus on analogs related to 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. While direct comparative studies on a series of immediate analogs of this specific molecule are limited in publicly available research, this report synthesizes data from several key studies on structurally related 7-azaindole derivatives to offer insights into their structure-activity relationships (SAR) and therapeutic potential.

The 7-azaindole core, due to its unique arrangement of hydrogen bond donors and acceptors, is an effective hinge-binding motif for various protein kinases.[1][2] This has led to the development of several successful kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib.[1] The biological activity of 7-azaindole derivatives spans a wide range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases, by targeting key signaling proteins such as Rho kinase (ROCK), phosphoinositide 3-kinase (PI3K), and fibroblast growth factor receptor (FGFR).[3][4][5]

Comparative Biological Activity of 7-Azaindole Derivatives

To facilitate a clear comparison, the following table summarizes the biological activity of various 7-azaindole derivatives from different studies. It is important to note the structural variations from the parent compound, this compound, as these modifications significantly influence the biological activity and target selectivity.

Compound ID Scaffold Key Substitutions Target Kinase(s) Activity (IC50) Cellular Activity Reference
Compound 16 7-Azaindole4-(thiazol-2-ylamino)ROCK11 nMNot Reported[3]
Compound 22 7-Azaindole4-(1H-pyrazol-4-yl)ROCK11 nMNot Reported[3]
Compound B13 7-Azaindole3-(pyridin-3-yl), 5-(6-aminopyridin-3-yl)PI3Kγ0.5 nMNot Reported
Compound B14 7-Azaindole3-(pyridin-4-yl), 5-(6-aminopyridin-3-yl)PI3Kγ1.1 nMNot Reported
Compound P1 7-Azaindole3-((pyrimidin-2-ylamino)methyl), 5-chloroCSF-1R (modeled)Not ApplicableHOS cells: 88.79 nM[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the referenced studies.

In Vitro Kinase Inhibition Assay (General Protocol)

A common method to determine the half-maximal inhibitory concentration (IC50) for a specific kinase is through an in vitro kinase assay. The general workflow involves:

  • Reagent Preparation : The kinase, substrate (often a peptide), and ATP are prepared in an appropriate assay buffer.

  • Compound Dilution : The test compounds (analogs) are serially diluted to various concentrations.

  • Kinase Reaction : The kinase, substrate, and test compound are incubated together. The reaction is initiated by the addition of ATP.

  • Detection : After a set incubation period, the amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

  • Data Analysis : The percentage of kinase activity inhibition is plotted against the compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

G General Workflow for In Vitro Kinase Inhibition Assay reagent_prep Reagent Preparation (Kinase, Substrate, ATP) kinase_reaction Kinase Reaction (Incubation with ATP) reagent_prep->kinase_reaction compound_dilution Serial Dilution of Test Compounds compound_dilution->kinase_reaction detection Detection of Phosphorylation kinase_reaction->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis

General workflow for in vitro kinase inhibition assays.
Cell-Based Antiproliferative Assay (MTT or SRB Assay)

To assess the effect of the compounds on cancer cell growth, a cell viability assay such as the MTT or Sulforhodamine B (SRB) assay is commonly used.

  • Cell Seeding : Human cancer cell lines (e.g., HOS, MCF-7) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Cell Viability Staining :

    • MTT Assay : MTT reagent is added, which is converted to formazan crystals by metabolically active cells. The crystals are then dissolved, and the absorbance is measured.

    • SRB Assay : Cells are fixed, and then stained with Sulforhodamine B dye, which binds to cellular proteins. The excess dye is washed away, and the bound dye is solubilized. The absorbance is then measured.

  • Data Analysis : The absorbance values are used to calculate the percentage of cell growth inhibition. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Signaling Pathways

The 7-azaindole derivatives discussed in this guide primarily exert their effects by inhibiting protein kinases, which are crucial components of various intracellular signaling pathways that regulate cell growth, proliferation, and survival.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that is frequently hyperactivated in many types of cancer. Inhibition of PI3K by 7-azaindole derivatives can block downstream signaling, leading to reduced cell proliferation and survival.

G PI3K/AKT/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival mTOR->Proliferation Inhibitor 7-Azaindole Inhibitor Inhibitor->PI3K

Inhibition of the PI3K/AKT/mTOR signaling pathway.
ROCK Signaling Pathway

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are involved in cell adhesion, migration, and proliferation. Inhibition of ROCK has therapeutic potential in various diseases, including cancer and cardiovascular disorders.

G ROCK Signaling Pathway Inhibition RhoA RhoA (GTP-bound) ROCK ROCK RhoA->ROCK activates MLC_P Phosphorylated MLC ROCK->MLC_P phosphorylates MLC Myosin Light Chain (MLC) MLC->MLC_P Cytoskeleton Actin Cytoskeleton Reorganization (Cell Contraction, Migration) MLC_P->Cytoskeleton Inhibitor 7-Azaindole Inhibitor Inhibitor->ROCK

Inhibition of the ROCK signaling pathway.

Conclusion

The 7-azaindole scaffold represents a highly versatile and potent core for the design of kinase inhibitors. The compiled data, though from studies of structurally varied analogs, consistently demonstrates that modifications to the 7-azaindole core can yield compounds with nanomolar potency against key cancer-related kinases such as ROCK and PI3K. The structure-activity relationships, while complex and target-dependent, underscore the importance of substitutions at various positions of the bicyclic ring system to achieve high affinity and selectivity. Further research focusing on a systematic series of this compound analogs is warranted to fully elucidate their therapeutic potential and delineate a clearer SAR for this specific subclass of 7-azaindole derivatives. This guide serves as a valuable resource for researchers and drug development professionals by consolidating key findings and methodologies in this promising area of medicinal chemistry.

References

Purity Assessment of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for assessing the purity of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, a key building block in medicinal chemistry. We present a typical HPLC protocol and compare its performance with alternative analytical techniques, supported by illustrative data and methodologies.

High-Performance Liquid Chromatography (HPLC) Purity Analysis

HPLC is the industry-standard for determining the purity of non-volatile and thermally sensitive compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it an indispensable tool.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

A robust RP-HPLC method was developed for the purity assessment of this compound, based on established methods for structurally similar azaindole derivatives.[1][2][3]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Value
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Elution 5% B to 95% B over 25 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL

| Sample Preparation | 1 mg/mL in a 50:50 mixture of Acetonitrile and Water |

Data Presentation: Purity Analysis of Three Production Batches

The following table summarizes the HPLC purity assessment of three different batches of this compound. Purity is determined by the area percentage of the main peak.

Batch NumberRetention Time (min)Peak Area (%)Number of Impurities Detected
Batch A12.599.85%2
Batch B12.599.52%4
Batch C12.699.91%1

Note: Data is illustrative and representative of typical results.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve vortex Vortex & Sonicate dissolve->vortex filter Filter (0.45 µm) vortex->filter inject Inject into HPLC filter->inject Transfer to Vial separate Chromatographic Separation inject->separate detect UV Detection at 240 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Assessment.

Comparison with Alternative Purity Assessment Methods

While HPLC is the primary method for quantitative purity analysis, a comprehensive evaluation often involves orthogonal techniques that provide complementary information.[4]

Analytical MethodPrinciple of DetectionInformation ProvidedTypical Purity RangeAdvantagesLimitations
HPLC Differential partitioning between stationary and mobile phasesQuantitative purity, impurity profile>99%High precision, reproducibility, and sensitivityRequires reference standards for impurity identification
Mass Spectrometry (MS) Mass-to-charge ratio of ionized moleculesMolecular weight confirmation, impurity identificationConfirms identityExtremely high sensitivity, provides molecular weight dataNot inherently quantitative without an internal standard
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldStructural elucidation, confirmation of the main componentConfirms structureProvides detailed structural informationLower sensitivity compared to HPLC, complex for quantification
Melting Point Analysis Temperature of solid-to-liquid phase transitionIndication of puritySharp, narrow range (e.g., 1-2°C)Simple, rapid, and inexpensiveInsensitive to small amounts of impurities, non-specific
Experimental Protocols for Alternative Methods

1. Mass Spectrometry (MS)

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Ionization Mode: Negative ion mode is often suitable for carboxylic acids.[4]

  • Sample Preparation: Dissolve the sample in methanol or acetonitrile (0.1 mg/mL) and infuse it into the mass spectrometer.

  • Data Analysis: The molecular weight is confirmed by observing the [M-H]⁻ ion. The presence of other ions may indicate impurities.

2. Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.[4]

  • Data Analysis: The structure is confirmed by analyzing chemical shifts, coupling constants, and integration of proton signals. Purity can be estimated by comparing the integrals of the compound's signals to those of any visible impurities.

Purity_Assessment_Logic cluster_main Purity Assessment of this compound cluster_impurities Potential Impurity Classes cluster_methods Analytical Methods Target Target Compound Starting_Materials Unreacted Starting Materials Byproducts Synthesis Byproducts (e.g., Isomers) Degradation Degradation Products HPLC HPLC (Quantitative Purity) Target->HPLC Quantification MS Mass Spec (Identity) Target->MS Confirmation NMR NMR (Structure) Target->NMR Confirmation Starting_Materials->HPLC Byproducts->HPLC Degradation->HPLC

Caption: Logical Relationship of Purity Analysis.

Conclusion

The purity of this compound is most effectively and quantitatively determined using a validated RP-HPLC method. This technique offers the precision and sensitivity required for quality control in a pharmaceutical development setting. For a comprehensive purity profile, orthogonal methods such as Mass Spectrometry and NMR spectroscopy are invaluable. MS provides unambiguous confirmation of molecular weight, while NMR confirms the chemical structure of the target compound. The combined use of these methods provides a high degree of confidence in the purity and identity of this important chemical intermediate, ensuring the quality and consistency of the final drug product.[4]

References

Comparative Analysis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of derivatives of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, focusing on their potential as kinase inhibitors. While the precise X-ray crystal structure of the parent compound is not publicly available, analysis of structurally related molecules and extensive research into its derivatives have shed light on their structure-activity relationships and therapeutic potential, particularly in the context of cancer therapy.

Performance Data of Pyrrolopyridine Derivatives as FGFR Inhibitors

Derivatives of the pyrrolopyridine scaffold have demonstrated significant inhibitory activity against various kinases, with a particular focus on Fibroblast Growth Factor Receptors (FGFRs). Abnormal FGFR signaling is a key driver in several cancers, making it an attractive target for therapeutic intervention. The following table summarizes the in vitro performance of selected 1H-pyrrolo[2,3-b]pyridine derivatives, a closely related scaffold, against FGFR1.

Compound IDModification on Pyrrolopyridine ScaffoldFGFR1 IC50 (nM)Reference
1 Unsubstituted 1H-pyrrolo[2,3-b]pyridine1900[1]
4h 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with 3,5-dimethoxyphenyl group7[1][2]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates higher potency.

The data clearly indicates that strategic modifications to the pyrrolopyridine core can dramatically enhance inhibitory potency. The addition of a trifluoromethyl group at the 5-position and a 3,5-dimethoxyphenyl substituent in compound 4h resulted in a nearly 300-fold increase in activity against FGFR1 compared to the parent compound 1 .[2] This highlights the critical role of specific functional groups in optimizing the interaction with the kinase's active site.

Experimental Protocols

Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives

The synthesis of the potent FGFR inhibitor 4h and related derivatives was achieved through a multi-step process.[1]

General Procedure:

  • Condensation: The starting material, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, is reacted with an appropriate R-substituted aldehyde in the presence of potassium hydroxide in methanol at 50°C for 5 hours. This step yields the intermediate compounds.[1]

  • Reduction: The intermediate is then subjected to a reduction reaction using triethylsilane and trifluoroacetic acid in acetonitrile under reflux for 2 hours to furnish the final 1H-pyrrolo[2,3-b]pyridine derivatives.[1]

X-ray Crystallography

While a specific crystal structure for this compound is not available, the general methodology for obtaining such a structure involves the following key steps, as demonstrated in the analysis of a new polymorph of the related compound, 5-methoxy-1H-indole-2-carboxylic acid:[3]

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent from a saturated solution of the compound.

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data is collected at a specific temperature.

  • Structure Solution and Refinement: The collected data is processed to solve the crystal structure, typically using direct methods, and then refined to obtain precise atomic coordinates and molecular geometry.

Visualizing Biological Activity and Experimental Workflow

To better understand the mechanism of action and the experimental process, the following diagrams are provided.

FGFR Signaling Pathway

The diagram below illustrates a simplified Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is a common target for the pyrrolopyridine derivatives discussed.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Inhibitor Pyrrolopyridine Derivative Inhibitor->FGFR Inhibits Kinase_Inhibitor_Workflow Synthesis Chemical Synthesis of Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification Biochemical_Assay In vitro Kinase Assay (IC50 Determination) Purification->Biochemical_Assay Cell_Based_Assay Cellular Proliferation Assay Biochemical_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement

References

A Comparative Guide to Pyrrolopyridine Isomers in Drug Discovery: Focus on 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its various isomers demonstrating a wide spectrum of biological activities. This guide provides a comparative overview of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid and its related pyrrolopyridine isomers, with a focus on their potential as therapeutic agents, particularly in oncology.

Chemical Structures of Pyrrolopyridine Carboxylic Acid Isomers

The core structure of pyrrolopyridine consists of a fused pyrrole and pyridine ring. The positioning of the nitrogen atom in the pyridine ring and the fusion pattern gives rise to several isomers, each with a unique electronic distribution and steric profile, profoundly influencing its biological activity. Below are the structures of the main pyrrolopyridine carboxylic acid isomers.

G node1 This compound img1 node2 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid img2 node3 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid img3 node4 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid img4 node5 1H-pyrrolo[3,4-b]pyridine-2-carboxylic acid img5 node6 1H-pyrrolo[3,4-c]pyridine-2-carboxylic acid img6

Caption: Chemical structures of this compound and its isomers.

Comparative Biological Activities

Pyrrolopyridine derivatives have garnered significant attention as inhibitors of various protein kinases, which play a crucial role in cell signaling pathways that are often dysregulated in cancer. The following tables summarize the reported biological activities of derivatives of different pyrrolopyridine isomers. It is important to note that the data is compiled from various sources and direct comparisons should be made with caution due to differing experimental conditions.

Table 1: Antiproliferative Activity of Pyrrolopyridine Derivatives against Cancer Cell Lines

Pyrrolopyridine IsomerCompound/DerivativeCell LineIC50 (µM)Reference
pyrrolo[3,2-b]pyridine Diarylurea derivativeA375 (Melanoma)Similar to Sorafenib[1]
5-Formyl-3-carboxamide derivativeHep3B (Hepatocellular Carcinoma)0.037[2]
5-Formyl-3-carboxamide derivativeJHH-7 (Hepatocellular Carcinoma)0.032[2]
5-Formyl-3-carboxamide derivativeHuH-7 (Hepatocellular Carcinoma)0.094[2]
pyrrolo[3,2-c]pyridine Colchicine-binding site inhibitor (10t)HeLa (Cervical Cancer)0.12[3]
Colchicine-binding site inhibitor (10t)SGC-7901 (Gastric Cancer)0.15[3]
Colchicine-binding site inhibitor (10t)MCF-7 (Breast Cancer)0.21[3]
pyrrolo[2,3-b]pyridine GSK-3β inhibitor (41)SH-SY5Y (Neuroblastoma)>100 (cytotoxicity)[4]
Analogue (5d)A549 (Lung Cancer)0.12 - 9.84[5]
Analogue (5d)HeLa (Cervical Cancer)0.12 - 9.84[5]
Analogue (5d)MDA-MB-231 (Breast Cancer)0.12 - 9.84[5]
pyrrolo[3,4-c]pyridine N-oxide derivative (18)Ovarian Cancer CellsModerate cytotoxicity[6]

Table 2: Kinase Inhibitory Activity of Pyrrolopyridine Derivatives

Pyrrolopyridine IsomerDerivativeTarget KinaseIC50 (nM)Reference
pyrrolo[3,2-b]pyridine 5-Formyl-3-carboxamide derivativeFGFR4<10[2]
pyrrolo[2,3-b]pyridine GSK-3β inhibitor (41)GSK-3β0.22[4]
GSK-3β inhibitor (46)GSK-3β0.26[4]
GSK-3β inhibitor (54)GSK-3β0.24[4]
FGFR inhibitor (4h)FGFR17[7]
FGFR inhibitor (4h)FGFR29[7]
FGFR inhibitor (4h)FGFR325[7]
pyrrolo[1,2-b]pyridazine *JAK inhibitor (5g)JAK3<100[8]
JAK inhibitor (5g)TYK2<100[8]

Note: Pyrrolo[1,2-b]pyridazine is a related but distinct heterocyclic system.

As the tables illustrate, subtle changes in the pyrrolopyridine scaffold can lead to significant differences in biological activity and target selectivity. Derivatives of the pyrrolo[3,2-b]pyridine, pyrrolo[3,2-c]pyridine, and pyrrolo[2,3-b]pyridine cores have all demonstrated potent anticancer and kinase inhibitory activities. The specific nature and position of substituents on the heterocyclic ring system play a critical role in determining the potency and selectivity of these compounds.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate interpretation and comparison of biological data. Below are generalized protocols for key assays used to evaluate the anticancer and kinase inhibitory activities of pyrrolopyridine derivatives, based on methodologies reported in the literature.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

G start Seed cancer cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Treat cells with varying concentrations of test compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer measure Measure absorbance at 570 nm add_solubilizer->measure calculate Calculate IC50 values measure->calculate

Caption: Workflow for a typical MTT assay to determine cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase. Various formats exist, including radiometric, fluorescence-based, and luminescence-based assays.

G start Prepare kinase reaction mixture (kinase, substrate, ATP) add_inhibitor Add test compound at various concentrations start->add_inhibitor initiate_reaction Initiate reaction by adding ATP add_inhibitor->initiate_reaction incubate Incubate at 30°C for a defined period initiate_reaction->incubate stop_reaction Stop the reaction incubate->stop_reaction detect_signal Detect the signal (e.g., radioactivity, fluorescence, luminescence) stop_reaction->detect_signal calculate Calculate IC50 values detect_signal->calculate

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Protocol (Example: Radiometric Assay):

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific substrate (e.g., a peptide or protein), and a buffer.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose paper or membrane to capture the phosphorylated substrate.

  • Washing: Wash the paper/membrane to remove unincorporated [γ-³²P]ATP.

  • Detection: Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.

Signaling Pathways

Pyrrolopyridine derivatives often exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by these inhibitors.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase1 Downstream Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellResponse Cell Proliferation, Survival, etc. GeneExpression->CellResponse Inhibitor Pyrrolopyridine Inhibitor Inhibitor->Kinase1 Inhibitor->Kinase2

Caption: A simplified kinase signaling pathway targeted by pyrrolopyridine inhibitors.

Conclusion

The pyrrolopyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. While a direct, head-to-head comparison of this compound with its isomers is not yet available, the existing body of research on various pyrrolopyridine derivatives highlights the significant potential of this compound class. The data compiled in this guide underscores the importance of the isomeric form and substitution patterns in determining the biological activity and target selectivity of these molecules. Further research, including direct comparative studies, is warranted to fully elucidate the therapeutic potential of this compound and to guide the rational design of next-generation pyrrolopyridine-based drugs.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Derivatives and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid derivatives and structurally related compounds. Due to the limited availability of extensive public data on the specific this compound scaffold, this guide leverages findings from closely related 1H-pyrrolo[2,3-b]pyridine analogs to provide insights into potential SAR trends. The information presented herein is intended to guide medicinal chemists and drug discovery teams in the design of novel and potent inhibitors targeting various biological pathways.

Introduction to Pyrrolopyridine Scaffolds in Drug Discovery

Pyrrolopyridines, also known as azaindoles, are privileged heterocyclic scaffolds in medicinal chemistry. Their structural resemblance to purines allows them to function as effective ATP-competitive inhibitors for a wide range of protein kinases. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, crucial for binding to the hinge region of many kinases. The pyrrole ring and its substituents offer multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The this compound core represents a promising starting point for the development of novel therapeutics.

Comparative Structure-Activity Relationship Analysis

While direct SAR data for this compound derivatives is sparse, studies on analogous 1H-pyrrolo[2,3-b]pyridine scaffolds provide valuable insights into the impact of various substitutions on biological activity. The following sections summarize key SAR findings from studies on related compounds, which can be extrapolated to guide the design of novel derivatives of the target scaffold.

Targeting Fibroblast Growth Factor Receptor (FGFR)

A study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors highlights the importance of substitutions at the 5-position of the pyrrolopyridine ring and on a phenyl group attached at the 3-position.[1][2] Introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was shown to increase activity against FGFR1 by nearly 20-fold compared to the unsubstituted analog.[1][2] This suggests that an electron-withdrawing group at this position is favorable for activity.

Furthermore, modifications to a phenyl ring at another position of the scaffold demonstrated that methoxy substitutions significantly impact potency. Specifically, the introduction of methoxy groups at the 3- and 5-positions of the phenyl ring led to a significant improvement in FGFR1 inhibitory potency.[1][2]

Table 1: SAR of 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR1 Inhibitors [1][2]

Compound ID5-Position Substitution (Pyrrolopyridine)3-Position Phenyl SubstitutionFGFR1 IC50 (nM)
1 H3-methoxy1900
4a CF33-methoxy~95
4h CF33,5-dimethoxy7

Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives. The core is different from 1H-pyrrolo[3,2-b]pyridine.

Targeting Phosphodiesterase 4B (PDE4B)

In a separate study, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were evaluated as selective PDE4B inhibitors.[3] The structure-activity relationship of the amide portion of these molecules was explored, revealing that the nature of the substituent on the amide nitrogen is critical for both potency and selectivity.[3]

Table 2: SAR of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives as PDE4B Inhibitors [3]

Compound IDAmide (R) GroupPDE4B IC50 (µM)
11a Cyclopropyl0.25
11b Cyclobutyl0.18
11c Cyclopentyl0.11
11d Cyclohexyl0.15
11h 4-Fluorophenyl0.11

Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives. The core is different from 1H-pyrrolo[3,2-b]pyridine.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for key assays used in the evaluation of pyrrolopyridine derivatives.

General Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives[1][2]

A common synthetic route to 1H-pyrrolo[2,3-b]pyridine derivatives involves the reaction of a substituted 1H-pyrrolo[2,3-b]pyridine with an appropriate aldehyde. This is followed by a reduction step to yield the final products.

  • Step 1: Condensation

    • The starting 5-substituted-1H-pyrrolo[2,3-b]pyridine is reacted with a substituted aldehyde in the presence of a base such as potassium hydroxide in a suitable solvent like methanol.

    • The reaction mixture is typically stirred at an elevated temperature (e.g., 50 °C) for several hours.

  • Step 2: Reduction

    • The product from the condensation step is then subjected to a reduction reaction.

    • This can be achieved using a reducing agent like triethylsilane in the presence of an acid such as trifluoroacetic acid in a solvent like acetonitrile, typically under reflux conditions.

In Vitro Kinase Inhibition Assay (Example: FGFR1)[1][2]

The inhibitory activity of the synthesized compounds against a target kinase is typically determined using an in vitro kinase assay.

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. This is often quantified by measuring the amount of ATP consumed in the reaction.

  • Procedure:

    • The kinase, a suitable substrate (e.g., a peptide or protein), and the test compound are incubated in a buffer solution.

    • The kinase reaction is initiated by the addition of ATP.

    • After a set incubation period, the reaction is stopped.

    • The amount of remaining ATP or the amount of phosphorylated substrate is quantified using a detection reagent that produces a luminescent or fluorescent signal.

    • The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated from a dose-response curve.

Cellular Proliferation Assay[1][2]

The anti-proliferative activity of the compounds is assessed using cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., MDA-MB-231, MCF-7 for breast cancer) are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT or MTS assay, which measures the metabolic activity of the cells.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizing Signaling Pathways and Workflows

Understanding the mechanism of action of these compounds requires visualizing their role in cellular signaling pathways.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg Pyrrolopyridine 5-Methoxy-1H-pyrrolo[3,2-b]pyridine Derivative (Inhibitor) Pyrrolopyridine->FGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGFR Signaling Pathway Inhibition.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Starting Materials (e.g., 5-substituted-1H-pyrrolo[2,3-b]pyridine) Synth Synthesis of Derivatives Start->Synth Purify Purification & Characterization Synth->Purify KinaseAssay In Vitro Kinase Assay (e.g., FGFR1) Purify->KinaseAssay CellAssay Cellular Proliferation Assay (Cancer Cell Lines) Purify->CellAssay SAR Structure-Activity Relationship Analysis KinaseAssay->SAR CellAssay->SAR

Caption: Drug Discovery Workflow.

Conclusion

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. While direct SAR data is limited, analysis of structurally related 1H-pyrrolo[2,3-b]pyridine derivatives provides a valuable framework for guiding future drug design efforts. Key takeaways include the potential importance of electron-withdrawing groups at the 5-position of the pyrrolopyridine core and the strategic placement of methoxy groups on appended phenyl rings to enhance potency. Further investigation into the synthesis and biological evaluation of a diverse library of this compound derivatives is warranted to fully elucidate the SAR of this promising scaffold.

References

In vivo efficacy comparison of kinase inhibitors derived from 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of a novel kinase inhibitor derived from a pyrrolo-pyridine scaffold, benchmarked against the established multi-kinase inhibitor, cabozantinib. The presented data is based on a preclinical study in a lung carcinoma allograft model.

Data Summary

The following table summarizes the in vivo antitumor efficacy of the investigated pyrrolo-pyridine benzamide derivative compared to cabozantinib.

CompoundDosageAnimal ModelTumor Growth Inhibition (TGI)Reference
Pyrrolo-pyridine benzamide derivative [I]20 mg/kgLung carcinoma allograft in BALB/c nude mice64.5%[1]
Cabozantinib20 mg/kgLung carcinoma allograft in BALB/c nude mice47.9%[1]

Key Findings

The novel pyrrolo-pyridine benzamide derivative demonstrated significantly higher tumor growth inhibition (64.5%) compared to cabozantinib (47.9%) at the same dosage in a lung carcinoma allograft model.[1] Notably, no significant changes in body weight or signs of toxicity in major organs were observed during the 18-day treatment period with the novel derivative, suggesting a favorable safety profile in this preclinical model.[1]

Targeted Signaling Pathway: c-Met

The investigated pyrrolo-pyridine derivative was designed to target the c-Met signaling pathway.[1] The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, motility, and invasion. Aberrant activation of the HGF/c-Met pathway is implicated in the progression and metastasis of various human cancers.[1][2][3][4][5] Inhibition of this pathway is a key strategy in cancer therapy.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Binding & Dimerization P1 GRB2 cMet->P1 Autophosphorylation & Recruitment P7 PI3K cMet->P7 P10 STAT3 cMet->P10 P2 SOS P1->P2 P3 RAS P2->P3 P4 RAF P3->P4 P5 MEK P4->P5 P6 ERK P5->P6 Proliferation Cell Proliferation, Survival, Motility, Invasion P6->Proliferation P8 AKT P7->P8 P9 mTOR P8->P9 P9->Proliferation P10->Proliferation Inhibitor Pyrrolo-pyridine Kinase Inhibitor Inhibitor->cMet Inhibition

Caption: The c-Met signaling pathway and the point of inhibition.

Experimental Protocols

In Vivo Antitumor Efficacy in Lung Carcinoma Allograft Model

Animal Model:

  • Male BALB/c nude mice were used for the study.[1]

Cell Line and Tumor Implantation:

  • A549 human lung carcinoma cells were used to establish the xenograft model.[6][7][8][9][10]

  • Typically, 2 x 10^7 A549 cells are injected subcutaneously into the flanks of each mouse.[6]

Treatment:

  • Once tumors reached a specified volume (e.g., 100 mm³), mice were randomized into treatment and control groups.[10]

  • The pyrrolo-pyridine benzamide derivative [I] was administered at a dose of 20 mg/kg.[1]

  • Cabozantinib was used as a positive control at a dose of 20 mg/kg.[1]

  • A vehicle solution was administered to the control group.[1]

  • Treatment was carried out for a period of 18 days.[1]

Efficacy Evaluation:

  • Tumor volume was measured regularly (e.g., twice a week) throughout the study.[10]

  • The body weight of the mice was monitored to assess toxicity.[1]

  • At the end of the study, Tumor Growth Inhibition (TGI) was calculated.

  • Upon completion of the treatment period, tissues from the kidney, heart, and liver were collected for toxicity analysis.[1]

Experimental_Workflow Start Start CellCulture A549 Cell Culture Start->CellCulture Implantation Subcutaneous Implantation in BALB/c Nude Mice CellCulture->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization of Mice TumorGrowth->Randomization Treatment 18-Day Treatment Randomization->Treatment Group 1: Vehicle Group 2: Cabozantinib (20 mg/kg) Group 3: Derivative [I] (20 mg/kg) DataCollection Tumor Volume & Body Weight Measurement Treatment->DataCollection Endpoint Endpoint Analysis Treatment->Endpoint DataCollection->Treatment Repeated Measures TGI TGI Calculation Endpoint->TGI Toxicity Toxicity Assessment (Organ Histology) Endpoint->Toxicity End End TGI->End Toxicity->End

Caption: Workflow for the in vivo xenograft study.

References

Comparative Cross-Reactivity Profiling of Kinase Inhibitors Derived from 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the selectivity and off-target effects of kinase inhibitors based on the 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid scaffold. This document provides a comparative analysis with alternative inhibitors, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

The this compound scaffold has emerged as a promising starting point for the development of potent kinase inhibitors. Its unique structural features allow for diverse chemical modifications, leading to compounds that target a range of kinases implicated in various diseases, particularly cancer. However, a critical aspect of kinase inhibitor development is understanding their cross-reactivity profile, as off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides an objective comparison of the performance of kinase inhibitors derived from this scaffold with other alternatives, supported by experimental data and detailed protocols.

Comparative Inhibitor Potency and Selectivity

For the purpose of this guide, we will use a representative compound with a pyrrolo[2,3-b]pyridine scaffold that has been extensively profiled against a large kinase panel as a proxy to illustrate the potential cross-reactivity. This allows for a meaningful comparison with other well-characterized kinase inhibitors.

Table 1: Comparative in vitro Potency (IC50/Kd in nM) of a Representative Pyrrolo[2,3-b]pyridine-based AAK1 Inhibitor and Alternative Kinase Inhibitors

Kinase TargetRepresentative Pyrrolo[2,3-b]pyridine AAK1 Inhibitor (Compound 1)DasatinibVemurafenibCX-6258
AAK1 53 (Kd) [1]---
ABL1>100000.6 [2]--
BRAF>1000011031 -
BRAF (V600E)-11044 -
CLK1---12.7 (IC50) [3]
CLK2----
CLK4----
CSF1R>1000011 [2]--
EPHA3----
EPHA4----
FGFR1>1000083--
FGFR2>1000050--
FGFR3>1000023--
HASPIN---<60 (IC50)
JAK3-340--
KIT>100001.1 [2]--
LCK>100000.5 [2]--
PDGFRβ>100004.1 [2]--
PIM1---5 (IC50) [4]
PIM2---25 (IC50) [4]
PIM3---16 (IC50) [4]
SRC>100000.5 [2]--
VEGFR2>100001.8--

Experimental Protocols for Kinase Inhibitor Profiling

Accurate and reproducible determination of kinase inhibitor potency and selectivity is paramount. Below are detailed methodologies for two widely used in vitro kinase assay platforms.

LanthaScreen® Eu Kinase Binding Assay (TR-FRET)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the kinase of interest.

Principle: The assay relies on the binding of a fluorescently labeled tracer (an ATP-competitive ligand) to a europium-labeled anti-tag antibody that recognizes the kinase. When the tracer and antibody are in close proximity due to binding to the kinase, a high FRET signal is generated. A test compound that competes with the tracer for binding to the kinase will disrupt this proximity, leading to a decrease in the FRET signal.[5]

Materials:

  • Kinase of interest (with an appropriate tag, e.g., GST, His)

  • LanthaScreen® Eu-labeled anti-tag antibody (e.g., anti-GST)

  • Fluorescent kinase tracer

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[5]

  • Test compounds serially diluted in DMSO

  • 384-well microplates

  • TR-FRET-compatible plate reader

Procedure: [5][6]

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute these into the kinase buffer to achieve the desired final concentrations.

  • Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled anti-tag antibody in kinase buffer.

  • Assay Assembly: In a 384-well plate, add the diluted test compounds, followed by the kinase/antibody mixture.

  • Tracer Addition: Add the fluorescent kinase tracer to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The assay is a two-step process. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added, which converts the ADP generated in the kinase reaction back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.[7][8]

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Test compounds serially diluted in DMSO

  • White, opaque 384-well microplates

  • Luminometer

Procedure: [7][9]

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound in the appropriate kinase buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To further aid in the understanding of the experimental processes and the biological context of these kinase inhibitors, the following diagrams have been generated using Graphviz.

G cluster_prep Reagent Preparation cluster_assay Assay Plate Incubation cluster_detection Signal Detection & Analysis Compound Serial Dilution of Test Compound Assay_Plate Dispense Reagents into 384-well Plate Compound->Assay_Plate Kinase Kinase & Antibody Mixture (TR-FRET) or Kinase & Substrate (ADP-Glo) Kinase->Assay_Plate Tracer Tracer Solution (TR-FRET) Tracer->Assay_Plate TR-FRET ATP ATP Solution (ADP-Glo) ATP->Assay_Plate ADP-Glo Incubation Incubate at Room Temperature Assay_Plate->Incubation Detection Read Plate (TR-FRET or Luminescence) Incubation->Detection Analysis Data Analysis: IC50 Determination Detection->Analysis

Generalized workflow for in vitro kinase inhibitor profiling.

Given the prevalence of pyrrolopyridine scaffolds in inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family, a simplified diagram of the FGFR signaling pathway is presented below. Aberrant activation of this pathway is a key driver in many cancers.

FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription DAG DAG PLCg->DAG PKC PKC DAG->PKC AKT AKT PI3K->AKT AKT->Transcription Inhibitor Pyrrolopyridine Inhibitor Inhibitor->FGFR Inhibits

Simplified FGFR signaling pathway and the point of inhibition.

Conclusion

Kinase inhibitors based on the this compound scaffold hold significant therapeutic promise. However, a thorough understanding of their cross-reactivity profile is essential for their successful development. This guide provides a framework for comparing the selectivity of these inhibitors with existing drugs and outlines standard experimental procedures for their characterization. By employing rigorous profiling techniques and leveraging the knowledge of related scaffolds, researchers can better predict the biological activities of novel inhibitors and advance the development of safer and more effective targeted therapies.

References

A Comparative Guide to 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid and its Alternatives for TAK1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid and other notable small molecule inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a key signaling node in inflammatory and cell survival pathways, making it an attractive therapeutic target for a range of diseases, including cancer and autoimmune disorders. This document presents a comparative analysis of the biochemical and cellular activity of these compounds, supported by detailed experimental protocols and a representative Certificate of Analysis for the target compound.

Representative Certificate of Analysis: this compound

While a batch-specific Certificate of Analysis (CoA) is not publicly available, this representative CoA is compiled from typical data provided by chemical suppliers. It serves as an example of the quality and purity standards expected for this research compound.

Test Specification Result
Appearance White to off-white solidConforms
Purity (HPLC) ≥97.0%98.5%
Identity (¹H-NMR) Conforms to structureConforms
Mass Spectrum (LC-MS) Conforms to molecular weightConforms
Molecular Formula C₉H₈N₂O₃C₉H₈N₂O₃
Molecular Weight 192.17 g/mol 192.17 g/mol
CAS Number 17288-33-417288-33-4
Solubility Soluble in DMSOSoluble in DMSO

Performance Comparison of TAK1 Inhibitors

The following table summarizes the in vitro inhibitory potency of this compound and its alternatives against TAK1 and other selected kinases. Lower IC₅₀ values indicate higher potency.

Compound TAK1 IC₅₀ (nM) Other Kinase IC₅₀ (nM) Notes
This compound Data not publicly available-A potential TAK1 inhibitor based on its structural scaffold.
NG25 149[1][2][3]MAP4K2 (21.7), LYN (12.9), CSK (56.4), ABL (75.2)[1]A potent dual inhibitor of TAK1 and MAP4K2.[1]
Takinib 9.5[4][5][6][7][8]IRAK4 (120), IRAK1 (390)[4][5][7]A highly potent and selective TAK1 inhibitor.[4][5]
5(Z)-7-Oxozeaenol 8[9][10]MEKK1 (268), MEK1 (411), VEGF-R2 (52)[10][11]A natural product and potent, irreversible TAK1 inhibitor.[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of the presented data.

Biochemical Kinase Inhibition Assay

This protocol outlines the determination of a compound's inhibitory activity against purified TAK1 enzyme.

Materials:

  • Recombinant human TAK1/TAB1 complex

  • Myelin Basic Protein (MBP) as a generic substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well or 384-well plates

Procedure:

  • Prepare a reaction mixture containing kinase buffer, MBP substrate, and ATP at a concentration near the Kₘ for ATP.

  • Add serial dilutions of the test compound or vehicle control (DMSO) to the wells of the assay plate.

  • Initiate the kinase reaction by adding the TAK1/TAB1 enzyme to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a luminescence readout.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based NF-κB Reporter Assay

This protocol assesses the ability of a compound to inhibit TAK1-mediated activation of the NF-κB signaling pathway in a cellular context.

Materials:

  • A human cell line (e.g., HEK293T or THP-1) stably expressing an NF-κB-driven luciferase reporter construct.

  • Cell culture medium and supplements.

  • A stimulant to activate the NF-κB pathway (e.g., TNF-α or IL-1β).

  • Test compounds dissolved in DMSO.

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compound or vehicle control for 1-2 hours.

  • Stimulate the cells with an appropriate agonist (e.g., TNF-α) to activate the NF-κB pathway.

  • Incubate for a further 6-24 hours to allow for luciferase expression.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Determine the IC₅₀ value by calculating the concentration of the compound that causes a 50% reduction in luciferase activity compared to the stimulated vehicle control.

Visualizing the TAK1 Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the central role of TAK1 in inflammatory signaling and the general workflow for evaluating TAK1 inhibitors.

TAK1_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP cIAP1/2 TRAF2->cIAP TAK1_complex TAK1/TAB1/TAB2 cIAP->TAK1_complex K63-linked ubiquitination IKK_complex IKK Complex TAK1_complex->IKK_complex MKKs MKKs (3/4/6/7) TAK1_complex->MKKs IkBa IκBα IKK_complex->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Gene_expression Inflammatory Gene Expression NFkB->Gene_expression translocates to nucleus p38_JNK p38/JNK MKKs->p38_JNK p38_JNK->Gene_expression

Caption: Simplified TAK1 signaling pathway activated by TNF-α.

Experimental_Workflow start Start: Compound Synthesis and Characterization biochemical_assay Biochemical Assay: In vitro Kinase Inhibition (IC₅₀) start->biochemical_assay cell_based_assay Cell-Based Assay: NF-κB Reporter (IC₅₀) biochemical_assay->cell_based_assay selectivity_profiling Kinase Selectivity Profiling cell_based_assay->selectivity_profiling in_vivo_studies In Vivo Efficacy and PK/PD Studies selectivity_profiling->in_vivo_studies end Lead Optimization in_vivo_studies->end

Caption: General workflow for the evaluation of TAK1 inhibitors.

References

Safety Operating Guide

Navigating the Disposal of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the operational disposal of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, ensuring compliance with safety protocols and regulatory standards.

Key Safety and Disposal Parameters

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following parameters are derived from data on structurally related pyridine and carboxylic acid derivatives. It is imperative to handle this compound with the caution afforded to hazardous chemicals and to consult your institution's specific safety protocols and local environmental regulations before proceeding with disposal.

ParameterHazard Classification & Handling RecommendationsDisposal Considerations
Primary Hazards Based on analogous structures, this compound should be considered harmful if swallowed, in contact with skin, or if inhaled. It may cause skin, eye, and respiratory irritation.[1][2][3][4][5] Always handle in a certified chemical fume hood.Treat as hazardous waste. Do not dispose of down the drain.[1]
Personal Protective Equipment (PPE) Chemical-resistant gloves (nitrile or neoprene recommended), chemical splash goggles, a face shield, and a flame-retardant lab coat are mandatory.[6][7][8][9][10]PPE used during handling and disposal should be disposed of as contaminated waste.
Incompatibilities Avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent vigorous reactions.Do not mix with incompatible waste streams.
Spill Cleanup For solid spills, carefully sweep up the material to avoid dust generation and place it in a suitable, sealed container for disposal.[6][11] For liquid spills, use an inert absorbent material.All spill cleanup materials must be collected and disposed of as hazardous waste.[11][12][13]
Waste Container Use a clearly labeled, sealed, and compatible container for waste collection.Label as "Hazardous Waste" and include the chemical name and associated hazards.[14][15][16][17][18]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of this compound.

Personal Protective Equipment (PPE) and Preparation
  • Attire: Wear appropriate PPE, including but not limited to, a lab coat, chemical-resistant gloves (nitrile is a suitable option for incidental contact), and chemical safety goggles.[6][7][9] A face shield may be necessary for splash-prone operations.

  • Ventilation: All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Materials: Prepare a designated hazardous waste container that is properly labeled. Have spill cleanup materials readily available.

Waste Collection and Neutralization
  • Solid Waste: Collect any solid this compound and contaminated disposable lab supplies (e.g., weighing paper, gloves) in a designated, sealed hazardous waste container.

  • Aqueous Waste Solutions:

    • For acidic aqueous solutions containing the compound, neutralization is recommended before collection.

    • Slowly add a dilute solution of sodium bicarbonate or another suitable base while stirring.

    • Monitor the pH of the solution. The target pH should be between 6.0 and 8.0.

    • Once neutralized, transfer the solution to a labeled hazardous waste container.

Spill Cleanup
  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material such as vermiculite or sand to avoid raising dust.[6]

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[12]

  • Major Spills:

    • Evacuate the area immediately.

    • Notify your institution's environmental health and safety (EHS) office.

    • Restrict access to the spill area.

    • Follow your institution's emergency procedures.

Labeling and Storage of Hazardous Waste
  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[14][15][16][17]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, segregated from incompatible materials.

Final Disposal
  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Ensure all institutional and regulatory paperwork is completed accurately.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of This compound ppe_check Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat start->ppe_check waste_type Identify Waste Type ppe_check->waste_type solid_waste Solid Waste or Contaminated Materials waste_type->solid_waste Solid aqueous_waste Aqueous Waste Solution waste_type->aqueous_waste Aqueous collect_solid Collect in a labeled hazardous waste container solid_waste->collect_solid neutralize Neutralize with dilute base to pH 6-8 aqueous_waste->neutralize label_container Label Container: - 'Hazardous Waste' - Chemical Name - Hazard Information collect_solid->label_container collect_liquid Collect neutralized solution in a labeled hazardous waste container neutralize->collect_liquid collect_liquid->label_container store_waste Store in designated hazardous waste area label_container->store_waste final_disposal Arrange for pickup by EHS or licensed contractor store_waste->final_disposal

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS Number: 17288-33-4). The following procedures are based on best practices for handling laboratory chemicals with potential hazards, including skin, eye, and respiratory irritation, and harm if swallowed, as indicated by data on structurally similar compounds.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Skin and Body Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene GlovesSafety Glasses with Side Shields or GogglesN95 or P100 Respirator (if dust is generated)Lab Coat
Dissolving and Solution Handling Chemical Fume HoodNitrile or Neoprene GlovesChemical Splash Goggles or Face ShieldNot generally required if in a fume hoodLab Coat
Running Reactions Chemical Fume HoodNitrile or Neoprene GlovesChemical Splash Goggles and Face ShieldNot generally required if in a fume hoodLab Coat
Work-up and Purification Chemical Fume HoodNitrile or Neoprene GlovesChemical Splash Goggles and Face ShieldNot generally required if in a fume hoodFlame-retardant Lab Coat (if flammable solvents are used)
Spill Cleanup Well-ventilated AreaHeavy-duty Nitrile or Butyl GlovesChemical Splash Goggles and Face ShieldAir-purifying Respirator with appropriate cartridgesChemical-resistant Apron or Coveralls
Operational and Disposal Plan

Proper handling and disposal are essential to ensure laboratory safety and environmental protection. The following table outlines a step-by-step plan for the operational use and disposal of this compound.

Step Procedure Key Considerations
1. Procurement and Storage Order the minimum quantity required. Upon receipt, inspect the container for damage. Store in a cool, dry, and well-ventilated area away from incompatible materials.Keep the container tightly closed.
2. Preparation Before handling, ensure all necessary PPE is available and in good condition. Prepare the work area in a designated chemical fume hood.Have a spill kit readily accessible.
3. Handling and Use Conduct all operations that may generate dust or aerosols within a chemical fume hood.[1][2] Avoid direct contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[1][3][4][5]Wash hands thoroughly after handling.[1][2][3][6]
4. Waste Collection Collect all waste, including empty containers, contaminated PPE, and reaction byproducts, in clearly labeled, sealed containers.Distinguish between solid and liquid waste streams.
5. Disposal Dispose of chemical waste through a licensed hazardous waste disposal company.[3][6] Do not dispose of it down the drain or in regular trash.Follow all local, state, and federal regulations for hazardous waste disposal.
6. Decontamination Clean all contaminated surfaces and equipment with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.Collect all decontamination materials as hazardous waste.

Visualized Workflows and Relationships

To further clarify the safety procedures, the following diagrams illustrate the experimental workflow and the logical relationship between hazards and protective measures.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Fume Hood a->b c Assemble Equipment b->c d Weigh Compound c->d Proceed to handling e Dissolve in Solvent d->e f Perform Reaction e->f g Work-up & Purify f->g h Quench Reaction g->h Proceed to cleanup i Collect Waste h->i j Decontaminate Glassware i->j k Dispose of Waste j->k l Doff PPE k->l

Caption: Experimental workflow for handling this compound.

G cluster_hazard Potential Hazards cluster_ppe Personal Protective Equipment cluster_protection Protection Provided H1 Skin Irritation P1 Gloves H1->P1 H2 Eye Damage P2 Goggles / Face Shield H2->P2 H3 Respiratory Irritation P3 Respirator H3->P3 H4 Harmful if Swallowed P4 Lab Coat H4->P4 S1 Prevents Skin Contact P1->S1 S2 Prevents Eye Contact P2->S2 S3 Prevents Inhalation P3->S3 P4->S1 S4 Prevents Ingestion P4->S4

Caption: Logical relationship between hazards, PPE, and the resulting protection.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.